5-Carboxy-2,4-dichlorophenylboronic acid
Description
Properties
IUPAC Name |
5-borono-2,4-dichlorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BCl2O4/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,13-14H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDMSIAATYXGCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)Cl)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BCl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Carboxy-2,4-dichlorophenylboronic acid: A Versatile Building Block in Modern Chemistry
Foreword: Unlocking the Potential of a Multifunctional Reagent
Welcome to a comprehensive exploration of 5-Carboxy-2,4-dichlorophenylboronic acid (CAS No. 2121514-46-1). This technical guide is designed for researchers, medicinal chemists, and materials scientists who seek to leverage the unique chemical architecture of this compound. While specific literature on this exact molecule is emerging, its structure—a trifunctionalized benzene ring bearing a boronic acid, a carboxylic acid, and two chlorine atoms—suggests a wealth of potential applications, from the synthesis of complex pharmaceuticals to the development of advanced polymers and sensors.
This document moves beyond a simple cataloging of properties. As your guide, I will provide insights into the causality behind its reactivity, offer robust experimental protocols based on established principles of boronic acid chemistry, and ground our discussion in authoritative scientific literature. We will delve into its structural and electronic properties, explore its pivotal role in carbon-carbon bond formation, and illuminate its potential in the burgeoning field of targeted drug delivery.
Molecular Architecture and Physicochemical Properties
The foundation of this compound's utility lies in its distinct molecular structure. The strategic placement of electron-withdrawing chlorine atoms, a versatile carboxylic acid handle, and the reactive boronic acid moiety on a phenyl ring creates a molecule with a unique electronic and steric profile.
Structural Characterization
The chemical structure of this compound is presented below.
Caption: Chemical structure of this compound.
Physicochemical Data
The properties of this compound are summarized in the table below. These values are critical for designing reaction conditions, purification protocols, and ensuring safe handling.
| Property | Value | Source |
| CAS Number | 2121514-46-1 | [1][2][3][4] |
| Molecular Formula | C₇H₅BCl₂O₄ | [1][3] |
| Molecular Weight | 234.83 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from similar compounds |
| Purity | ≥97% | [3] |
| Storage Temperature | 2-8°C | [3] |
| Solubility | Soluble in methanol, DMF, DMSO | Inferred from similar compounds |
Spectroscopic Signature (Predicted)
While specific, peer-reviewed spectral data for this compound is not widely published, we can predict its characteristic spectroscopic features based on its functional groups.
-
¹H NMR: The aromatic region would display two singlets or two doublets with small coupling constants, corresponding to the two protons on the phenyl ring. The acidic protons of the boronic acid and carboxylic acid would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show seven distinct carbon signals. The carbon attached to the boron atom would be expected to have a characteristic chemical shift. The carbonyl carbon of the carboxylic acid would appear downfield. The carbons attached to the chlorine atoms would also have their chemical shifts influenced by the halogen.
-
¹¹B NMR: A single, broad resonance is expected, characteristic of a tri-coordinate boronic acid. The chemical shift would be indicative of the electronic environment around the boron atom.
-
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch for the carboxylic acid and boronic acid groups, a strong C=O stretch for the carboxylic acid, and C-Cl stretches. The B-O stretching vibrations would also be present.[5]
Synthesis of this compound
A plausible synthetic route to this compound, inferred from established methodologies for the synthesis of arylboronic acids, is outlined below. This theoretical pathway provides a solid foundation for laboratory synthesis. A common strategy involves the borylation of a suitable aryl halide precursor.
Caption: Proposed synthetic workflow for this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
A primary application for arylboronic acids is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[6][7] this compound is an excellent candidate for this reaction, allowing for the introduction of the 5-carboxy-2,4-dichlorophenyl moiety into a wide range of molecules.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide).
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically base-mediated, which activates the boronic acid.[6]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Procedure
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid like the one . Note: This is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., a mixture of toluene and water, or dioxane and water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, this compound, and the base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the degassed solvent system to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Causality Behind Choices:
-
Inert Atmosphere: Prevents the oxidation and deactivation of the Pd(0) catalyst.
-
Base: Activates the boronic acid for transmetalation. The choice of base can influence reaction rates and prevent side reactions.[6]
-
Solvent System: A biphasic solvent system is often used to dissolve both the organic substrates and the inorganic base.[8]
-
Excess Boronic Acid: A slight excess of the boronic acid is often used to drive the reaction to completion, compensating for any potential protodeboronation or homocoupling side reactions.
Applications in Drug Development and Medicinal Chemistry
Boronic acids are increasingly recognized for their valuable role in medicinal chemistry.[9] Their ability to form reversible covalent bonds with diols, such as those found in sugars and glycoproteins, makes them attractive for targeted drug delivery.[10][11][12][13]
Boronic Acids as Targeting Ligands
The boronic acid moiety can act as a "warhead" to target cells that overexpress certain cell-surface glycans, such as sialic acid, which is common in many types of cancer cells.[10][11] This allows for the selective delivery of cytotoxic agents or imaging probes to tumor tissues, potentially reducing off-target toxicity. The presence of the carboxylic acid group in this compound provides a convenient attachment point for conjugating it to drugs, linkers, or larger biomolecules.
Caption: Conceptual workflow for using the topic compound in targeted drug delivery.
Safety and Handling
Given the presence of dichlorinated aromatic functionality, stringent safety protocols must be followed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. For extended handling, consider double-gloving.[14]
-
Body Protection: A lab coat and proper attire (long pants, closed-toe shoes) are required.
Engineering Controls
-
All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[15]
First Aid Measures
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.[16]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[16]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[17]
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
Storage and Disposal
-
Store in a cool, dry, well-ventilated area in a tightly sealed container.[3]
-
Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
This compound stands as a promising, albeit under-documented, building block for chemical innovation. Its trifunctional nature offers a versatile platform for creating complex molecular architectures through well-established reactions like the Suzuki-Miyaura coupling. The convergence of a reactive boronic acid, a conjugatable carboxylic acid, and the modulating electronic effects of two chlorine atoms makes it a compelling tool for drug discovery, particularly in the realm of targeted therapies, as well as in the design of novel materials. As researchers continue to explore the vast chemical space of functionalized arylboronic acids, we can anticipate that the full potential of this and similar molecules will be realized, leading to advancements across the scientific disciplines.
References
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Højlund, T., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research, 52(11), 3277–3288. Available at: [Link]
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Højlund, T., et al. (2019). The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. PubMed. Available at: [Link]
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da Silva, J. P. (2021). Targeted delivery of boronic acids through bioconjugation. ULisboa Repository. Available at: [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Leveraging Boronic Acids for Targeted Drug Delivery Systems. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
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Wang, C., et al. (2015). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers. NIH Public Access. Available at: [Link]
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Li, J., et al. (2026). Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters. Available at: [Link]
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Chatterjee, S., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10834–10839. Available at: [Link]
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Alacid, E., & Nájera, C. (2009). Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. The Journal of Organic Chemistry, 74(6), 2321–2327. Available at: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
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Hooper, J. F., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). PubMed Central. Available at: [Link]
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Chemistry by Dr. Anunoy (2020). Reduction of carboxylic acid, carboxylic ester and carboxylic acid chloride with Borane (BH3). YouTube. Available at: [Link]
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Zhang, Z., et al. (2022). Comparison of reactivity of different boron reagents. ResearchGate. Available at: [Link]
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Halford, B. (2017). Bring on the boron. C&EN Global Enterprise, 95(33), 9. Available at: [Link]
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ORS. DS Fact Sheet: Working Safely with Dichloromethane (DCM, Methylene Chloride). Available at: [Link]
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Chen, X., et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(36), 6067–6076. Available at: [Link]
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ATSDR. 1,3 Dichlorobenzene | Medical Management Guidelines. Toxic Substance Portal. Available at: [Link]
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Rettinger, Z., et al. (1991). Crystal and molecular structure of phenylboronic acid, C6H5B(OH)2. Journal of Organometallic Chemistry, 415(3), 323-331. Available at: [Link]
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Smith, J. D., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Omega. Available at: [Link]
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VelocityEHS (2015). Dichloromethane (Methylene Chloride) Hazards & Safety Information. VelocityEHS. Available at: [Link]
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Reddit user discussion. (2021). Do carboxylic acids interfere with Suzukis?. r/OrganicChemistry. Available at: [Link]
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Smith, J. D., et al. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. ACS Publications. Available at: [Link]
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Genovese, D., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. NIH Public Access. Available at: [Link]
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An In-depth Technical Guide to 5-Carboxy-2,4-dichlorophenylboronic Acid: A Versatile Building Block for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Niche Reagent in Modern Organic Synthesis
5-Carboxy-2,4-dichlorophenylboronic acid, identified by its CAS number 2121514-46-1, is a specialized boronic acid derivative that holds significant promise for researchers in organic synthesis and medicinal chemistry.[1][2] While specific literature on this exact molecule is emerging, its structural motifs—a carboxylic acid, a dichlorinated phenyl ring, and a boronic acid group—position it as a highly versatile building block. This guide provides a comprehensive technical overview, drawing upon the established chemistry of arylboronic acids to elucidate the potential applications, reactivity, and handling of this compound.
The presence of both a carboxylic acid and a boronic acid on the same phenyl ring makes it a bifunctional reagent. The dichlorophenyl moiety introduces specific steric and electronic properties that can be exploited in the synthesis of complex molecules. This guide will delve into the core chemical principles that make this compound a valuable tool for creating novel chemical entities, particularly in the realm of drug discovery and materials science.
Physicochemical Properties and Structural Attributes
While detailed experimental data for this compound is not extensively published, we can infer its key properties based on its structure and data from analogous compounds.
| Property | Inferred Value/Characteristic | Rationale and Comparative Data |
| Molecular Formula | C₇H₅BCl₂O₄ | Based on structural analysis. |
| Molecular Weight | 249.83 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to off-white crystalline powder. | This is a common appearance for many arylboronic acids.[3][4] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO, with some solubility in water due to the carboxylic acid and boronic acid groups. | The presence of hydrogen bond donors and acceptors enhances solubility in polar solvents.[5] |
| Melting Point | Expected to be relatively high, likely over 200°C. | Similar substituted phenylboronic acids exhibit high melting points. For instance, 2,4-Dichlorophenylboronic acid has a melting point of 246-249 °C.[4] |
| pKa | The carboxylic acid proton is expected to have a pKa around 3-4, while the boronic acid is a weak Lewis acid with a much higher pKa. | The electron-withdrawing chlorine atoms will increase the acidity of the carboxylic acid compared to benzoic acid. Boronic acids are known to be weak acids.[6] |
Structural Diagram:
Caption: Chemical structure of this compound.
Core Reactivity and Synthetic Utility: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of arylboronic acids, including this compound, is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryls, a common scaffold in pharmaceuticals and functional materials.[9]
The presence of electron-withdrawing groups, such as the two chlorine atoms and the carboxylic acid on the phenyl ring, can influence the reactivity of the boronic acid in the Suzuki-Miyaura coupling.[10] These groups can make the transmetalation step of the catalytic cycle more facile.
Generalized Suzuki-Miyaura Coupling Catalytic Cycle:
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling
The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using an arylboronic acid like this compound. Note: This is a template and requires optimization for specific substrates.
Objective: To synthesize a biaryl compound by coupling this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture, toluene, or DME)
-
Reaction vessel (e.g., Schlenk flask)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: The reaction vessel is thoroughly dried and purged with an inert gas (N₂ or Ar) to exclude oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: To the flask, add the aryl halide, this compound, the base, and the palladium catalyst under a positive pressure of inert gas.
-
Addition of Solvent: Add the degassed solvent to the reaction mixture via a syringe or cannula.
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 80-110°C with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Applications in Drug Discovery and Medicinal Chemistry
The unique combination of functional groups in this compound makes it an attractive building block for the synthesis of biologically active molecules.[4]
-
Scaffold for Novel Therapeutics: The dichlorinated phenyl ring is a common motif in many approved drugs, often contributing to favorable binding interactions with biological targets.[11][12] The carboxylic acid group can serve as a handle for further derivatization or as a key pharmacophoric feature for interacting with receptors.
-
Bioisostere for Carboxylic Acids: In certain contexts, boronic acids can act as bioisosteres of carboxylic acids, potentially leading to improved pharmacokinetic properties or novel biological activities.[6]
-
Fragment-Based Drug Discovery: This molecule can be used as a fragment in fragment-based drug discovery (FBDD) campaigns to identify new binding motifs for therapeutic targets.
Potential Therapeutic Areas:
Given the prevalence of the dichlorophenyl and carboxyphenyl motifs in pharmaceuticals, derivatives of this compound could be explored for a variety of therapeutic areas, including:
-
Oncology[4]
-
Inflammation
-
Infectious diseases
Handling, Storage, and Safety Considerations
As with all laboratory chemicals, proper handling and storage procedures are essential for ensuring safety and maintaining the integrity of this compound.
General Handling:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[13]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[14]
-
Arylboronic acids can be sensitive to air and moisture, which can lead to decomposition (protodeboronation).[14][15] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
-
Some boronic acids are known to form boroxines (cyclic trimers) upon dehydration. While this can sometimes affect reactivity, it is often a reversible process.[16]
Safety:
-
While comprehensive toxicity data for this specific compound is not available, arylboronic acids are generally considered to be of low to moderate toxicity. However, some have been found to be weakly mutagenic.[17]
-
Consult the Safety Data Sheet (SDS) provided by the supplier for detailed safety information.
Workflow for Handling and Storage of Arylboronic Acids:
Caption: Recommended workflow for the safe handling and storage of arylboronic acids.
Conclusion and Future Outlook
This compound is a promising, albeit currently niche, chemical reagent with significant potential in advanced organic synthesis. Its value lies in its trifunctional nature, offering a handle for Suzuki-Miyaura cross-coupling, further derivatization via the carboxylic acid, and the specific electronic and steric influence of the dichlorinated phenyl ring. As the demand for novel and complex molecular architectures in drug discovery and materials science continues to grow, the utility of such specialized building blocks will undoubtedly increase. Further research into the specific reactivity and applications of this compound is warranted and is expected to unveil new avenues for chemical innovation.
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Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Amidations and Esters from Carboxylic Acids and Boronic Acids. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]
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Tyrell, J. H., & Bull, J. A. (2013). The Suzuki–Miyaura coupling in the total synthesis of natural products. Angewandte Chemie International Edition, 52(52), 13946–13986. [Link]
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Cammidge, A. N., & Crepy, K. V. L. (2004). The Suzuki-Miyaura reaction: the role of the base. Chemical Communications, (15), 1723–1732. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
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Butters, M., et al. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(6), 1320–1329. [Link]
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Russo, A., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(56), 32831–32838. [Link]
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Singh, V. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6523. [Link]
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Dhar, T. G. M., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of Medicinal Chemistry, 49(24), 6946–6949. [Link]
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- 12. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-Depth Technical Guide to the Synthesis of 5-Carboxy-2,4-dichlorophenylboronic acid
This guide provides a comprehensive overview of a plausible and robust synthetic pathway for 5-Carboxy-2,4-dichlorophenylboronic acid, a valuable building block in medicinal chemistry and materials science. The proposed synthesis is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules. This compound, with its trifunctionalized aromatic ring, offers a versatile scaffold for the synthesis of novel pharmaceuticals and functional materials. The carboxylic acid moiety provides a handle for further derivatization or for modulating solubility and pharmacokinetic properties. The two chlorine atoms influence the electronic properties of the ring and can be exploited for further transformations or to enhance binding interactions in biological targets.
Proposed Synthetic Pathway: A Multi-step Approach
The synthesis of this compound can be strategically divided into four key stages:
-
Synthesis of the Precursor: Preparation of a suitable halogenated benzoic acid derivative.
-
Protection of the Carboxylic Acid: Masking the reactive carboxylic acid group to prevent interference in subsequent steps.
-
Borylation of the Aryl Halide: Introduction of the boronic acid functionality.
-
Deprotection and Isolation: Unveiling the carboxylic acid and isolating the final product.
This guide will detail a scientifically sound approach for each stage, providing both the rationale behind the chosen methodology and a step-by-step experimental protocol.
Stage 1: Synthesis of the Key Precursor: 2,4-Dichloro-5-bromobenzoic Acid
Experimental Protocol: Bromination of 2,4-Dichlorobenzoic Acid
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 2,4-dichlorobenzoic acid (1 equivalent) in a suitable solvent such as glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, 0.1 equivalents) to the solution.
-
Bromination: Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker of ice water. The crude product will precipitate out of solution.
-
Purification: Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 2,4-dichloro-5-bromobenzoic acid.
Stage 2: Protection of the Carboxylic Acid Moiety
The acidic proton of the carboxylic acid group is incompatible with the organometallic reagents or basic conditions often employed in borylation reactions. Therefore, it is essential to protect this functional group. A common and effective strategy is to convert the carboxylic acid into a methyl ester. This can be achieved through Fischer esterification.
Experimental Protocol: Methyl Esterification of 2,4-Dichloro-5-bromobenzoic Acid
-
Reaction Setup: In a round-bottom flask, suspend 2,4-dichloro-5-bromobenzoic acid (1 equivalent) in methanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄).
-
Reaction: Heat the mixture to reflux and maintain for several hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2,4-dichloro-5-bromobenzoate.[1][2][3]
Stage 3: Introduction of the Boronic Acid Group via Miyaura Borylation
With the carboxylic acid group protected, the next crucial step is the introduction of the boronic acid moiety. The palladium-catalyzed Miyaura borylation reaction is a highly effective method for this transformation, coupling an aryl halide with a diboron reagent.[4] Given the presence of two chlorine atoms which can be less reactive than bromine, a robust catalyst system is required. The use of ligands such as SPhos has been shown to be effective for the borylation of aryl chlorides.[5]
Experimental Protocol: Palladium-Catalyzed Borylation of Methyl 2,4-dichloro-5-bromobenzoate
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 2,4-dichloro-5-bromobenzoate (1 equivalent), bis(pinacolato)diboron (B₂pin₂, 1.1 equivalents), and a base such as potassium acetate (KOAc, 3 equivalents).
-
Catalyst System: Add the palladium catalyst, for example, palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), and a suitable phosphine ligand like SPhos (0.04 equivalents).
-
Solvent: Add a dry, degassed solvent such as 1,4-dioxane.
-
Reaction: Heat the reaction mixture to a temperature of 80-100 °C and stir for several hours.
-
Monitoring: Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) or TLC.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography on silica gel to isolate the methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dichlorobenzoate.
Stage 4: Deprotection to Yield the Final Product
The final step involves the hydrolysis of both the methyl ester and the pinacol boronate ester to yield this compound. This can typically be achieved in a single step under aqueous acidic or basic conditions. Mild acidic conditions are often preferred to avoid potential side reactions.
Experimental Protocol: Hydrolysis of the Ester and Boronate Ester
-
Reaction Setup: Dissolve the purified methyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,4-dichlorobenzoate (1 equivalent) in a mixture of a suitable organic solvent (e.g., dioxane or THF) and aqueous acid (e.g., 1 M HCl).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Isolation: Upon completion, remove the organic solvent under reduced pressure. The aqueous layer can be extracted with an organic solvent like ethyl acetate.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude this compound can be further purified by recrystallization from an appropriate solvent system to yield the final product of high purity.[6][7]
Visualizing the Synthesis Pathway
Caption: Overall synthetic route to this compound.
Alternative Synthetic Strategy: Lithiation-Borylation
An alternative approach to consider is the use of a directed ortho-metalation (DoM) strategy, specifically a lithiation-borylation sequence.[8][9][10][11] This method could potentially offer a more direct route.
Conceptual Workflow for Lithiation-Borylation
Caption: Conceptual workflow for a lithiation-borylation approach.
This alternative pathway would involve protecting the carboxylic acid as a group that can direct lithiation, such as an N,N-diethylamide. Subsequent treatment with a strong lithium base (e.g., LDA or n-BuLi) would lead to deprotonation at the 5-position, followed by quenching with a trialkyl borate and acidic workup to yield the desired product. This route, while potentially more atom-economical, may require careful optimization of reaction conditions to achieve high regioselectivity.
Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2,4-Dichlorobenzoic Acid | 2,4-Dichloro-5-bromobenzoic Acid | Br₂, FeBr₃ | 70-80 |
| 2 | 2,4-Dichloro-5-bromobenzoic Acid | Methyl 2,4-dichloro-5-bromobenzoate | CH₃OH, H₂SO₄ | >90 |
| 3 | Methyl 2,4-dichloro-5-bromobenzoate | Methyl 5-(pinacolato)boronate-2,4-dichlorobenzoate | B₂pin₂, Pd(OAc)₂/SPhos, KOAc | 60-75 |
| 4 | Methyl 5-(pinacolato)boronate-2,4-dichlorobenzoate | This compound | aq. HCl | >85 |
Note: Yields are estimates based on literature for similar transformations and may vary depending on experimental conditions.
Conclusion and Future Perspectives
The synthesis of this compound is a challenging yet achievable goal for the experienced synthetic chemist. The multi-step pathway detailed in this guide, commencing with the bromination of 2,4-dichlorobenzoic acid, followed by esterification, Miyaura borylation, and final deprotection, represents a robust and logical approach. The alternative lithiation-borylation route offers a more concise pathway that warrants further investigation. The availability of this versatile building block will undoubtedly facilitate the discovery and development of novel molecules with significant potential in the fields of medicine and materials science.
References
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- CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid - Google P
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Ji, G., Li, X., He, W., & Li, J. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. Chemistry Central Journal, 12(1), 136. (URL: [Link])
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Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. (URL: [Link])
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Ji, G., Li, X., He, W., & Li, J. (2018). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. ResearchGate. (URL: [Link])
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Hinkes, S. P. A., & Klein, C. D. P. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters, 21(9), 3048–3052. (URL: [Link])
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Ghaffari, M., & Li, G. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. NIH Public Access. (URL: [Link])
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Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2398–2403. (URL: [Link])
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WO/2023/019849 METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - WIPO Patentscope. (URL: [Link])
- Synthesis and characterization of photoactive methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)
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Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. The Journal of Organic Chemistry, 73(14), 5589–5591. (URL: [Link])
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Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes - ChemRxiv. (URL: [Link])
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(PDF) Methyl 2,5-dichlorobenzoate - ResearchGate. (URL: [Link])
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(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (URL: [Link])
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Noble, A., & Aggarwal, V. K. (2013). Synthesis of Enantioenriched Tertiary Boronic Esters by the Lithiation/Borylation of Secondary Alkyl Benzoates. Angewandte Chemie International Edition, 52(46), 12223–12226. (URL: [Link])
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Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. (URL: [Link])
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Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. (URL: [Link])
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A Technical Guide to 2,4-Dichloro-5-boronobenzoic Acid: Synthesis, Properties, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-dichloro-5-boronobenzoic acid, a trifunctional arene poised for significant applications in medicinal chemistry and materials science. As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven insights into the strategic utility of this versatile building block. We will delve into its structural attributes, physicochemical properties, and established synthetic routes. The core of this guide focuses on the application of 2,4-dichloro-5-boronobenzoic acid in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, and explores its potential as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols, mechanistic discussions, and data-driven insights are provided to empower researchers in leveraging this compound for their synthetic endeavors.
Introduction: The Strategic Value of Polysubstituted Arylboronic Acids
Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their stability, low toxicity, and broad functional group tolerance have established them as indispensable tools for the construction of carbon-carbon bonds, particularly in the formation of biaryl and heteroaryl structures which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][3]
The strategic value of a particular arylboronic acid is significantly enhanced by the nature and arrangement of other substituents on the aromatic ring. These substituents can serve multiple purposes: they can act as synthetic handles for further functionalization, modulate the electronic and steric properties of the molecule to influence reactivity and selectivity, and impart specific physicochemical properties to the final product, such as solubility or receptor binding affinity.
2,4-Dichloro-5-boronobenzoic acid is a prime example of such a strategically functionalized building block. It features three distinct functional groups on a benzene ring: a boronic acid, a carboxylic acid, and two chloro substituents. This unique combination offers a trifecta of synthetic opportunities, allowing for orthogonal chemical transformations and the introduction of molecular diversity from a single, versatile starting material. The electron-withdrawing nature of the chlorine and carboxylic acid groups also significantly influences the reactivity of the boronic acid moiety, a factor that will be explored in the context of its applications.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and for the reliable interpretation of experimental results.
IUPAC Name: 2,4-dichloro-5-boronobenzoic acid
| Property | Value | Source |
| Molecular Formula | C₇H₅BCl₂O₄ | - |
| Molecular Weight | 234.83 g/mol | - |
| Appearance | White to off-white solid (predicted) | - |
| Melting Point | Not available | - |
| Solubility | Soluble in polar organic solvents such as DMSO and methanol (predicted based on related compounds).[4] | - |
| pKa | The presence of two electron-withdrawing chloro groups and a borono group is expected to increase the acidity of the carboxylic acid compared to benzoic acid. The boronic acid moiety itself is a weak Lewis acid. | - |
Structural Insights:
The spatial arrangement of the functional groups in 2,4-dichloro-5-boronobenzoic acid dictates its reactivity and potential for intermolecular interactions. The boronic acid group at C5 is sterically accessible, which is favorable for its participation in cross-coupling reactions. The chlorine atoms at C2 and C4 create a distinct electronic environment on the ring and can influence the orientation of the molecule in binding pockets of biological targets. The carboxylic acid at C1 provides a handle for amide bond formation, esterification, or salt formation, significantly broadening the synthetic utility of this compound.
Synthesis of 2,4-Dichloro-5-boronobenzoic Acid
A proposed synthetic route would start from the commercially available 5-bromo-2,4-dichlorobenzoic acid. This starting material already possesses the desired arrangement of the chloro and carboxyl substituents. The key transformation is the conversion of the carbon-bromine bond to a carbon-boron bond.
Proposed Synthetic Workflow:
Caption: Proposed synthetic pathway to 2,4-dichloro-5-boronobenzoic acid.
Detailed Experimental Considerations (Hypothetical Protocol):
-
Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid is incompatible with the organolithium reagent required for the subsequent step. Therefore, protection is necessary. A standard procedure would involve esterification, for example, by reacting 5-bromo-2,4-dichlorobenzoic acid with methanol or ethanol under acidic catalysis (e.g., sulfuric acid) to form the corresponding methyl or ethyl ester.
-
Lithium-Halogen Exchange: The protected bromo-intermediate would then be subjected to a lithium-halogen exchange reaction. This is typically carried out at low temperatures (e.g., -78 °C) in an anhydrous ethereal solvent like tetrahydrofuran (THF) or diethyl ether, using an organolithium reagent such as n-butyllithium or t-butyllithium. This step generates a highly reactive aryllithium species in situ.
-
Borylation: The aryllithium intermediate is then quenched with an electrophilic boron source. Triisopropyl borate, B(Oi-Pr)₃, is a commonly used reagent for this purpose. The reaction is typically performed at the same low temperature as the lithium-halogen exchange.
-
Acidic Workup and Deprotection: The reaction mixture is then quenched with an aqueous acid, such as hydrochloric acid. This step serves two purposes: it hydrolyzes the borate ester to the desired boronic acid and simultaneously removes the ester protecting group, regenerating the carboxylic acid.
-
Purification: The final product, 2,4-dichloro-5-boronobenzoic acid, would then be isolated and purified, likely through extraction and recrystallization.
Causality Behind Experimental Choices:
-
Protection/Deprotection: The choice of an ester as a protecting group is strategic. It is easily installed and removed under conditions that are unlikely to affect the other functional groups. The one-pot deprotection during the acidic workup is an efficient approach.
-
Low-Temperature Reaction: The lithium-halogen exchange and borylation are performed at low temperatures to minimize side reactions, such as the decomposition of the organolithium intermediate.
-
Anhydrous Conditions: Organolithium reagents are highly reactive towards protic sources, including water. Therefore, strict anhydrous conditions (dry solvents and glassware, inert atmosphere) are crucial for the success of this reaction.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary and most powerful application of 2,4-dichloro-5-boronobenzoic acid is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the boronic acid and an organic halide or triflate.[1][2] The presence of the dichloro and carboxyl substituents on the boronic acid offers unique advantages and considerations.
Mechanistic Overview of the Suzuki-Miyaura Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: A General Guideline for the Use of 2,4-Dichloro-5-boronobenzoic Acid
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction using an aryl bromide as the coupling partner.
Materials:
-
2,4-Dichloro-5-boronobenzoic acid
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial, add 2,4-dichloro-5-boronobenzoic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent system via syringe. The choice of solvent depends on the solubility of the reactants and the desired reaction temperature. A common choice is a mixture of an organic solvent and water, as water can aid in the dissolution of the base and facilitate the transmetalation step.
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired biaryl product.
Field-Proven Insights and Causality:
-
Choice of Catalyst: The selection of the palladium catalyst and its associated ligands is critical. For simple aryl bromides, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often effective. For more challenging substrates, such as aryl chlorides or sterically hindered partners, more sophisticated catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be required to promote the oxidative addition step.
-
The Role of the Base: The base is essential for the activation of the boronic acid. It facilitates the formation of a boronate species [ArB(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation with the palladium(II) complex. The choice of base can significantly impact the reaction rate and yield.
-
Influence of Substituents: The electron-withdrawing chloro and carboxyl groups on 2,4-dichloro-5-boronobenzoic acid can influence the rate of transmetalation. While electron-withdrawing groups can sometimes slow down this step, the overall success of the reaction is typically high due to the robustness of the Suzuki-Miyaura coupling.
Applications in Medicinal Chemistry and Drug Development
The structural features of 2,4-dichloro-5-boronobenzoic acid make it a highly attractive building block for medicinal chemistry and drug discovery. Boronic acids themselves have emerged as important pharmacophores, with several boron-containing drugs approved for clinical use, such as the proteasome inhibitor bortezomib for the treatment of multiple myeloma.[3][5]
The carboxylic acid moiety of 2,4-dichloro-5-boronobenzoic acid can be readily converted to amides, which are among the most common functional groups in approved drugs. This allows for the straightforward incorporation of this substituted phenyl ring into a wide range of molecular scaffolds.
The dichloro substitution pattern is also of significant interest. Halogen atoms, particularly chlorine, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to biological targets. Furthermore, the lipophilicity imparted by the chlorine atoms can improve membrane permeability and other pharmacokinetic properties.
Potential Therapeutic Applications:
-
Enzyme Inhibitors: The boronic acid group can act as a transition-state analog inhibitor of serine proteases and other enzymes. The substituted phenyl ring can be tailored to fit into specific binding pockets, conferring selectivity and potency.
-
Receptor Ligands: The biaryl structures synthesized from 2,4-dichloro-5-boronobenzoic acid can serve as scaffolds for the development of ligands for a variety of receptors.
-
Antimicrobial Agents: The incorporation of halogenated aromatic rings is a common strategy in the design of antimicrobial compounds.
Conclusion
2,4-Dichloro-5-boronobenzoic acid is a highly versatile and valuable building block for organic synthesis, with significant potential in medicinal chemistry and materials science. Its trifunctional nature allows for a wide range of chemical transformations, enabling the efficient construction of complex molecular architectures. A deep understanding of its properties, synthetic routes, and reactivity in key transformations such as the Suzuki-Miyaura coupling is essential for unlocking its full potential. This guide has provided a comprehensive overview of these aspects, grounded in established chemical principles and practical, field-proven insights, to empower researchers in their synthetic endeavors.
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Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4621. [Link]
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Das, B. C., Thapa, P., Karki, R., Schinke, C., Das, S., Kambhampati, S., ... & Weiss, L. M. (2013). Boron chemicals in drug discovery and development: synthesis and medicinal perspective. Future medicinal chemistry, 5(6), 653–676. [Link]
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Hogg, S. J., et al. (2010). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Journal of Heterocyclic Chemistry, 47(3), 553-557. [Link]
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Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 13735-13787. [Link]
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Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved January 20, 2026, from [Link]
-
Hossain, M. S., et al. (2020). Boron Chemistry for Medical Applications. Molecules, 25(4), 828. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
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- 5. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry | MDPI [mdpi.com]
The Strategic Utility of 5-Carboxy-2,4-dichlorophenylboronic Acid in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Complex Molecular Architectures
5-Carboxy-2,4-dichlorophenylboronic acid (CAS No: 2121514-46-1) is a specialized organic reagent that has garnered significant interest within the pharmaceutical and agrochemical research sectors. Its unique trifunctional nature—featuring a boronic acid, a carboxylic acid, and a dichlorinated phenyl ring—positions it as a highly valuable building block for the synthesis of complex, biologically active molecules. The boronic acid moiety serves as a linchpin for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, enabling the formation of carbon-carbon bonds with exceptional precision. The carboxylic acid group provides a handle for further derivatization, such as amide bond formation, or can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of the final compound. The dichlorinated phenyl ring imparts specific steric and electronic properties, often enhancing metabolic stability and target binding affinity. This guide provides an in-depth overview of the commercial availability, key properties, and strategic applications of this compound in contemporary drug discovery.
Physicochemical Properties and Commercial Availability
A thorough understanding of a reagent's physical and chemical characteristics is paramount for its effective use in synthesis. The properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 2121514-46-1 | [1] |
| Molecular Formula | C₇H₅BCl₂O₄ | [1] |
| Molecular Weight | 249.83 g/mol | [1] |
| Appearance | White to off-white solid | General observation from supplier data |
| Purity | Typically ≥95% | General observation from supplier data |
| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred from typical boronic acid properties |
Commercial Suppliers:
This reagent is available from a number of specialized chemical suppliers. Researchers are advised to request a certificate of analysis to confirm purity and identity before use.
| Supplier | Website |
| AOBChem | [Link] |
| Fluorochem | |
| ChemicalBook | [1] |
| SciSupplies | [Link][2] |
| Saikesi | [Link][1] |
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, allowing for the formation of a carbon-carbon bond between an organoborane and an organic halide or triflate. The reaction is prized for its mild conditions, high functional group tolerance, and stereospecificity.
The general catalytic cycle of the Suzuki-Miyaura reaction is a well-established three-step process: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Representative Experimental Protocol: Suzuki-Miyaura Coupling
The following is a generalized, yet detailed, protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is intended as a starting point and may require optimization for specific substrates.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and the base (2-3 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment. This is crucial as the palladium(0) catalyst is sensitive to oxidation.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) to the flask via syringe. The use of a biphasic system with water often accelerates the transmetalation step.
-
Catalyst Addition: Add the palladium catalyst to the reaction mixture under a positive pressure of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to protonate the carboxylic acid, facilitating its extraction into the organic phase if desired.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl compound.
Caption: A generalized workflow for a Suzuki-Miyaura coupling reaction.
Strategic Importance in Drug Discovery
The incorporation of the 5-carboxy-2,4-dichlorophenyl moiety into a drug candidate can be a strategic decision to address several aspects of drug design.
-
Modulation of Physicochemical Properties: The carboxylic acid group can be used to tune the solubility and acidity of the molecule, which can impact its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Bioisosteric Replacement: Boronic acids are recognized as bioisosteres of carboxylic acids.[3] This allows for the exploration of alternative binding modes and interactions with biological targets.
-
Metabolic Stability: The presence of two chlorine atoms on the phenyl ring can block potential sites of metabolic oxidation, thereby increasing the in vivo half-life of the drug candidate.
-
Scaffold for Library Synthesis: The trifunctional nature of this reagent makes it an ideal starting point for the creation of diverse chemical libraries for high-throughput screening. The boronic acid and carboxylic acid moieties can be reacted in a sequential or orthogonal manner to generate a wide range of analogs.
While specific drugs synthesized directly from this compound are not prominently featured in publicly available literature, the dichlorophenyl motif is present in numerous bioactive molecules. For instance, the compound 6-carboxy-2-(3,5-dichlorophenyl)-benzoxazole has been investigated for its therapeutic potential.[4][5] Although not a direct product of the topic compound, its structure highlights the relevance of the dichlorophenyl-carboxyphenyl scaffold in medicinal chemistry.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a powerful and versatile tool in the arsenal of the modern medicinal chemist. Its ability to participate in robust carbon-carbon bond-forming reactions, coupled with the presence of additional functional handles for diversification, makes it a valuable starting material for the synthesis of novel and complex molecular entities. A thorough understanding of its properties, reactivity, and safe handling is essential for leveraging its full potential in the quest for new therapeutic agents.
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-
Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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赛科思. This compound [2121514-46-1]. [Link]
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BoronPharm. (4-(Benzyloxy)-2,3-dimethylphenyl)boronic acid | 2121514-88-1. [Link]
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-
PubChem. Pharmaceutically acceptable salt of 6-carboxy-2-(3,5 dichlorophenyl)-benzoxazole, and a pharmaceutical composition comprising the salt thereof - Patent US-8168663-B2. [Link]
-
PubMed. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. [Link]
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PubMed Central. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
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PubMed Central. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA. [Link]
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-
PubMed Central. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]
-
PubChemLite. (2,4-dichlorophenyl)boronic acid (C6H5BCl2O2). [Link]
-
Justia Patents. solid state forms of 6-carboxy-2-(3, 5-dichlorophenyl)-benzoxazole of formula-i and pharmaceutically acceptable salts thereof. [Link]
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stability and storage of 5-Carboxy-2,4-dichlorophenylboronic acid
An In-depth Technical Guide: Optimizing the Integrity of 5-Carboxy-2,4-dichlorophenylboronic Acid: A Guide to Stability and Storage
Introduction
This compound is a valuable bifunctional reagent in modern organic synthesis and drug development. Its utility as a building block in Suzuki-Miyaura cross-coupling reactions allows for the efficient formation of complex carbon-carbon bonds, which is a cornerstone of contemporary medicinal chemistry.[1] The presence of both a boronic acid moiety for coupling and a carboxylic acid for further functionalization makes it a highly versatile intermediate. However, the inherent chemical nature of arylboronic acids presents unique challenges regarding their stability and storage. A failure to appreciate these nuances can lead to inconsistent reaction yields, the introduction of impurities, and ultimately, compromised research outcomes.
This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. Moving beyond simple storage instructions, we will delve into the mechanistic basis for its degradation, provide field-proven protocols for handling and analysis, and offer a logical framework to ensure its integrity from receipt to use.
Section 1: Core Physicochemical Properties
A foundational understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source |
| CAS Number | 913835-75-3 | [2] |
| Molecular Formula | C₇H₅BCl₂O₄ | [2] |
| Molecular Weight | 233.83 g/mol | N/A |
| Appearance | White to Almost white powder/crystal | [3] |
| Melting Point | 198 - 216 °C | [4] |
| Key Applications | Suzuki-Miyaura coupling, synthesis of pharmaceuticals and agrochemicals, sensor materials. | [1] |
Section 2: The Chemistry of Boronic Acid Instability
Arylboronic acids are not inert substances. Their stability is governed by specific chemical equilibria and degradation pathways that must be controlled. The product is generally considered chemically stable under standard ambient conditions if stored correctly.[4]
The Dehydration-Trimerization Equilibrium: Anhydride Formation
The most common and reversible stability issue with boronic acids is the loss of water to form a cyclic anhydride known as a boroxine.[5] This is a dehydration reaction where three molecules of the boronic acid condense, eliminating three molecules of water.
While boroxines are often viable coupling partners themselves, their formation alters the molecular weight and physical properties of the reagent. For reactions requiring precise stoichiometry, using a reagent that is a mixture of the acid and its anhydride can lead to significant errors. This equilibrium is driven by the presence of water; therefore, meticulous exclusion of moisture is the primary strategy for preventing it.
Caption: Reversible dehydration of boronic acids to form a cyclic boroxine anhydride.
Protodeboronation: An Irreversible Degradation Pathway
A more detrimental and irreversible degradation pathway is protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond. This results in the formation of 1-carboxy-2,4-dichlorobenzene, an impurity that is inactive in Suzuki-Miyaura coupling and can complicate purification.
Several factors can accelerate this process:
-
pH: Protodeboronation is known to be rapid under both strongly acidic and strongly basic conditions.[6]
-
Water: The presence of water is often required for the reaction to proceed.[6]
-
Metal Catalysts: Trace amounts of transition metals, particularly palladium, can catalyze protodeboronation.[6]
The electron-withdrawing nature of the two chlorine atoms and the carboxylic acid on the phenyl ring of this compound can influence its susceptibility to this pathway. Therefore, careful control of pH and avoidance of unnecessary exposure to catalytic metals during workup and storage are crucial.
Oxidative Instability
Some arylboronic acids have been reported to be mutagenic, a mechanism thought to involve the generation of organic radicals via oxidation by atmospheric oxygen.[5][6] While this is compound-specific, it underscores the importance of storing the material under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage.
Section 3: Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is the most effective strategy for preserving the quality and stability of this compound.
Optimal Storage Conditions
The consensus from safety data sheets for various arylboronic acids is a multi-faceted approach to prevent degradation.[4][7][8][9]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place. Refrigeration (2-8°C) is recommended.[10] | Reduces the rate of all chemical degradation pathways. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidation and minimizes exposure to atmospheric moisture. |
| Moisture | Keep container tightly closed in a dry, well-ventilated place.[4][11][12] | Prevents both anhydride formation (dehydration) and protodeboronation. |
| Light | Protect from light. | Although not the primary concern for this class, photolytic degradation is possible for some aromatic compounds. |
Safe Handling Procedures
Proper handling ensures both user safety and compound integrity.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][8][11]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[3][13]
-
Dispensing: When weighing and dispensing the solid, work quickly to minimize exposure to atmospheric moisture and oxygen. Use a glove box or nitrogen bag for maximum protection if available.
-
Hygiene: Wash hands thoroughly after handling.[4][9] Do not eat, drink, or smoke in the work area.[14]
-
Spills: In case of a spill, collect the dry material without creating dust.[4][15] Place it in a suitable, closed container for disposal.[11]
Chemical Incompatibilities
To prevent hazardous reactions and degradation, avoid storing this compound with:
Section 4: Protocol-Driven Purity and Stability Assessment
Verifying the purity of the reagent before use and understanding its stability under experimental conditions are hallmarks of robust scientific practice. The analysis of boronic acids can be challenging due to their potential for hydrolysis and degradation during the analytical process itself.[15][16]
Protocol: Purity Assessment by Reversed-Phase HPLC
This protocol is designed to minimize on-column degradation, a common issue when analyzing boronic acids.[17][18]
Objective: To determine the purity of this compound and quantify major impurities, such as the protodeboronated species and the boroxine anhydride.
Methodology:
-
Column Selection: Utilize a column with low residual silanol activity to minimize on-column hydrolysis. A Waters XTerra MS C18 or similar column is recommended.[17][18]
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Rationale: While some methods suggest no pH modifier, a low concentration of formic acid can improve peak shape for the carboxylic acid.[17] A screening run with and without the modifier is advised.
-
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a 1:1 mixture of Acetonitrile:Water.
-
Critical Step: Analyze the sample immediately after preparation to prevent degradation in the diluent.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Return to 10% B
-
18.1-22 min: Re-equilibration at 10% B
-
-
-
Data Analysis: Integrate all peaks. The main peak corresponds to the boronic acid. Earlier eluting peaks may correspond to the protodeboronated acid, while later eluting, broader peaks could indicate the presence of the boroxine anhydride.
Protocol: Forced Degradation Study
Objective: To rapidly assess the stability of the compound under various stress conditions that mimic potential storage or reaction environments.
Methodology:
-
Sample Preparation: Prepare five separate solutions of the boronic acid at 1 mg/mL in a suitable solvent (e.g., Acetonitrile/Water).
-
Stress Conditions:
-
Acidic Hydrolysis: Add 1N HCl to one sample to achieve a final concentration of 0.1N. Heat at 60°C for 4 hours.
-
Basic Hydrolysis: Add 1N NaOH to a second sample to achieve a final concentration of 0.1N. Heat at 60°C for 4 hours.
-
Oxidative Degradation: Add 3% H₂O₂ to a third sample. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep a fourth sample (solid material) in an oven at 80°C for 24 hours, then dissolve for analysis.
-
Photolytic Degradation: Expose a fifth solution to direct UV light (254 nm) or strong sunlight for 24 hours.
-
-
Analysis: After the designated stress period, neutralize the acidic and basic samples if necessary, and analyze all samples by the HPLC method described in Section 4.1 against an unstressed control sample.
-
Interpretation: Compare the chromatograms to identify the formation of degradation products and determine the conditions under which the compound is least stable. This provides invaluable insight into reaction conditions to avoid.
Section 5: Decision Workflow for Handling and Storage
This workflow provides a logical sequence of operations for managing the compound upon its arrival and throughout its lifecycle in the lab.
Caption: A logical workflow for the optimal handling and storage of boronic acids.
Conclusion
This compound is a powerful synthetic intermediate whose utility is directly tied to its chemical integrity. By understanding the fundamental mechanisms of its degradation—namely anhydride formation, protodeboronation, and oxidation—researchers can take proactive steps to mitigate these risks. The implementation of rigorous storage protocols (cool, dry, inert atmosphere) and validated analytical methods is not merely procedural but is essential for ensuring the reproducibility and success of the complex synthetic endeavors in which this compound is employed. This guide serves as a technical resource to empower scientists to maintain the stability of this reagent, thereby enhancing the reliability and quality of their research.
References
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- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. (n.d.). PubMed.
- SAFETY D
- Boronic acid. (n.d.). Wikipedia.
- Strategies for the analysis of highly reactive pinacolboron
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. (2014, April 3). Taylor & Francis.
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011, November 5). N.A.
- Phenylboronic acid - SAFETY D
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. (2025, August 5).
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. (n.d.).
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- SAFETY DATA SHEET. (2025, May 1). Fisher Scientific.
- Degradation characteristics of 2,4-dichlorophenoxyacetic acid in electro-biological system. (2013, November 15). PubMed.
- 5-Carboxy-2-chlorophenylboronic acid | CAS 913835-75-3. (n.d.). Santa Cruz Biotechnology.
- Degradation pathway of 2,4-dichlorobenzoic acid by strain... (n.d.).
- Degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 2,4-Dichlorophenylboronic Acid, (contains varying amounts of Anhydride), 5g, Each. (n.d.). N.A.
- 5-Carboxy-2-chlorophenylboronic Acid 913835-75-3. (n.d.). TCI Chemicals.
- [], MFCD32902577, this compound pinacol ester. (n.d.). Combi-Blocks.
- Degradation of 2,4-Dichlorophenoxyacetic Acid by Electro-oxidation and Electro-Fenton/BDD Processes Using a Pre-pilot Plant. (2025, August 7).
- Degradation of organic filter 2-Phenylbenzidazole-5-Sulfonic acid by light-driven free chlorine process: Reactive species and mechanisms. (2025, August 6).
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solubility of 5-Carboxy-2,4-dichlorophenylboronic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 5-Carboxy-2,4-dichlorophenylboronic Acid in Organic Solvents
Foreword: The Crucial Role of Solubility in Modern Drug Discovery
In the landscape of pharmaceutical development and synthetic chemistry, this compound stands out as a versatile building block. Its trifunctional nature—a boronic acid for cross-coupling, a carboxylic acid for amide bond formation or salt formation, and a dichlorinated phenyl ring for modulating electronic and steric properties—makes it an invaluable reagent in the synthesis of complex molecules.[1][2] Applications range from creating novel inhibitors for cancer therapy to developing sophisticated biosensors.[1][3][4] However, the successful application of this reagent is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility.
Understanding the solubility of this compound is not merely an academic exercise. It is the cornerstone of efficient process development, enabling researchers to select appropriate solvent systems for chemical reactions like the Suzuki-Miyaura coupling, design effective purification and crystallization protocols, and formulate stable solutions for screening and analysis. This guide provides a comprehensive analysis of the factors governing the solubility of this molecule, offers predictive insights, and presents a robust experimental protocol for its empirical determination.
Molecular Architecture and Its Implications for Solubility
To predict how this compound will behave in different organic solvents, we must first dissect its molecular structure and the intermolecular forces each functional group can exert.
-
The Boronic Acid Moiety (-B(OH)₂): This group is a Lewis acid and a potent hydrogen bond donor and acceptor.[2] It can interact strongly with polar protic solvents (like alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (like acetone or DMSO). A significant complicating factor with boronic acids is their propensity to undergo dehydration to form a cyclic trimeric anhydride known as a boroxine.[5][6] This equilibrium between the acid and the less polar boroxine can lead to variable and sometimes irreproducible solubility data, as the two species have different solubility profiles.[5][7]
-
The Carboxylic Acid Moiety (-COOH): As a classic Brønsted acid, this group is a powerful hydrogen bond donor and acceptor. Its presence significantly enhances the molecule's affinity for polar, protic solvents. The pKa of this group will dictate its ionization state in the presence of any water or basic impurities, though in anhydrous organic solvents, its hydrogen bonding capability is the primary driver of interaction. Boronic acids are often considered bioisosteres of carboxylic acids.[2]
-
The Dichlorophenyl Ring: The aromatic ring itself contributes nonpolar character through van der Waals interactions. The two chlorine substituents are electron-withdrawing and add polar C-Cl bonds, increasing the molecule's overall polarity and molecular weight compared to unsubstituted phenylboronic acid. This feature suggests a moderate affinity for chlorinated solvents and other polar aprotic media.
The interplay of these three distinct functional groups results in a molecule with a complex and amphiphilic character, capable of engaging in a wide array of intermolecular interactions.
Predicting Solubility Across Solvent Classes
Based on the molecular structure and established data for similar phenylboronic acids, we can construct a qualitative solubility profile. It is critical to recognize that this table represents an expert prediction and must be validated by empirical testing for any specific application. The introduction of substituents like -COOH and -Cl is known to decrease solubility in water compared to unsubstituted phenylboronic acid, and this trend of complex interactions extends to organic solvents.[8][9]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Prediction |
| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding with both the boronic acid and carboxylic acid groups. Methanol is often a good solvent for substituted boronic acids.[10] |
| Polar Aprotic | DMSO, DMF, Acetone, THF | High to Moderate | Excellent hydrogen bond acceptors. DMSO is a powerful solvent for a wide range of compounds.[11] Ethers and ketones show high solubility for the parent phenylboronic acid.[7][12] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to Low | The dichlorophenyl ring provides some affinity. However, the hydrogen bonding groups may limit solubility without a co-solvent. Phenylboronic acid itself has moderate solubility in chloroform.[7][12] |
| Ethers | Diethyl Ether, Dipropyl Ether, MTBE | Moderate to Low | Ethers are good solvents for unsubstituted phenylboronic acid, but the highly polar carboxylic acid group on our target molecule may reduce its compatibility.[5][7] |
| Hydrocarbons | Hexanes, Toluene, Methylcyclohexane | Very Low / Insoluble | The molecule's high polarity from the -COOH and -B(OH)₂ groups makes it incompatible with nonpolar solvents. Hydrocarbons are consistently poor solvents for boronic acids.[7][12] |
Experimental Protocol for Solubility Determination: A Self-Validating Dynamic Method
To move from prediction to precise data, a rigorous experimental approach is required. The dynamic (polythermal) method is a reliable technique for determining the solubility of boronic acids, as it carefully controls for temperature and equilibrium.[5][7]
Core Principle
A suspension of the solute in the solvent is heated at a controlled rate until the last solid particles dissolve completely. The temperature at which this occurs is the saturation temperature for that specific concentration. Repeating this for multiple concentrations allows for the construction of a solubility curve.
Step-by-Step Methodology
-
Preparation: Accurately weigh a known mass of this compound and a known volume or mass of the chosen organic solvent into a sealed, jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.
-
Heating and Observation: Begin stirring to ensure the suspension is homogenous. Heat the vessel using a circulating fluid bath at a slow, constant rate (e.g., 0.1-0.3 °C/min) to ensure the system remains close to thermal equilibrium.
-
Endpoint Detection: Continuously monitor the suspension. The endpoint is the temperature at which the solution becomes perfectly clear, with no visible solid particles remaining. This can be observed visually or, for higher precision, by using a turbidity sensor or a luminance probe that detects an increase in light transmission upon complete dissolution.[5][7][12]
-
Data Collection: Record the temperature of complete dissolution. This temperature corresponds to the saturation point for the prepared concentration.
-
Repeatability: Cool the solution until the solid recrystallizes. Repeat the heating cycle 2-3 times for the same sample to ensure the dissolution temperature is reproducible, confirming that equilibrium is being accurately measured.
-
Curve Generation: Repeat steps 1-5 with several different concentrations to generate a series of data points (concentration vs. saturation temperature) that form the solubility curve.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the dynamic solubility determination method.
Caption: Workflow for Dynamic Solubility Measurement.
Authoritative Insights & Causality
-
The Boroxine Problem: The primary challenge in measuring boronic acid solubility is the dynamic equilibrium with the corresponding boroxine anhydride.[5][7] This process is solvent and temperature-dependent. In non-polar solvents, boroxine formation may be favored, while in polar, protic solvents, the equilibrium may shift towards the monomeric acid. This is why obtaining highly reproducible data, as described in the protocol, is paramount. Any deviation may signal a shift in this equilibrium rather than a true solubility limit.
-
Why Not a Simple Shake-Flask Method? While the isothermal shake-flask method is common, it can be problematic for boronic acids. Achieving true equilibrium can be slow, and the potential for acid-anhydride conversion during the extended equilibration time can compromise the results. The dynamic method, by approaching the saturation point from a solid-liquid slurry under a controlled temperature ramp, often provides more consistent data for these systems.[7][12]
-
Implications for Synthesis: The predicted high solubility in polar aprotic solvents like THF and acetone aligns with their common use in Suzuki-Miyaura reactions.[7][12] These solvents effectively dissolve the boronic acid without the reactivity issues that protic solvents like methanol could introduce (e.g., competitive binding to the palladium catalyst). For purification by crystallization, a solvent system where solubility is high at elevated temperatures but significantly lower at room temperature or below would be ideal. Based on the predictions, a mixed solvent system, such as Toluene/Methanol, could be explored.
Conclusion
The solubility of this compound is governed by a sophisticated interplay of hydrogen bonding, Lewis acid-base interactions, and polarity matching. While theoretical principles predict high solubility in polar solvents (protic and aprotic) and poor solubility in nonpolar hydrocarbons, these predictions require empirical validation for mission-critical applications. The dynamic method outlined in this guide provides a robust and self-validating framework for generating the high-quality solubility data needed by researchers, scientists, and drug development professionals to unlock the full potential of this valuable chemical intermediate.
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An In-depth Technical Guide to the Potential Applications of Dichlorinated Phenylboronic Acids
Foreword: The Unique Potential of Dichlorinated Phenylboronic Acids
In the landscape of modern synthetic chemistry and drug discovery, the boronic acid functional group has carved out an indispensable role. Its versatility, stability, and unique reactivity have positioned it as a cornerstone of contemporary organic synthesis. Within this important class of compounds, dichlorinated phenylboronic acids represent a particularly intriguing and powerful subclass. The introduction of two chlorine atoms onto the phenyl ring profoundly influences the electronic and steric properties of the molecule, unlocking a range of specialized applications that are the focus of this technical guide. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, properties, and key applications of these remarkable compounds, supported by field-proven insights and detailed protocols.
The Core Chemistry: Understanding the Impact of Dichlorination
The presence of two chlorine atoms on the phenyl ring of a boronic acid has significant consequences for its chemical behavior. These electron-withdrawing substituents increase the Lewis acidity of the boron atom, which in turn lowers the pKa of the boronic acid.[1][2] This enhanced acidity facilitates the formation of boronate esters with diols, a key interaction that underpins many of the applications discussed herein. Furthermore, the position of the chlorine atoms (e.g., 2,4-dichloro, 3,4-dichloro, or 3,5-dichloro) allows for fine-tuning of the molecule's steric and electronic properties, enabling a high degree of control in synthetic and biological applications.
Synthesis of Dichlorinated Phenylboronic Acids
The synthesis of dichlorinated phenylboronic acids is typically achieved through the reaction of a corresponding dichlorophenyl magnesium or lithium reagent with a trialkyl borate, followed by acidic hydrolysis.[3][4]
Experimental Protocol: Synthesis of 3,4-Dichlorophenylboronic Acid [5]
-
Grignard Reagent Formation: To a dry flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings. A solution of 4-bromo-1,2-dichlorobenzene in anhydrous tetrahydrofuran (THF) is then added dropwise. The reaction is initiated, if necessary, using standard methods (e.g., a small crystal of iodine or 1,2-dibromoethane).
-
Borylation: The freshly prepared Grignard reagent is then added dropwise to a solution of trimethyl borate in anhydrous THF, maintained at a low temperature (typically -78 °C).
-
Hydrolysis: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then quenched by the addition of an aqueous acid (e.g., 10% sulfuric acid).
-
Work-up and Isolation: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 3,4-dichlorophenylboronic acid, which can be further purified by recrystallization.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
Dichlorinated phenylboronic acids are invaluable reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[6][7][8] The electron-withdrawing nature of the chlorine atoms can influence the transmetalation step of the catalytic cycle, and the presence of two chloro-substituents provides a handle for further functionalization. These compounds are frequently used in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[9][10][11]
Advantages in Complex Molecule Synthesis
The use of dichlorinated phenylboronic acids in Suzuki-Miyaura coupling offers several advantages:
-
Introduction of a Dichlorophenyl Moiety: This allows for the direct incorporation of a dichlorinated aromatic ring, a common structural motif in biologically active compounds.
-
Orthogonal Reactivity: The C-Cl bonds are generally less reactive than C-Br or C-I bonds in palladium-catalyzed coupling reactions, allowing for selective coupling at the boronic acid position while leaving the chlorine atoms available for subsequent transformations.[9]
-
Modulation of Electronic Properties: The dichlorophenyl group can be used to fine-tune the electronic properties of the target molecule, which is crucial in the design of materials with specific optical or electronic characteristics.[10]
Experimental Protocol: Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid [9][12]
This protocol provides a general framework that can be adapted for dichlorinated phenylboronic acids.
-
Reaction Setup: In a microwave vial, combine 2,4-dichloropyrimidine (1 equivalent), the desired dichlorophenylboronic acid (1-1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).
-
Solvent Addition: Add a suitable solvent or solvent mixture (e.g., 1,4-dioxane/water).
-
Microwave Irradiation: Seal the vial and heat the reaction mixture in a microwave reactor to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 95 | [9] |
| 2-Chloro-5-methylpyridine | 4-Chlorophenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | >95 | [11] |
| Aryl Bromide | 3,5-Dichlorophenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | 85-95 | [13] |
Table 1: Representative Suzuki-Miyaura coupling reactions involving chlorinated reactants.
Biomedical Applications: A New Frontier
The unique properties of dichlorinated phenylboronic acids have led to their exploration in a variety of biomedical applications, ranging from enzyme inhibition to targeted drug delivery.
Enzyme Inhibition
Boronic acids are known to be potent inhibitors of serine proteases, forming a covalent, yet reversible, bond with the catalytic serine residue in the enzyme's active site.[14][15][16] The increased Lewis acidity of dichlorinated phenylboronic acids can enhance their inhibitory potency.[15] For example, 3,5-dichlorophenylboronic acid has been investigated as an inhibitor of various proteases.[17]
Mechanism of Serine Protease Inhibition
The inhibition of serine proteases by boronic acids involves the formation of a tetrahedral adduct between the boron atom and the hydroxyl group of the active site serine. This adduct mimics the transition state of peptide bond hydrolysis, leading to potent and reversible inhibition.[18]
Sensing and Diagnostics
The ability of boronic acids to bind to diols has been widely exploited in the development of sensors for carbohydrates and other biologically important molecules.[19] Dichlorinated phenylboronic acids, with their enhanced Lewis acidity, can offer improved sensitivity and selectivity.
3.2.1. Sialic Acid Recognition for Cancer Targeting
Sialic acids are overexpressed on the surface of many cancer cells and are a key target for cancer diagnostics and therapeutics.[20][21] Phenylboronic acids can selectively bind to the diol moieties of sialic acids, and the dichlorinated derivatives are being explored to enhance this interaction for more effective cancer cell targeting.[22][23]
3.2.2. Fluorescent Sensors for Metal Ions
Dichlorinated phenylboronic acids can be incorporated into fluorescent molecules to create sensors for metal ions.[19] The binding of a metal ion to the boronic acid moiety can modulate the fluorescent properties of the molecule, allowing for the detection and quantification of the metal ion.[24][25][26]
| Analyte | Sensor Principle | Key Features | Reference |
| Sialic Acid | Boronic acid-diol interaction | Enhanced binding affinity for cancer cell targeting | [22] |
| Fe³⁺ | Fluorescence quenching | High selectivity and rapid response | [19] |
Table 2: Examples of sensing applications involving boronic acids.
Drug Delivery
The reversible nature of the boronic acid-diol interaction makes it an attractive tool for the development of stimuli-responsive drug delivery systems. For example, a drug-loaded nanoparticle functionalized with dichlorinated phenylboronic acids could be designed to release its payload in the presence of a specific carbohydrate trigger.
Catalytic Applications
Beyond their role as reagents in cross-coupling reactions, boronic acids, including their dichlorinated derivatives, are emerging as effective organocatalysts for a variety of organic transformations.[27] Their Lewis acidity allows them to activate substrates containing hydroxyl or carbonyl groups.
Amide Bond Formation
Dichlorinated phenylboronic acids can catalyze the direct amidation of carboxylic acids with amines, a fundamental transformation in organic synthesis. The boronic acid activates the carboxylic acid by forming a reactive acylboronate intermediate.
Friedel-Crafts Reactions
These Lewis acidic compounds can also catalyze Friedel-Crafts-type reactions, facilitating the alkylation or acylation of aromatic rings.
Future Perspectives and Conclusion
Dichlorinated phenylboronic acids are a class of compounds with a rich and expanding repertoire of applications. Their unique electronic and steric properties, conferred by the two chlorine substituents, make them powerful tools in organic synthesis, medicinal chemistry, and materials science. From their well-established role in Suzuki-Miyaura cross-coupling to their emerging applications as enzyme inhibitors, sensors, and catalysts, these versatile molecules are poised to play an increasingly important role in scientific innovation. Further research into the synthesis of novel dichlorinated phenylboronic acid derivatives and the exploration of their reactivity will undoubtedly uncover even more exciting applications in the years to come.
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Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Carboxy-2,4-dichlorophenylboronic Acid
Introduction: Strategic Importance in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has become indispensable in drug discovery and development for constructing complex molecular architectures, particularly biaryl and heteroaryl structures that are prevalent in pharmacologically active compounds.[4][5]
This guide focuses on a specific, yet highly valuable, building block: 5-Carboxy-2,4-dichlorophenylboronic acid . The unique substitution pattern of this reagent makes it a strategic asset for medicinal chemists. The carboxylic acid moiety serves as a versatile handle for subsequent modifications or as a key pharmacophore that can mimic carboxylic acids in biological targets.[6] The dichlorinated phenyl ring introduces specific steric and electronic properties, often enhancing binding affinity or modifying metabolic stability. Indeed, the 2,4-dichlorophenyl motif is a key component in several advanced therapeutic candidates, including the selective estrogen receptor degrader (SERD) SAR439859 for breast cancer treatment and antagonists of leukocyte function-associated antigen-1 (LFA-1).[7][8]
However, the electronic and steric nature of this substrate—specifically the presence of two deactivating chloride substituents—presents unique challenges for the Suzuki-Miyaura coupling, particularly when paired with other challenging coupling partners like electron-rich or sterically hindered aryl chlorides. This document provides a detailed exploration of the reaction mechanism, a robust experimental protocol, and field-proven insights to ensure successful and reproducible outcomes.
The Catalytic Cycle: A Mechanistic Deep Dive
The efficacy of the Suzuki-Miyaura reaction hinges on a well-orchestrated palladium-centered catalytic cycle.[1][2][9] Understanding each step is critical for troubleshooting and optimizing reactions involving challenging substrates.
-
Oxidative Addition : The cycle begins with an active Pd(0) species, which undergoes oxidative addition into the carbon-halide bond of the coupling partner (Ar-X). This is often the rate-limiting step, especially for less reactive aryl chlorides.[10] The electron-withdrawing nature of the halide's aryl group generally accelerates this step.[1][10]
-
Transmetalation : This step involves the transfer of the organic group from the boron atom to the palladium(II) center. For this to occur efficiently, the boronic acid must be activated by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species (e.g., [Ar-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium complex.[11][12][13][14]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple to form the new C-C bond of the desired biaryl product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][9]
For substrates like this compound, the two chlorine atoms render the aryl ring electron-deficient. When coupling this boronic acid with an aryl chloride, which is an inherently less reactive electrophile than a bromide or iodide, the choice of catalyst system becomes paramount.[15][16] Modern catalysts employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands are essential to facilitate the challenging oxidative addition to the C-Cl bond and promote efficient catalysis.[15][17]
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Application Notes & Protocols: Strategic Use of 5-Carboxy-2,4-dichlorophenylboronic Acid in Complex Biaryl Synthesis
Introduction: The Strategic Value of Substituted Biaryls
The biaryl motif is a cornerstone in modern chemistry, forming the structural backbone of numerous pharmaceuticals, agrochemicals, and advanced materials. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forging carbon-carbon bonds to create these structures, a distinction recognized with the 2010 Nobel Prize in Chemistry.[1] This palladium-catalyzed reaction offers remarkable functional group tolerance and proceeds under relatively mild conditions.[2]
Within the vast library of available building blocks, 5-Carboxy-2,4-dichlorophenylboronic acid presents a unique combination of features. The dichlorinated ring provides a scaffold found in several potent bioactive molecules, while the carboxylic acid group serves as a critical handle for subsequent synthetic modifications or as a key pharmacophoric element.[3][4] However, the simultaneous presence of electron-withdrawing chloro substituents and an acidic carboxyl group introduces specific challenges that demand a carefully optimized and mechanistically informed approach. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview, field-tested protocols, and troubleshooting advice for successfully employing this versatile reagent in biaryl synthesis.
Section 1: Mechanistic Foundations of the Suzuki-Miyaura Coupling
A successful synthesis is built on a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to have three primary stages: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophilic partner (e.g., an aryl bromide or chloride), forming a Pd(II) complex.[5][7] The reactivity of aryl halides typically follows the trend I > Br > OTf >> Cl, making aryl chlorides the most challenging substrates due to the strength of the C-Cl bond. Overcoming this hurdle often requires the use of electron-rich, bulky phosphine ligands on the palladium catalyst.[2]
-
Transmetalation : This is the rate-determining step in many Suzuki couplings and the stage where the boronic acid partner is incorporated. The organoboronic acid itself is not reactive enough for this step. A base is required to activate the boronic acid, converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻).[8][9][10] This boronate then transfers its aryl group to the Pd(II) center, displacing the halide.
-
Reductive Elimination : In the final step, the two organic groups (the one from the aryl halide and the one from the boronic acid) on the Pd(II) complex are coupled, forming the desired biaryl product and regenerating the catalytically active Pd(0) species, which can then re-enter the cycle.[1][5]
The Critical Role of the Base
The choice and stoichiometry of the base are paramount. Its primary function is to react with the boronic acid to form a tetracoordinate "ate" complex.[9][11] This activation increases the nucleophilicity of the aryl group on boron, facilitating its transfer to the palladium center during transmetalation.[8]
There are two main proposed pathways for this activation[8]:
-
Path A: The base reacts directly with the boronic acid to form the reactive organoboronate species.
-
Path B: The base first coordinates to the palladium complex, which then interacts with the neutral boronic acid.
Computational and experimental evidence strongly suggests that Path A, where the base activates the boronic acid first, is the predominant mechanism.[8][11]
Specific Challenges of this compound
-
Acidity : The carboxylic acid (pKa ~4) is significantly more acidic than the boronic acid (pKa ~9). The base will first neutralize the carboxyl group. Therefore, at least one extra equivalent of base is required to ensure enough is available to activate the boronic acid for transmetalation.
-
Electronic Effects : The two electron-withdrawing chlorine atoms decrease the nucleophilicity of the phenyl ring. This can slow the transmetalation step, potentially requiring more forcing conditions (higher temperature, stronger base, or more active catalyst).
-
Ortho-Substitution : The chlorine atom at the 2-position introduces steric hindrance, which can impede both the transmetalation and the final reductive elimination steps. Catalyst systems with bulky ligands are often employed to overcome this.
Section 2: Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Standard Laboratory Workflow
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- 3. Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3 S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7 H-benzo[7]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for the Treatment of Estrogen-Receptor-Positive Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Suzuki Coupling [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Carboxy-2,4-dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Biaryl Carboxylic Acids
The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. The targeted synthesis of biaryl carboxylic acids, particularly those bearing specific substitution patterns, is of paramount importance for the development of novel pharmaceuticals, agrochemicals, and functional organic materials. 5-Carboxy-2,4-dichlorophenylboronic acid is a key building block that allows for the introduction of a di-chloro-substituted carboxyphenyl moiety. This specific arrangement of functional groups can significantly influence a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile, by providing crucial points for hydrogen bonding, halogen bonding, and controlling molecular conformation.
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, a discovery for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[1] Its broad functional group tolerance, use of generally stable and less toxic organoboron reagents, and relatively mild reaction conditions have cemented its status as a go-to transformation in synthetic organic chemistry.
These application notes provide a detailed guide for the successful palladium-catalyzed Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a robust and adaptable experimental protocol, and discuss critical parameters and potential challenges associated with this specific substrate.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst.[1]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide (Ar-X) to a coordinatively unsaturated Pd(0) complex. This step involves the insertion of the palladium into the carbon-halogen bond, resulting in the formation of a square planar Pd(II) intermediate. The reactivity of the aryl halide in this step generally follows the trend I > Br > OTf >> Cl.[1]
-
Transmetalation: This is a key step where the organic moiety is transferred from the organoboron species to the palladium center. The presence of a base is critical for this step to proceed efficiently. The base activates the boronic acid, forming a more nucleophilic boronate species, which then facilitates the exchange of the halide on the palladium complex with the aryl group from the boronate.[2][3]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated to form the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Visualizing the Catalytic Cycle
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific aryl halide coupling partners.
Materials and Reagents
-
This compound
-
Aryl or heteroaryl halide (e.g., aryl bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a suitable precatalyst)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Degassed water (if using a biphasic system)
-
Anhydrous sodium or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and backfilling with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the anhydrous organic solvent (and degassed water if applicable) via syringe. A typical concentration is 0.1-0.2 M with respect to the aryl halide.
-
Degassing: Sparge the reaction mixture with the inert gas for 15-20 minutes to thoroughly degas the solvent.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (1-5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid product.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired biaryl carboxylic acid.
Data Presentation: Key Reaction Parameters
The choice of reaction parameters is critical for a successful coupling. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%) | For challenging couplings with chlorinated substrates, more specialized catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) may improve yields.[4][5] |
| Base | K₂CO₃ (2.5 equiv) or K₃PO₄ (2.5 equiv) | The presence of the acidic carboxylic acid group necessitates at least one extra equivalent of base. Stronger bases like K₃PO₄ can be more effective but may also promote side reactions.[2] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1) | A biphasic solvent system often aids in the dissolution of the base and the boronic acid salt. Anhydrous conditions with a soluble base like Cs₂CO₃ in dioxane can also be effective.[6] |
| Temperature | 90-100 °C | Sufficient thermal energy is required to drive the reaction, particularly the oxidative addition to potentially less reactive aryl chlorides. |
| Reaction Time | 12-24 hours | Reaction progress should be monitored to determine the optimal time. |
Causality Behind Experimental Choices: Navigating the Challenges
The structure of this compound presents a unique set of challenges that must be addressed for a successful Suzuki-Miyaura coupling.
-
Electron-Deficient Nature: The two electron-withdrawing chlorine atoms make the phenyl ring electron-deficient. While this can sometimes facilitate oxidative addition on a coupling partner, it can also impact the transmetalation step. The choice of a suitable electron-rich phosphine ligand can help to promote the overall catalytic cycle.[7]
-
The Carboxylic Acid Moiety: The presence of the carboxylic acid group is a significant consideration.
-
Acidity: The acidic proton will be deprotonated by the base, consuming at least one equivalent. It is crucial to use a sufficient excess of base to both neutralize the carboxylic acid and facilitate the transmetalation.
-
Catalyst Inhibition: The resulting carboxylate can potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] If this is suspected, switching to a different catalyst system or protecting the carboxylic acid as an ester prior to coupling may be necessary. The ester can then be hydrolyzed in a subsequent step.
-
Solubility: The deprotonated carboxylate form of the boronic acid will have significantly different solubility properties than the free acid, which can affect a biphasic reaction.
-
-
Potential for Decarboxylation: While generally stable, aromatic carboxylic acids can undergo decarboxylation under harsh conditions (high temperatures and strong bases).[6] Monitoring for the formation of 1,3-dichlorobenzene as a byproduct is advisable.
Workflow for Optimization
Figure 2. A logical workflow for optimizing the Suzuki-Miyaura coupling of this compound.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficiently reactive aryl halide (especially chlorides); Low reaction temperature. | Use a fresh batch of catalyst or a more active precatalyst system (e.g., with Buchwald ligands). Increase the reaction temperature. For aryl chlorides, a more specialized catalyst system is often required.[9] |
| Protodeboronation | Presence of water and strong base; Elevated temperatures. | Use a milder base such as K₂CO₃ or consider anhydrous conditions. Minimize reaction time. |
| Homocoupling of Boronic Acid | Presence of oxygen; Incomplete reduction of a Pd(II) precatalyst. | Ensure the reaction mixture is thoroughly degassed and maintained under an inert atmosphere.[10] |
| Decarboxylation | High temperature and/or very strong base. | Reduce the reaction temperature. Use a milder base. If the issue persists, protect the carboxylic acid as an ester. |
| Poor Solubility of Reagents | Inappropriate solvent system. | Screen different solvents or solvent mixtures (e.g., THF/water, DMF). Ensure vigorous stirring for biphasic systems. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful method for the synthesis of highly functionalized biaryl carboxylic acids. Success in this transformation hinges on a careful consideration of the substrate's unique electronic and functional group properties. By selecting an appropriate palladium catalyst system, optimizing the base and solvent, and carefully controlling the reaction conditions, researchers can effectively overcome the potential challenges. The protocols and insights provided herein serve as a comprehensive guide for the successful application of this important synthetic tool in drug discovery and materials science.
References
- Bedford, R. B., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 7(12), 1225-1256.
- Billingsley, K. L., & Buchwald, S. L. (2007). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366.
- Cui, X., et al. (2007). A highly efficient palladium acetate-catalyzed ligand-free Suzuki reaction of 2,3,5-trichloropyridine with arylboronic acids in aqueous phase. Synthesis, 2007(10), 1545-1548.
- Cui, X., et al. (2023). Preformed Pd(II)
- Gooßen, L. J., et al. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2723-2733.
- Gooßen, L. J., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Chemical Science, 14(38), 10567-10573.
- Haddach, M., et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki-Miyaura Coupling/Friedel-Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters, 26(9), 1902-1907.
- Jana, S., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(6), 2351-2363.
-
NocturnalHS. (2019). Do carboxylic acids interfere with Suzukis? [Online forum post]. Reddit. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine. BenchChem.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. BenchChem.
- Maleki, A., & Kamal, R. (2016). Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid.
- Littke, A. F., & Fu, G. C. (1999). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. The Journal of Organic Chemistry, 64(18), 6797-6803.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]
- Tcyrulnikov, S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules, 26(16), 4849.
-
Significant-Ad-882. (2022). Failed suzuki coupling, any suggenstions? [Online forum post]. Reddit. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine. BenchChem.
- Hansen, S. K., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Tetrahedron, 128, 133133.
- Česnek, M., et al. (2015). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 20(11), 20560-20577.
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- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
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Application Notes: Synthesis of Pharmaceutical Intermediates using 5-Carboxy-2,4-dichlorophenylboronic Acid
Introduction: The Strategic Role of a Multifunctional Building Block
In modern pharmaceutical development, the efficient construction of complex molecular architectures is paramount. Arylboronic acids are cornerstone reagents in this endeavor, primarily through their participation in palladium-catalyzed cross-coupling reactions. 5-Carboxy-2,4-dichlorophenylboronic acid (CAS No. 2121514-46-1) emerges as a particularly valuable building block for medicinal chemists.[1][2] Its structure is pre-functionalized with three distinct reactive handles: a boronic acid for carbon-carbon bond formation, a carboxylic acid for amide coupling or other derivatizations, and two chlorine atoms which can be targets for further cross-coupling or serve as crucial electronic and steric modulators in a final active pharmaceutical ingredient (API).
This guide provides an in-depth exploration of the application of this compound in the synthesis of biaryl and heteroaryl carboxylic acids, which are prevalent motifs in numerous therapeutic agents, including those in oncology and anti-inflammatory research.[3][4] We will detail not just the protocols, but the underlying chemical principles that govern reaction success, ensuring that researchers can confidently and safely employ this versatile reagent.
Reagent Profile and Safety Protocol
A thorough understanding of the reagent's properties and handling requirements is the foundation of any successful and safe laboratory protocol.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 2121514-46-1 | [2] |
| Molecular Formula | C₇H₅BCl₂O₄ | [2] |
| Molecular Weight | 249.83 g/mol | Calculated |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | Typically ≥97% | [2] |
| Storage | Store at 2-8°C in a dry, well-ventilated place. | [2] |
Mandatory Safety and Handling Procedures
This compound, like many boronic acids and chlorinated aromatics, requires careful handling to minimize risk. The following protocols are derived from standard Safety Data Sheets (SDS).[5][6][7]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and tight-sealing safety goggles. Work should be conducted exclusively within a certified chemical fume hood to avoid inhalation of dust.[5]
-
Ventilation: Ensure adequate ventilation. Use only outdoors or in a well-ventilated area, preferably a fume hood.[5][7]
-
First Aid Measures:
-
Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[5][7]
-
Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[5][7]
-
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store locked up. Incompatible materials include strong oxidizing agents and strong acids.[5][7]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5]
Core Application: Suzuki-Miyaura Cross-Coupling
The premier application of this reagent is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming C(sp²)–C(sp²) bonds.[4][8] This reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this cycle is critical for troubleshooting and optimizing reaction conditions. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl/heteroaryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are ejected, forming the new biaryl product and regenerating the Pd(0) catalyst.[8]
Rationale for Experimental Design
The choice of catalyst, base, and solvent system is not arbitrary; it is dictated by the specific substrates and desired outcome.
-
Catalyst System (Palladium Source & Ligand): While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are effective, modern systems often provide higher yields and turnover numbers.[9] We recommend using a palladium(II) precatalyst like Pd(OAc)₂ with a sterically bulky, electron-rich phosphine ligand such as SPhos or XPhos.[10] These ligands facilitate the oxidative addition and reductive elimination steps. Third-generation (G3) Buchwald precatalysts are also excellent choices as they rapidly generate the active Pd(0) species.[11]
-
Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[8] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are commonly used. K₃PO₄ is often preferred for less reactive aryl chlorides or for preventing side reactions like protodeboronation.[12]
-
Solvent: A mixture of an organic solvent and water is typical. The organic solvent (e.g., 1,4-dioxane, toluene, DMF) solubilizes the organic reagents and catalyst, while water solubilizes the inorganic base.[10][12] The ratio must be optimized to ensure all components remain sufficiently soluble. Anhydrous conditions may be required for highly sensitive substrates.
Detailed Protocol: Synthesis of a Biaryl Carboxylic Acid
This protocol details a general procedure for the coupling of this compound with a generic aryl bromide.
Materials and Reagents
-
This compound (1.0 mmol, 1.0 equiv.)
-
Aryl Bromide (1.1 mmol, 1.1 equiv.)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Anhydrous 1,4-Dioxane (8 mL)
-
Degassed Water (2 mL)
-
Ethyl Acetate (for extraction)
-
1 M Hydrochloric Acid (HCl)
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the aryl bromide (1.1 equiv.), and potassium phosphate (2.0 equiv.).
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Catalyst Preparation & Addition: In a separate, small vial under an inert atmosphere, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1-2 mL of anhydrous 1,4-dioxane. Add this catalyst premix to the main reaction flask via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 12-24 hours.[12]
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL). Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the carboxylic acid, ensuring the product is in the organic layer.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (1 x 10 mL).
-
Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl carboxylic acid product.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure reagents. 3. Insufficiently basic conditions. | 1. Use a pre-formed catalyst (e.g., Buchwald precatalyst) or ensure Pd(II) is fully reduced to Pd(0).[11] 2. Purify starting materials. Aryl halides must be free of trace impurities. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is fully dissolved. |
| Protodeboronation | The boronic acid is cleaved by trace acid or water before it can transmetalate. This is a known issue for some boronic acids.[10] | 1. Use rigorously anhydrous solvents and reagents. 2. Employ a highly active catalyst system (e.g., with XPhos) to ensure coupling is faster than protodeboronation.[10] 3. Use a non-aqueous base/solvent system if possible. |
| Formation of Homocoupling Product (Ar-Ar) | Reductive elimination occurs from a bis-arylpalladium species formed from two molecules of the aryl halide. | 1. Lower the reaction temperature. 2. Use a ligand that disfavors this side reaction. 3. Ensure slow addition of the catalyst. |
| Difficulty in Purification | Residual palladium catalyst or ligands co-elute with the product. | 1. Pass the crude product through a plug of silica or activated carbon before chromatography. 2. Consider using a palladium scavenger resin during work-up. |
Conclusion
This compound is a potent and versatile reagent for the synthesis of complex pharmaceutical intermediates. Its successful application hinges on a solid understanding of the Suzuki-Miyaura reaction mechanism and meticulous execution of laboratory protocols. By carefully selecting the catalyst system, base, and solvent, and by adhering to strict safety and handling procedures, researchers can leverage this building block to efficiently construct novel molecular entities, accelerating the drug discovery and development pipeline.
References
-
5-Carboxy-2-chlorophenylboronic acid - Chem-Impex. Chem-Impex International. [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Hair dye 1,2,4-trihydroxybenzene (1,2,4-THB) - A33 (CAS 533-73-3) - Submission VI. European Commission. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
-
Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids. Norwegian Research Information Repository - NTNU. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. NIH. [Link]
-
Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH. [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. [Link]
-
This compound - AOBChem USA. AOBChem. [Link]
-
Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. PMC - NIH. [Link]
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Application Notes and Protocols: 5-Carboxy-2,4-dichlorophenylboronic Acid in Advanced Materials Science
Introduction: Unlocking Material Innovation with a Multifunctional Building Block
5-Carboxy-2,4-dichlorophenylboronic acid is a uniquely functionalized aromatic boronic acid poised to be a significant building block in the next generation of advanced materials. Its trifunctional nature—a boronic acid for reversible covalent bonding and cross-coupling reactions, a carboxylic acid for derivatization, and two electron-withdrawing chlorine atoms for modulating electronic properties—offers a versatile platform for the design of sophisticated polymers, sensors, and functional surfaces. This guide provides an in-depth exploration of its potential applications and detailed protocols for its integration into material synthesis, aimed at researchers and professionals in materials science and drug development.
The presence of the boronic acid group is central to its utility, enabling dynamic covalent bonds with diols, which is fundamental for creating stimuli-responsive materials such as self-healing hydrogels and materials for controlled drug release.[1][2] The dichlorinated phenyl ring not only influences the acidity of the boronic acid but also provides a scaffold for creating materials with tailored electronic and optical properties.[3] Furthermore, the carboxylic acid moiety serves as a convenient handle for post-synthesis modification or for creating copolymers with diverse functionalities.
Core Properties and Advantages
The strategic placement of the functional groups on the phenyl ring of this compound imparts a unique set of properties that can be harnessed in materials science.
| Property | Advantage in Materials Science |
| Boronic Acid Group | Enables reversible covalent bonding with diols for stimuli-responsive materials (pH, glucose).[1][2] Facilitates Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated polymers and advanced materials.[3] |
| Carboxylic Acid Group | Provides a reactive site for covalent attachment to other molecules (e.g., polymers, biomolecules) via amide or ester linkages. Can be used to tune the solubility and hydrophilicity of the resulting materials. |
| Dichloro-Substitution | The electron-withdrawing nature of the chlorine atoms increases the Lewis acidity of the boronic acid, potentially lowering the pH at which it effectively binds to diols.[4] Modifies the electronic properties of the aromatic ring, which can be beneficial for applications in organic electronics.[3] |
Application I: Synthesis of pH-Responsive, Self-Healing Hydrogels
The ability of phenylboronic acids to form reversible covalent bonds with diols is the cornerstone of stimuli-responsive "smart" materials.[1][2] By incorporating this compound into a polymer backbone containing diol functionalities, it is possible to create hydrogels that exhibit self-healing properties and pH-dependent degradation. The carboxylic acid group can be further utilized to conjugate therapeutic agents for controlled release applications.
Conceptual Workflow for Hydrogel Synthesis
Caption: Workflow for synthesizing a pH-responsive hydrogel.
Detailed Protocol: Synthesis of a pH-Responsive Hydrogel
Materials:
-
This compound
-
Glycerol monomethacrylate (GMA)
-
Azobisisobutyronitrile (AIBN)
-
1,4-Dioxane (anhydrous)
-
Dialysis tubing (MWCO 3500 Da)
-
Phosphate-buffered saline (PBS) at various pH values (e.g., 5.5, 7.4)
Procedure:
-
Copolymer Synthesis:
-
In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) and glycerol monomethacrylate (10 equivalents) in anhydrous 1,4-dioxane.
-
Add AIBN (0.02 equivalents) to the solution.
-
Degas the solution by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 70°C and stir for 24 hours.
-
Cool the reaction to room temperature and precipitate the polymer by adding the solution dropwise to a large excess of cold diethyl ether.
-
Collect the precipitate by filtration and dry under vacuum.
-
-
Purification:
-
Dissolve the crude polymer in a minimal amount of dimethylformamide (DMF).
-
Dialyze against deionized water for 3 days, changing the water frequently to remove unreacted monomers and oligomers.
-
Lyophilize the purified polymer solution to obtain the final copolymer as a white powder.
-
-
Hydrogel Formation and Characterization:
-
Prepare a 10% (w/v) solution of the lyophilized copolymer in PBS at pH 7.4.
-
Allow the solution to stand at room temperature. Gelation should occur as boronate ester crosslinks form between the boronic acid and diol moieties on adjacent polymer chains.
-
Characterize the hydrogel's mechanical properties using rheometry.
-
To test pH-responsiveness, place a sample of the hydrogel in PBS at pH 5.5. The hydrogel should dissolve as the boronate ester linkages are hydrolyzed at acidic pH.
-
Application II: Development of a Fluorescent Sensor for Sugars
The interaction between boronic acids and diols can be exploited to design fluorescent sensors for saccharides.[5] A common strategy involves the quenching of a fluorophore's emission by a nearby boronic acid. Upon binding of a sugar, the boronic acid undergoes a conformational change that disrupts the quenching mechanism, leading to a "turn-on" fluorescent response. The carboxylic acid group of this compound can be used to covalently link it to a fluorophore.
Sensor Design and Mechanism
Caption: Synthesis and mechanism of a 'turn-on' fluorescent sugar sensor.
Detailed Protocol: Synthesis of a Fluorescent Sugar Sensor
Materials:
-
This compound
-
4-(Aminomethyl)aniline-appended fluorophore (e.g., a custom-synthesized coumarin or commercially available equivalent)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF, anhydrous)
-
Glucose and other sugars for testing
-
HEPES buffer (pH 7.4)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.
-
Cool the solution to 0°C and add DCC (1.1 equivalents).
-
Stir the reaction at 0°C for 1 hour and then at room temperature overnight.
-
A white precipitate of dicyclohexylurea will form.
-
-
Coupling to the Fluorophore:
-
Filter the reaction mixture to remove the precipitate.
-
To the filtrate containing the NHS-activated boronic acid, add the amine-functionalized fluorophore (1 equivalent).
-
Stir the reaction at room temperature for 24 hours.
-
-
Purification and Characterization:
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure fluorescent sensor.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
-
Fluorescence Sensing Experiments:
-
Prepare a stock solution of the fluorescent sensor in DMSO.
-
Prepare a working solution of the sensor in HEPES buffer (pH 7.4).
-
Record the fluorescence emission spectrum of the sensor solution.
-
Add increasing concentrations of glucose to the sensor solution and record the fluorescence emission spectrum after each addition.
-
A significant increase in fluorescence intensity should be observed with increasing glucose concentration.
-
Test the sensor's selectivity by performing similar experiments with other sugars (e.g., fructose, galactose).
-
Conclusion and Future Outlook
This compound represents a highly versatile and promising building block for the creation of advanced functional materials. Its unique combination of a diol-responsive boronic acid, a derivatizable carboxylic acid, and electronically-tuning chloro-substituents provides a rich chemical playground for material scientists. The protocols detailed herein provide a starting point for the exploration of this molecule in the development of stimuli-responsive polymers, chemosensors, and other innovative materials. Further research into the precise effects of the dichloro-substitution on the pKa of the boronic acid and its binding kinetics with various diols will undoubtedly open up new avenues for the rational design of materials with even more sophisticated and tailored functionalities.
References
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- Stimuli-Responsive Boron-Based M
- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.
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- Phenylboronic Acid-polymers for Biomedical Applic
- Stimuli-Responsive Materials for Biomedical Applic
- Stimuli-Responsive Materials for Tissue Engineering and Drug Delivery. MDPI.
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- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors.
- 2,4-Dichlorophenylboronic Acid: A Versatile Building Block for Specialty Chemicals and M
- Synthesis and Applications of Boronic Acid-Containing Polymers: From M
- Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds.
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- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. PMC.
- Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. NIH.
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Application Notes and Protocols: 5-Carboxy-2,4-dichlorophenylboronic Acid for Chemical Sensor Development
Introduction: The Versatility of Boronic Acids in Molecular Recognition
Boronic acids have emerged as indispensable tools in the field of chemical sensing due to their unique ability to reversibly bind with 1,2- and 1,3-diols, a structural motif prevalent in many biologically significant molecules like saccharides and glycoproteins.[1][2] This interaction, which forms stable five- or six-membered cyclic esters, provides a robust mechanism for molecular recognition.[3][4] The reversible nature of this covalent bonding allows for the development of dynamic sensors capable of real-time monitoring.[5] The versatility of boronic acids is further enhanced by the ease with which their phenyl ring can be functionalized, allowing for the fine-tuning of their electronic properties and the attachment of signaling moieties, such as fluorophores.[6][7]
This application note focuses on 5-Carboxy-2,4-dichlorophenylboronic acid , a derivative with significant potential for the development of advanced chemical sensors. The presence of two electron-withdrawing chloro groups on the phenyl ring is anticipated to increase the Lewis acidity of the boron atom, thereby enhancing its affinity for diols.[8] The carboxyl group provides a convenient handle for covalent immobilization onto solid supports or for conjugation with other molecules, such as signaling units or biomolecules.[9]
Sensing Mechanism: A Tale of Reversible Interactions
The fundamental principle behind boronic acid-based sensors lies in the equilibrium between the boronic acid and a diol-containing analyte to form a boronate ester.[10] This binding event can be transduced into a measurable signal, most commonly through optical or electrochemical means.[11][12]
In the context of fluorescent sensors, the interaction with the analyte can modulate the fluorescence of a nearby fluorophore through several mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).[3][13][14] The binding of a diol to the boronic acid alters the electronic properties of the boron center, which in turn affects the photophysical properties of the appended fluorophore, leading to a change in fluorescence intensity or a shift in the emission wavelength.[13]
Below is a generalized workflow for the development of a fluorescent chemical sensor utilizing this compound.
Figure 1: A generalized workflow for developing a fluorescent sensor.
Protocol: Development of a Fluorescent Saccharide Sensor
This protocol outlines the steps for the synthesis and characterization of a fluorescent sensor for saccharides using this compound and a commercially available amine-functionalized fluorophore (e.g., a derivative of pyrene, coumarin, or BODIPY).[15][16]
Materials and Reagents
-
This compound
-
Amine-functionalized fluorophore (e.g., 1-pyrenemethylamine hydrochloride)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Buffer solutions (e.g., phosphate, borate) at various pH values
-
Target analytes (e.g., D-glucose, D-fructose, etc.)
-
Interfering species (e.g., NaCl, KCl, ascorbic acid)
-
Standard laboratory glassware and equipment
-
Spectrofluorometer
-
pH meter
Synthesis of the Sensor Probe
The carboxyl group of this compound can be readily coupled to an amine-functionalized fluorophore via amide bond formation using EDC/NHS chemistry.
-
Activation of the Carboxylic Acid:
-
Dissolve this compound (1 equivalent) in anhydrous DMF.
-
Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon).
-
-
Coupling with the Fluorophore:
-
In a separate flask, dissolve the amine-functionalized fluorophore (1 equivalent) in anhydrous DMF.
-
Slowly add the activated boronic acid solution to the fluorophore solution.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2 equivalents), to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
-
Purification and Characterization:
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Figure 2: The general mechanism of a boronic acid-based fluorescent sensor.
Characterization of the Sensor Probe
-
Photophysical Properties:
-
Prepare a stock solution of the sensor probe in a suitable solvent (e.g., DMSO or methanol).
-
Record the absorption and emission spectra in the desired buffer solution (e.g., phosphate buffer, pH 7.4).
-
Determine the quantum yield relative to a known standard.
-
-
pH Titration:
-
Measure the fluorescence intensity of the sensor probe in a series of buffer solutions with varying pH values (e.g., pH 4 to 10).
-
Plot fluorescence intensity versus pH to determine the optimal pH range for sensing.
-
-
Analyte Titration:
-
Prepare a solution of the sensor probe in the optimal buffer.
-
Incrementally add aliquots of a stock solution of the target analyte (e.g., glucose).
-
Record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the analyte concentration to generate a binding isotherm.
-
Calculate the binding constant (Ka) from the titration data.
-
Data Presentation
| Parameter | Value |
| Excitation Wavelength (λex) | TBD |
| Emission Wavelength (λem) | TBD |
| Quantum Yield (Φ) | TBD |
| Optimal pH | TBD |
| Binding Constant (Ka) for Glucose | TBD |
| Limit of Detection (LOD) | TBD |
| Linear Range | TBD |
Table 1: A template for summarizing the key performance characteristics of the developed sensor.
Trustworthiness and Self-Validation
The reliability of any chemical sensor is paramount. The protocols described herein incorporate several self-validating steps:
-
Purity Assessment: Rigorous purification and characterization of the synthesized sensor probe ensure that the observed response is attributable to the designed molecule.
-
Control Experiments: The evaluation of the sensor's response to a panel of structurally similar and dissimilar molecules will establish its selectivity. For instance, testing with various monosaccharides (e.g., fructose, galactose) and disaccharides will reveal the selectivity profile.[17]
-
Interference Studies: Assessing the sensor's performance in the presence of common interfering species found in biological fluids (e.g., salts, amino acids, ascorbic acid) is crucial for validating its robustness in real-world applications.[18]
-
pH Dependence: Understanding the pH profile of the sensor is critical, as the boronic acid-diol interaction is pH-dependent.[19] This characterization ensures that experiments are conducted under optimal and controlled pH conditions.
Conclusion and Future Perspectives
This compound represents a promising building block for the creation of highly sensitive and selective chemical sensors. Its unique electronic and structural features offer advantages in terms of enhanced binding affinity and versatile functionalization. The protocols provided in this application note serve as a comprehensive guide for researchers aiming to develop novel boronic acid-based sensors for a wide range of applications, from biomedical diagnostics to environmental monitoring.[11][20] Future work could explore the immobilization of these sensors on solid supports, such as nanoparticles or polymer films, to create reusable and portable sensing devices.[15][21]
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Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link]
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Fang, G., Li, J., & Wu, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400–29427. [Link]
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Li, M., Shi, W., & Ma, H. (2018). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 23(11), 2955. [Link]
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Fang, G., Li, J., & Wu, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]
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Miyaji, H., & Kuwana, T. (2014). Universal reaction mechanism of boronic acids with diols in aqueous solution: kinetics and the basic concept of a conditional formation constant. Chemical Communications, 50(92), 14461-14464. [Link]
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DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics, 7(4), 538-545. [Link]
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Zhang, Z., Zhang, L., & He, X. (2008). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 80(23), 9034–9040. [Link]
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Jayarathna, L., & Jayaweera, S. (2014). On the kinetics and reaction mechanisms of boronic acid in interaction with diols for non-enzymatic glucose monitoring applications: a hybrid DFT study. Physical Chemistry Chemical Physics, 16(11), 5138-5147. [Link]
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Rietjens, M., & Steenbergen, M. J. (2005). Crosslinking Mechanism of Boric Acid with Diols Revisited. Macromolecular Chemistry and Physics, 206(16), 1596-1606. [Link]
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Wang, L., Wu, F., & Li, H. (2010). A novel fluorescent vesicular sensor for saccharides based on boronic acid-diol interaction. Talanta, 81(4-5), 1682-1688. [Link]
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Kedge, J. L. (2017). Selective Boronic Acid Fluorescent Sensors for Saccharide Detection. University of Bath's research portal. [Link]
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Wang, S., Liu, Y., & Zhang, X. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(10), 374. [Link]
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Sharma, A., & Kumar, S. (2023). Sensitive and specific detection of saccharide species based on fluorescence: update from 2016. TrAC Trends in Analytical Chemistry, 163, 117075. [Link]
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Bacchiocchi, C., & Petroselli, M. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. [Link]
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Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
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Li, M., & Fossey, J. S. (2020). Boronic acid-based sensors for small-molecule reactive species: A review. Dyes and Pigments, 185, 108885. [Link]
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Fang, G., Li, J., & Wu, X. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]
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Bull, S. D., Davidson, M. G., & van den Elsen, J. M. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(1), 54. [Link]
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Williams, G. T., Kedge, J. L., & Fossey, J. S. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors, 6(4), 1508–1528. [Link]
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Li, J., et al. (2023). Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. ACS Omega. [Link]
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Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]
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Adjei, J. K., et al. (2022). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 27(19), 6527. [Link]
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Li, Y., et al. (2020). A fluorescent biosensor based on boronic acid functionalized carbon dots for identification and sensitive detection of Gram-positive bacteria. New Journal of Chemistry, 44(2), 527-533. [Link]
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Verma, R., & Gupta, B. D. (2019). Boronic acid functionalized fiber-optic SPR sensors for high sensitivity glycoprotein detection. ResearchGate. [Link]
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AOBChem USA. (n.d.). This compound. Retrieved from [Link]
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Palama, T. L., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Advances, 9(59), 34551-34559. [Link]
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Stuart, C. E., & James, T. D. (2015). Electrochemical Sensing Using Boronic Acids. Chemical Communications, 51(78), 14562-14573. [Link]
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Kim, H. J., & Lee, J. H. (2021). Recent Trends in Chemical Sensors for Detecting Toxic Materials. International Journal of Molecular Sciences, 22(16), 8893. [Link]
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Ishihara, K., Ohara, S., & Yamamoto, H. (2002). (3,4,5-trifluorophenyl)boronic acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 79, 176. [Link]
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Wang, S., Liu, Y., & Zhang, X. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors (Basel), 11(10), 374. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4-Dichlorophenylboronic Acid: A Versatile Building Block for Specialty Chemicals and Materials. Retrieved from [Link]
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Application Notes and Protocols for the Utilization of 5-Carboxy-2,4-dichlorophenylboronic Acid in Cross-Coupling Reactions
Introduction: The Strategic Importance of 5-Carboxy-2,4-dichlorophenylboronic Acid
This compound is a valuable building block for researchers in medicinal chemistry and materials science. Its trifunctional nature, featuring a boronic acid for cross-coupling, a carboxylic acid for further derivatization or to modulate physicochemical properties, and two chlorine substituents that can be selectively functionalized, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the electron-withdrawing chlorine atoms and the carboxylic acid group significantly influences the reactivity of the boronic acid, presenting both opportunities and challenges in its application.
These application notes provide a comprehensive guide to the use of this compound in Suzuki-Miyaura and sequential Suzuki-Miyaura/Buchwald-Hartwig reactions. The protocols and insights provided are grounded in established principles of organometallic chemistry and aim to equip researchers with the knowledge to successfully incorporate this versatile reagent into their synthetic workflows.
Part 1: Suzuki-Miyaura Coupling with this compound
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized carbon atoms.[1][2] When employing this compound, careful consideration of the reaction parameters is crucial to achieve high yields and chemoselectivity. The presence of the carboxylic acid can lead to catalyst inhibition through coordination with the palladium center, while the two chlorine atoms offer the potential for selective or double coupling.[3]
Key Considerations for Successful Coupling:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and ligand is paramount. For coupling with aryl chlorides, electron-rich and bulky phosphine ligands are generally preferred as they promote the oxidative addition step, which is often rate-limiting.[1] Systems such as those developed by Buchwald and Fu are highly effective.[4]
-
Base Selection: The base plays a critical role in the transmetalation step. However, strong bases can deprotonate the carboxylic acid, leading to the formation of a carboxylate that may coordinate to the palladium catalyst and inhibit its activity. Weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) are often preferred over stronger bases like sodium or potassium tert-butoxide. The use of a biphasic solvent system can also be advantageous, as the base remains primarily in the aqueous phase.
-
Solvent System: A variety of solvents can be employed, with common choices including dioxane, THF, DMF, and toluene, often with the addition of water to facilitate the dissolution of the base.[3] The choice of solvent can influence the reaction rate and selectivity.
-
Temperature: While many Suzuki couplings can be performed at room temperature with highly active catalysts, reactions involving aryl chlorides often require elevated temperatures to proceed at a reasonable rate. Microwave-assisted heating can significantly reduce reaction times.[5][6]
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific substrates.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.2 equiv.)
-
Aryl bromide (1.0 equiv.)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₂CO₃ (3.0 equiv.)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (3.0 equiv.).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography or recrystallization. Acidification of the aqueous layer may be necessary to precipitate the carboxylic acid product if it is water-soluble as a salt.
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos or Pd(dppf)Cl₂ | Effective for coupling with aryl chlorides and tolerant of functional groups.[5] |
| Ligand | SPhos, XPhos, or RuPhos | Bulky, electron-rich phosphines that promote oxidative addition. |
| Base | K₂CO₃, K₃PO₄, or CsF | Weaker bases that minimize catalyst inhibition by the carboxylate. |
| Solvent | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), or DMF | Biphasic systems can be beneficial. DMF can aid in substrate solubility. |
| Temperature | 80-120 °C or Microwave (100-150 °C) | Higher temperatures are often required for less reactive aryl chlorides.[5][6] |
Part 2: Selective Coupling and Sequential Reactions
The presence of two chlorine atoms on the phenyl ring of this compound opens up the possibility for selective mono-coupling and subsequent functionalization of the remaining C-Cl bond. Generally, the C4-Cl bond is more activated towards nucleophilic aromatic substitution and may exhibit different reactivity in cross-coupling compared to the more sterically hindered C2-Cl bond.
Protocol 2: Selective Mono-Suzuki Coupling and Subsequent Buchwald-Hartwig Amination
This protocol outlines a two-step sequence for the synthesis of a differentially substituted biaryl amine. The first step is a selective mono-Suzuki coupling, followed by a Buchwald-Hartwig amination at the remaining C-Cl position.
Diagram of the Sequential Reaction Workflow:
Caption: Workflow for sequential Suzuki-Miyaura and Buchwald-Hartwig reactions.
Step 1: Selective Mono-Suzuki Coupling
Follow Protocol 1, but use a slight excess of the aryl bromide (1.1 equiv.) relative to the boronic acid (1.0 equiv.) to favor mono-coupling. Careful monitoring of the reaction is essential to stop it after the desired mono-coupled product is formed and before significant di-coupling occurs.
Step 2: Buchwald-Hartwig Amination of the Mono-coupled Product
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds.[7] In this step, the remaining chlorine atom on the biaryl carboxylic acid intermediate is coupled with a primary or secondary amine.
Materials:
-
Mono-coupled biaryl carboxylic acid (from Step 1) (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.5 equiv.)
-
Toluene
-
Nitrogen or Argon source
Procedure:
-
To a reaction vessel, add the mono-coupled biaryl carboxylic acid (1.0 equiv.), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add degassed toluene.
-
In a separate vessel, dissolve the amine (1.2 equiv.) and NaOtBu (1.5 equiv.) in toluene.
-
Add the amine/base solution to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Part 3: Troubleshooting and Purification
Common Issues and Solutions:
-
Low Yield in Suzuki Coupling:
-
Catalyst Deactivation: The carboxylic acid may be inhibiting the catalyst. Consider protecting the carboxylic acid as a methyl or ethyl ester prior to coupling, followed by deprotection. Alternatively, try using a weaker, less soluble base like CsF.
-
Inefficient Oxidative Addition: For aryl chloride coupling partners, ensure a sufficiently active catalyst system (e.g., with a bulky, electron-rich ligand) and adequate temperature are used.
-
Protodeboronation: The boronic acid can be degraded under the reaction conditions. Using a slight excess of the boronic acid or employing its pinacol ester derivative can mitigate this.[4]
-
-
Formation of Homocoupled Boronic Acid Byproduct: This can occur if the reaction mixture is not properly degassed, leading to oxidation of the Pd(0) catalyst to Pd(II), which can promote homocoupling.[3] Ensure thorough degassing of solvents and reaction vessels.
-
Difficulty in Purification: The carboxylic acid functionality of the product can make purification by silica gel chromatography challenging due to streaking.
-
Esterification: Temporarily converting the carboxylic acid to its methyl ester can improve its chromatographic behavior. The ester can then be saponified after purification.
-
Acid/Base Extraction: An acid/base workup can be used to separate the acidic product from neutral impurities.
-
Conclusion
This compound is a highly versatile reagent that provides access to a wide range of substituted biaryl compounds. Successful application of this building block in cross-coupling reactions hinges on the careful selection of reaction conditions to manage the reactivity of the carboxylic acid and the two chlorine substituents. The protocols and guidelines presented in these application notes serve as a robust starting point for researchers to explore the synthetic potential of this valuable compound.
References
-
Štefane, B., & Požgan, F. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(11), 2975. [Link]
-
Zhang, P., et al. (2023). Carboxylic acids as double aryl group donors for biaryl synthesis. Chemical Science, 14(40), 11076-11083. [Link]
-
Doležal, M., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Zhang, P., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. The Royal Society of Chemistry. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid (2) as our model reaction. [Link]
-
Zhang, P., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Supporting Information. The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Asian Journal of Chemistry. (2014). Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
Zhao, S., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 986–997. [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]
-
Ali, A., et al. (2021). Selective Arylation of 2-Bromo-4-chlorophenyl-2-bromobutanoate via a Pd-Catalyzed Suzuki Cross-Coupling Reaction and Its Electronic and Non-Linear Optical (NLO) Properties via DFT Studies. Molecules, 26(19), 5949. [Link]
-
National Center for Biotechnology Information. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. [Link]
-
ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. [Link]
-
PubMed. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. [Link]
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
De Gruyter. (2019). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]
-
National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
Sources
Application Note & Protocols: Synthesis of Functionalized Fluorescent Probes via Suzuki-Miyaura Coupling using 5-Carboxy-2,4-dichlorophenylboronic acid
Abstract: This guide provides a comprehensive overview and detailed protocols for the synthesis of advanced fluorescent probes utilizing 5-Carboxy-2,4-dichlorophenylboronic acid as a key building block. The primary synthetic strategy focuses on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for forming carbon-carbon bonds.[1][2] We delve into the strategic advantages conferred by the unique trifunctional nature of this reagent: the boronic acid for C-C bond formation, the carboxylic acid for subsequent bioconjugation, and the dichloro-substituents for modulating the final probe's photophysical properties. This document is intended for researchers, chemists, and drug development professionals seeking to design and synthesize custom fluorescent tools for advanced imaging and sensing applications.
The Strategic Role of this compound in Probe Design
The selection of building blocks in fluorescent probe synthesis is paramount to achieving the desired functionality, solubility, and spectral characteristics. This compound is a particularly strategic reagent due to the orthogonal functionalities integrated within its structure.
-
The Boronic Acid Moiety: This functional group is the reactive handle for the Suzuki-Miyaura cross-coupling reaction.[2][3] It enables the covalent attachment of the 5-carboxy-2,4-dichlorophenyl group to a halogenated (typically bromo- or iodo-substituted) fluorophore core. The reaction is known for its high functional group tolerance, making it ideal for complex molecule synthesis.[3]
-
The Carboxyl Group (-COOH): This is arguably the most critical feature for application-driven design. The carboxylic acid provides a versatile anchor point for post-synthetic modification. It can be readily converted into an active ester, such as an N-hydroxysuccinimide (NHS) ester, which can then react with primary amines on biomolecules (e.g., lysine residues in proteins) to form stable amide bonds. This transforms the synthesized fluorophore into a reactive probe for labeling antibodies, proteins, or other biological targets.[4]
-
The Dichloro Substituents (-Cl): The two chlorine atoms on the phenyl ring are strong electron-withdrawing groups. Their presence significantly lowers the pKa of the carboxylic acid, potentially influencing its reactivity. Furthermore, when conjugated to a fluorophore core, these substituents can modulate the electronic structure of the entire molecule. This often leads to predictable changes in photophysical properties, such as shifts in absorption and emission wavelengths or alterations in the fluorescence quantum yield.
Core Synthesis Principle: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the cornerstone of this synthetic approach. It involves the palladium-catalyzed coupling of an organoboron compound (the boronic acid) with an organohalide.[2] The catalytic cycle is a well-understood process that proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
Causality in the Catalytic Cycle:
-
Oxidative Addition: A low-valent Palladium(0) catalyst is essential for initiating the cycle. It inserts itself into the carbon-halogen bond of the fluorophore, forming a high-valent Pd(II) complex. This step activates the fluorophore for coupling.
-
Transmetalation: A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[3] This species then transfers its organic group (the 5-carboxy-2,4-dichlorophenyl moiety) to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are ejected from the metal center, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of a Model BODIPY-based Probe
This protocol describes the synthesis of a model fluorescent probe by coupling this compound with a bromo-substituted BODIPY (boron-dipyrromethene) core. BODIPY dyes are chosen for their excellent photostability, high quantum yields, and tunable spectral properties.[5][]
Reaction Scheme: 8-Bromo-BODIPY + this compound → BODIPY-(2,4-dichloro-5-carboxyphenyl)
Materials and Reagents
| Reagent | Supplier | CAS No. | Notes |
| 8-Bromo-BODIPY Derivative | Commercial Source | Varies | E.g., 4,4-Difluoro-8-(4-bromophenyl)-1,3,5,7-tetramethyl-4-bora-3a,4a-diaza-s-indacene |
| This compound | Commercial Source | 1311514-43-0 | |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Commercial Source | 14221-01-3 | Air-sensitive catalyst. Handle under inert atmosphere. |
| Potassium Carbonate (K₂CO₃) | Commercial Source | 584-08-7 | Anhydrous powder, finely ground. |
| 1,4-Dioxane | Commercial Source | 123-91-1 | Anhydrous, degassed. |
| Deionized Water | In-house | 7732-18-5 | Degassed. |
| Dichloromethane (DCM) | Commercial Source | 75-09-2 | HPLC Grade. |
| Ethyl Acetate (EtOAc) | Commercial Source | 141-78-6 | HPLC Grade. |
| Hexanes | Commercial Source | 110-54-3 | HPLC Grade. |
| Silica Gel | Commercial Source | 7631-86-9 | 230-400 mesh for column chromatography. |
Step-by-Step Synthesis Protocol
-
Reaction Setup:
-
To a 50 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 8-Bromo-BODIPY derivative (1.0 eq), this compound (1.5 eq), and potassium carbonate (3.0 eq).
-
Causality: Using an excess of the boronic acid drives the reaction to completion. The base (K₂CO₃) is crucial for the transmetalation step.[3] A flame-dried flask ensures anhydrous conditions, preventing quenching of reagents.
-
-
Inert Atmosphere:
-
Seal the flask with septa and purge with dry argon or nitrogen for 15 minutes. This process is critical for removing oxygen, which can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[1]
-
-
Solvent Addition:
-
Using cannulation or a gas-tight syringe, add degassed 1,4-dioxane and degassed deionized water to the flask to create a 4:1 solvent mixture (e.g., 16 mL dioxane, 4 mL water). The mixture should be sufficiently concentrated (approx. 0.05 M with respect to the bromo-BODIPY).
-
Causality: Dioxane is an excellent solvent for the organic components, while the presence of water aids in dissolving the inorganic base and facilitates the transmetalation step.
-
-
Catalyst Addition:
-
Briefly remove the septum and quickly add the Pd(PPh₃)₄ catalyst (0.05 eq) to the flask under a positive flow of argon/nitrogen.
-
Causality: A catalytic amount (5 mol%) is typically sufficient. Adding it last and quickly minimizes its exposure to air.
-
-
Reaction:
-
Immerse the flask in a preheated oil bath at 80-90 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:7 EtOAc:Hexanes mobile phase). The reaction is typically complete within 4-12 hours, indicated by the disappearance of the starting bromo-BODIPY spot.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with 50 mL of ethyl acetate.
-
Transfer to a separatory funnel and wash with 1 M HCl (2 x 30 mL) to remove the base and protonate the carboxylic acid, followed by brine (1 x 30 mL).
-
Causality: The acidic wash ensures the product, now a carboxylic acid, is in its neutral form, making it more soluble in the organic layer.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by silica gel column chromatography. A gradient elution system, for example, starting with 100% DCM and gradually increasing the polarity by adding methanol (e.g., 0-5% MeOH in DCM), is typically effective.
-
Causality: Chromatography separates the desired product from unreacted starting materials, the catalyst, and any side products. The polarity gradient is necessary to first elute non-polar impurities and then the more polar carboxylic acid-containing product.
-
-
Characterization:
-
Combine the pure fractions, evaporate the solvent, and dry the final product under high vacuum.
-
Characterize the probe by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
-
Perform photophysical characterization using UV-Vis and fluorescence spectroscopy to determine absorption/emission maxima and quantum yield.
-
Post-Synthetic Modification: Activating the Probe for Bioconjugation
To make the synthesized probe useful for labeling proteins or other amine-containing targets, the carboxylic acid must be activated. The most common method is conversion to an NHS ester.
Caption: Overall workflow from synthesis to amine-reactive probe.
Protocol: NHS Ester Formation
-
Dissolve the purified carboxylic acid-functionalized probe (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
-
Add N-Hydroxysuccinimide (NHS, 1.5 eq) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 eq).
-
Stir the reaction under an argon atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC. The product will be less polar than the starting carboxylic acid.
-
Upon completion, the reaction mixture can often be used directly for labeling, or the NHS-ester probe can be precipitated with cold diethyl ether, filtered, and dried for storage.
Data Presentation & Expected Results
The synthesized probe should be characterized to confirm its identity and photophysical properties.
Table 1: Expected Photophysical Properties of a Model BODIPY Probe
| Parameter | Expected Value | Method |
| Absorption Maximum (λₐₑₛ) | 520 - 540 nm | UV-Vis Spectroscopy (in Dichloromethane) |
| Emission Maximum (λₑₘ) | 540 - 560 nm | Fluorescence Spectroscopy |
| Molar Extinction Coefficient (ε) | > 70,000 M⁻¹cm⁻¹ | Beer-Lambert Law Analysis |
| Fluorescence Quantum Yield (Φ) | > 0.60 | Comparative method (e.g., vs. Fluorescein) |
| Stokes Shift | 20 - 30 nm | Calculated (λₑₘ - λₐₑₛ) |
Note: These values are representative for a typical tetramethyl-BODIPY core and may vary based on the specific fluorophore used and solvent.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Pd(0) catalyst. 2. Insufficiently degassed solvents. 3. Poor quality base or boronic acid. | 1. Use a fresh bottle of catalyst or a more robust pre-catalyst. 2. Ensure thorough degassing (e.g., three freeze-pump-thaw cycles). 3. Use fresh, anhydrous reagents. |
| Boronic Acid Homocoupling | Presence of oxygen in the reaction mixture. | Improve inert atmosphere technique. Ensure rigorous degassing of all solvents and reagents.[1] |
| Protodeboronation | Presence of protic impurities or overly harsh/aqueous conditions. | Use anhydrous solvents and ensure the boronic acid is stable. MIDA boronates can offer enhanced stability if this is a persistent issue.[7] |
| Difficult Purification | Product has similar polarity to a starting material or side product. | Optimize the chromatography conditions: try a different solvent system (e.g., Toluene/Acetone), or consider reverse-phase chromatography for highly polar compounds. |
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Utilizing Novel Boronic Acid Derivatives.
- ResearchGate. (n.d.). A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells.
- Kalyanaraman, B., et al. (n.d.). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC - NIH.
- Amaral, A., et al. (n.d.). Fluorescent probes for the detection of reactive oxygen species in human spermatozoa.
- Sedgwick, A. C., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research - ACS Publications.
- Nykaza, T. V., et al. (n.d.). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH.
- Brewster, J. T., II, et al. (n.d.). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. PMC - NIH.
- Thomas, J. M., et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). DOI:10.1039/C3CS60197H.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Di Stasi, R., et al. (2019). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. NIH.
- MDPI. (2021). Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite.
- Pinto, M., et al. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central.
- BOC Sciences. (n.d.). How BODIPY Dyes Improve Fluorescent Probe Design?.
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Yield with 5-Carboxy-2,4-dichlorophenylboronic Acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with the challenging substrate, 5-Carboxy-2,4-dichlorophenylboronic acid. Due to its unique electronic and steric properties, this substrate requires careful optimization to achieve high yields and purity. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.
Troubleshooting Guide
This section addresses specific experimental failures you might encounter. Each problem is followed by a detailed analysis of potential causes and a step-by-step guide to resolving the issue.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki coupling with this compound and an aryl halide, but I'm observing very low or no formation of the desired biaryl product. What are the likely causes and how can I improve my yield?
Answer: Low to negligible yield with this substrate often points to a combination of factors related to its electron-deficient nature, the presence of two chloro-substituents, and the carboxylic acid moiety. Here’s a systematic approach to troubleshooting:
1. Catalyst System Inactivity:
-
The Problem: The primary challenge with 2,4-dichloro-substituted rings is the difficulty of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] The two chlorine atoms are less reactive than bromine or iodine, and the electron-withdrawing nature of both the chlorides and the carboxylic acid further deactivates the aryl ring. A standard catalyst system may not be sufficiently active.
-
The Solution:
-
Ligand Selection: Employ electron-rich and sterically bulky phosphine ligands. These ligands stabilize the Pd(0) center and promote the oxidative addition of the aryl chloride.[2][3] Consider ligands from the Buchwald family (e.g., XPhos, SPhos, RuPhos) or other highly active ligands like cataCXium A or tBuXPhos.[2] These are known to be effective for coupling challenging aryl chlorides.[4]
-
Palladium Precatalyst: Use a well-defined palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst). These are often more stable and provide more reproducible results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[2][5]
-
2. Ineffective Base Selection and Stoichiometry:
-
The Problem: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6] The presence of the acidic carboxylic acid group on your boronic acid complicates base selection. A portion of the base will be consumed to deprotonate the carboxylic acid, and the resulting carboxylate can potentially coordinate to the palladium center, inhibiting catalysis.[7]
-
The Solution:
-
Increase Base Equivalents: You must use enough base to both deprotonate the carboxylic acid and facilitate the catalytic cycle. A minimum of 3-4 equivalents of base is a good starting point.
-
Choice of Base: A stronger, non-nucleophilic base is often required for electron-deficient boronic acids.[8] Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃). These bases are highly effective in promoting the formation of the active boronate species. In some cases, fluoride sources like CsF or KF can be effective, especially if you have base-sensitive functional groups on your coupling partner.[6]
-
3. Protodeboronation of the Boronic Acid:
-
The Problem: Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.[9] Electron-deficient arylboronic acids, like the one you are using, are particularly susceptible to this process, especially at elevated temperatures and in the presence of water.[9][10]
-
The Solution:
-
Use a Stoichiometric Excess: Employ a slight excess (1.2–1.5 equivalents) of the this compound to compensate for any degradation.[2]
-
Consider Boronic Esters: Convert the boronic acid to a more stable derivative, such as a pinacol ester (Bpin) or an MIDA ester.[11] These are generally more resistant to protodeboronation and can be used in the coupling reaction under similar conditions.[10]
-
Control Reaction Time: Monitor the reaction closely. Prolonged reaction times at high temperatures can increase the extent of protodeboronation.[12]
-
4. Suboptimal Solvent and Temperature:
-
The Problem: The choice of solvent affects the solubility of all reaction components (aryl halide, boronic acid, base, and catalyst) and can influence the reaction rate and selectivity.[1][13] For difficult couplings involving aryl chlorides, higher temperatures are typically needed to overcome the activation energy of the oxidative addition step.[14]
-
The Solution:
-
Solvent Screening: Aprotic polar solvents or ethereal solvents are often good choices. Common solvent systems include 1,4-dioxane/water, toluene/water, or DMF/water mixtures.[15][16] The addition of water can improve the solubility of inorganic bases and facilitate the transmetalation step.[17]
-
Temperature Optimization: A reaction temperature in the range of 80–120 °C is typically required for aryl chlorides.[14] If you are using a thermally sensitive substrate, microwave irradiation can be an effective way to rapidly heat the reaction to the desired temperature, often reducing reaction times and minimizing side reactions.[18]
-
Issue 2: Significant Formation of Homocoupling Byproduct
Question: My reaction is producing the desired product, but I'm also seeing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of my boronic acid. How can I suppress this side reaction?
Answer: Homocoupling of the boronic acid is a frequent side reaction in Suzuki couplings.[19] It is primarily caused by the presence of oxygen and/or Pd(II) species in the reaction mixture.[20] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes the dimerization of the boronic acid.[19][21]
Mitigation Strategies:
-
Rigorous Degassing: The most critical step to prevent homocoupling is the thorough removal of dissolved oxygen from your solvent and reaction mixture.[19]
-
Procedure: Sparge the solvent with an inert gas (argon or high-purity nitrogen) for at least 30 minutes before use. Assemble your reaction vessel with all solid reagents, then subject the sealed vessel to several cycles of vacuum and backfilling with an inert gas.
-
-
Use of a Mild Reducing Agent: In some cases, adding a mild reducing agent can help to minimize the concentration of any adventitious Pd(II) without interfering with the catalytic cycle. Potassium formate has been shown to be effective in suppressing homocoupling.[22]
-
Control of Boronic Acid Stoichiometry: While a slight excess of the boronic acid is often beneficial, a large excess can sometimes promote homocoupling. Avoid using more than 1.5 equivalents.[14]
-
Catalyst Choice: Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a precatalyst that rapidly generates the active Pd(0) species can be advantageous over using a Pd(II) source like Pd(OAc)₂ that requires in-situ reduction.[7]
Frequently Asked Questions (FAQs)
Q1: Why are aryl chlorides, like the ones on my boronic acid, so much less reactive than aryl bromides or iodides?
A1: The reactivity of aryl halides in the oxidative addition step of the Suzuki coupling follows the trend I > Br > Cl > F. This is due to the bond dissociation energy of the carbon-halogen bond. The C-Cl bond is significantly stronger than the C-Br or C-I bond, making it more difficult to break and thus requiring a more active catalyst system and often higher reaction temperatures.[2]
Q2: Can the carboxylic acid group on my boronic acid be problematic?
A2: Yes, the carboxylic acid can present challenges. As mentioned in the troubleshooting guide, it will react with the base, requiring you to use a higher stoichiometry of base.[7] Additionally, the resulting carboxylate can act as a ligand for the palladium center, which may inhibit the catalytic cycle. To circumvent this, you can protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) before performing the Suzuki coupling, and then hydrolyze the ester in a subsequent step to reveal the carboxylic acid.
Q3: How can I monitor the progress of my reaction effectively?
A3: Reaction monitoring is crucial for optimization. The most common techniques are Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[8][23][24] Regular sampling (e.g., every 1-2 hours) will allow you to determine when the reaction has reached completion and help you avoid unnecessary heating that could lead to byproduct formation.[25]
Q4: Is it better to use a boronic acid or a boronic ester?
A4: While boronic acids are more commonly used, boronic esters (like pinacol esters) offer several advantages, particularly for challenging substrates. They are generally more stable, less prone to protodeboronation, and can lead to more reproducible results.[2][11] The conversion of a boronic acid to its pinacol ester is a straightforward procedure.
Q5: What is the role of water in a Suzuki coupling reaction?
A5: In many Suzuki coupling protocols, a mixture of an organic solvent and water is used. Water can play several beneficial roles: it can increase the solubility of the inorganic base (like K₂CO₃ or K₃PO₄), it can facilitate the formation of the active boronate species, and in some cases, it can accelerate the overall reaction rate.[15][17] However, for substrates prone to protodeboronation, the amount of water should be carefully controlled.
Experimental Protocols & Data
General Protocol for Suzuki Coupling with this compound
This protocol provides a robust starting point for your optimization experiments.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.3 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).
-
-
Inert Atmosphere:
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
-
Catalyst Addition:
-
Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 10:1 v/v) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.
-
-
Reaction:
-
Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
-
Workup:
-
After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Data Summary Table: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Catalyst System | XPhos Pd G3 (1-2 mol%) | Highly active for challenging aryl chlorides.[2] |
| Ligand | XPhos (2-4 mol%) | Electron-rich, bulky ligand promoting oxidative addition.[2] |
| Base | K₃PO₄ or Cs₂CO₃ (3-4 equiv.) | Strong, non-nucleophilic base effective for electron-deficient boronic acids.[8] |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Good balance of solubility and reactivity.[14] |
| Temperature | 100-110 °C | Necessary to overcome the activation barrier for C-Cl bond cleavage.[14] |
| Boronic Acid | 1.3 equivalents | Compensates for potential protodeboronation.[2] |
Visual Guides
Suzuki Coupling Catalytic Cycle
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
-
Benchchem. Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Neufeldt, S. R., & Sanford, M. S. (2012). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of organic chemistry, 77(24), 11749–11756.
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling.
-
Benchchem. Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Benchchem. How to avoid homocoupling in Suzuki reactions with palladium catalysts.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
-
Scott, J. S., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of chemical research, 51(8), 1831–1842.
-
Thomas, A. A., & Denmark, S. E. (2016). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society reviews, 45(16), 4335–4392.
-
Neufeldt, S. R., & Sanford, M. S. (2014). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 33(10), 2499–2507.
-
ResearchGate. (2014). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
-
White Rose Research Online. (2018). Solvent effects in palladium catalysed cross-coupling reactions.
-
Aidic. (2015). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.
-
Advion. SUZUKI REACTION MONITORING.
-
ResearchGate. (2019). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids.
-
ResearchGate. (2014). The effect of different solvents on the Suzuki coupling reaction.
-
Reddit. (2021). Do carboxylic acids interfere with Suzukis?
-
University of British Columbia. (2021). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring.
-
ResearchGate. (2023). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures.
-
ACS Publications. (2004). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395.
-
ResearchGate. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).
-
Reddit. (2024). Struggling with Suzuki Reaction.
-
MDPI. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Wikipedia. Protodeboronation.
-
ResearchGate. (2017). Suzuki coupling reactions of aryl chlorides.
-
National Institutes of Health. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback.
-
FULIR. (2021). From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State.
-
YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
-
SpringerLink. (2013). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
-
Organic Chemistry Portal. Suzuki Coupling.
-
CONICET. (2011). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules.
-
Lam, H. W., & Soule, J. F. (2003). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Organic letters, 5(26), 4967–4970.
-
ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.
-
ACS Publications. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring.
-
ResearchGate. (2018). Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1.
-
National Institutes of Health. (2011). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Benchchem. Technical Support Center: Optimizing Catalyst Selection for Cross-Coupling Reactions with 4-Amino-3,5-dichloropyridine.
-
PubMed. (2015). Suzuki-Miyaura coupling of arylboronic acids to gold(iii).
-
Benchchem. Technical Support Center: Optimization of Suzuki Coupling for 2-(4-Chlorophenyl)-5-methylpyridine.
-
YouTube. (2020). Suzuki cross-coupling reaction.
-
YouTube. (2011). Masking Boronic Acids for Suzuki Coupling.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Protodeboronation - Wikipedia [en.wikipedia.org]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pdf.benchchem.com [pdf.benchchem.com]
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- 23. vapourtec.com [vapourtec.com]
- 24. shoko-sc.co.jp [shoko-sc.co.jp]
- 25. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
Technical Support Center: Purification of 5-Carboxy-2,4-dichlorophenylboronic Acid
Welcome to the technical support guide for 5-Carboxy-2,4-dichlorophenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the purification of this highly functionalized and polar molecule. Its unique structure, featuring a carboxylic acid, a boronic acid, and two chloro-substituents, presents specific purification hurdles that require a nuanced approach. This guide provides troubleshooting solutions, in-depth protocols, and answers to frequently asked questions to help you achieve the desired purity for your critical applications.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: I'm seeing significant streaking and poor separation of my compound on a standard silica gel column. What's causing this and how can I fix it?
Answer: This is a classic issue stemming from the dual acidic nature of your molecule. The boronic acid and carboxylic acid moieties are Lewis and Brønsted acids, respectively, which interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This leads to strong, non-specific adsorption, resulting in significant tailing, poor resolution, and often, low recovery.
Probable Cause: Strong interaction between the acidic functional groups of the analyte and the acidic surface of the silica gel stationary phase.
Solutions:
-
Acidify the Mobile Phase: Adding a small amount of a volatile acid, like acetic acid or formic acid (0.5-1% v/v), to your eluent can help. The acid protonates the silanol groups and suppresses the ionization of your compound's carboxylic acid, reducing the strong ionic interactions and leading to more symmetrical peak shapes.
-
Use a Modified Stationary Phase: For a more robust solution, deactivate the silica gel to minimize surface acidity.
-
Boric Acid Impregnation: Treating the silica gel with a boric acid solution can effectively cap the most reactive silanol groups, leading to dramatically improved chromatography for boronic acids and their derivatives.[1][2] A detailed protocol is provided below.
-
Use of Neutral Alumina: For certain applications, neutral alumina can be a viable alternative to silica gel, as it lacks the strong acidic sites.[3] However, its reactivity should be tested with a small sample first.
-
Question 2: My post-purification NMR analysis shows a new aromatic signal and the loss of the boronic acid group. What is this impurity?
Answer: You are likely observing the product of protodeboronation, which in this case would be 3,5-dichlorobenzoic acid. Protodeboronation is a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This process can be accelerated by prolonged exposure to acidic or basic conditions, especially in the presence of water.[5][6]
Probable Cause: Cleavage of the carbon-boron bond (protodeboronation) during aqueous workup or chromatography.
Solutions:
-
Control pH During Workup: When performing aqueous extractions, maintain the pH near neutral if possible. Kuivila and co-workers found that protodeboronation of some arylboronic acids was slowest around pH 5.[5] Avoid excessively harsh acidic or basic washes for extended periods.
-
Minimize Water Contact: Use anhydrous solvents for chromatography where feasible and ensure your crude material is thoroughly dried before loading it onto the column. If an aqueous workup is necessary, perform it quickly and at a reduced temperature.
-
Use Boronic Esters as Stable Intermediates: In many synthetic routes, it is advantageous to keep the boronic acid protected as a more stable ester (e.g., a pinacol ester) until the final step.[7][8] These esters are generally less prone to protodeboronation under neutral conditions.
Question 3: I'm struggling to crystallize the final product. It either crashes out as an amorphous solid or remains an oil. How can I induce proper crystallization?
Answer: The high polarity and potential for multiple intermolecular interactions (hydrogen bonding from both acid groups) can make crystallization challenging. The presence of even minor impurities can significantly disrupt the formation of a crystal lattice.
Probable Cause: High polarity, presence of persistent impurities, or an unsuitable solvent system.
Solutions:
-
Rigorous Solvent Screening: A single solvent may not be ideal. Experiment with binary or even tertiary solvent systems. A good system typically involves a "good" solvent in which your compound is soluble and a "poor" solvent (or "anti-solvent") in which it is insoluble.[9]
-
Recommended Systems to Try:
-
Methanol / Water
-
Ethanol / Water
-
Ethyl Acetate / Hexanes
-
Acetone / Dichloromethane
-
-
-
Acid-Base Crystallization: Leverage the carboxylic acid functionality. Dissolve the impure material in a basic aqueous solution (e.g., dilute NaHCO₃ or Na₂CO₃) and wash with a non-polar organic solvent like ether or ethyl acetate to remove non-acidic impurities. Then, slowly acidify the aqueous layer with dilute HCl. The protonated, less water-soluble product should precipitate out.[3][10] This method is often very effective for purifying carboxylic acids.
-
Trituration: If crystallization fails, try trituration. Stir the crude solid or oil vigorously in a solvent in which the desired product is sparingly soluble but the impurities are highly soluble (e.g., diethyl ether or a mixture of ethyl acetate/hexanes). This will wash away impurities, often leaving a purer, solid product.[3]
Frequently Asked Questions (FAQs)
Q: What are the most common impurities to expect in crude this compound? A: Aside from unreacted starting materials, the most common impurities are the boronic anhydride (a cyclic trimer also known as a boroxine) and the protodeboronated product (3,5-dichlorobenzoic acid). The anhydride forms from the intermolecular dehydration of three boronic acid molecules and is often present in commercial samples.[11][12] It typically reverts to the boronic acid in the presence of water or during chromatography with protic solvents.
Q: How should I properly store the purified compound to ensure its long-term stability? A: Boronic acids are sensitive to air and moisture. To prevent slow oxidation and anhydride formation, store the purified solid in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at a low temperature. For long-term storage, -20°C is recommended.[13]
Q: What is the best analytical method to definitively assess the purity of my final product? A: While HPLC is excellent for routine checks, Quantitative NMR (qNMR) is a superior method for obtaining an accurate, absolute purity value without needing a specific reference standard of the same compound.[14] By integrating the analyte's signals against a certified internal standard of known concentration (e.g., maleic acid or dimethyl sulfone), you can precisely determine the weight percent purity. For chromatographic analysis, a reversed-phase HPLC method using a C18 column with an acidified water/acetonitrile mobile phase gradient is typically effective for separating polar aromatic acids.
Data Summary & Visualization
Table 1: Comparison of Purification Strategies
| Purification Method | Typical Purity Achieved | Common Challenges & Considerations | Recommended For |
| Recrystallization | >98% | Requires careful solvent selection; may have lower recovery. | Removing minor impurities; final purification step. |
| Acid-Base Extraction | Variable (often >95%) | Risk of protodeboronation if pH is not controlled. | Removing non-acidic/basic impurities. |
| Standard Silica Gel | Often <90% | Severe peak tailing, low recovery, potential for decomposition. | Not recommended without modification. |
| Modified Silica Gel | 95-99% | Requires pre-treatment of the stationary phase. | High-resolution separation from polar impurities. |
| Reversed-Phase HPLC | >99% (prep scale) | Higher solvent consumption; requires specialized equipment. | High-purity small batches; difficult separations. |
Diagram 1: Troubleshooting Workflow for Purification
This diagram outlines a logical decision-making process for purifying this compound.
Caption: A flowchart for troubleshooting common purification issues.
Diagram 2: Boronic Acid-Anhydride Equilibrium
This diagram illustrates the equilibrium that can complicate analysis and storage.
Caption: Reversible formation of boronic anhydride (boroxine).
Detailed Experimental Protocols
Protocol A: Purification via Acid-Base Extraction and Recrystallization
This protocol is ideal for removing neutral or basic organic impurities.
-
Dissolution: Dissolve the crude this compound in a 1 M aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃). Use approximately 10-20 mL per gram of crude material, adding more if needed to achieve full dissolution.
-
Organic Wash: Transfer the aqueous solution to a separatory funnel and wash it two to three times with diethyl ether or ethyl acetate (use a volume equal to the aqueous layer for each wash). This removes non-acidic impurities. Discard the organic layers.
-
Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add 2 M hydrochloric acid (HCl) dropwise while stirring until the pH of the solution is approximately 2-3 (verify with pH paper). A white precipitate should form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts, followed by a small amount of cold hexanes.
-
Drying: Dry the purified solid under high vacuum at room temperature or slightly elevated temperature (40-50°C) to a constant weight.
Protocol B: Flash Chromatography with Boric Acid-Treated Silica Gel
This protocol minimizes peak tailing during column chromatography.[1]
-
Preparation of Treated Silica:
-
Prepare a 5% w/v solution of boric acid in methanol.
-
Create a slurry of silica gel in this solution (e.g., 100 g of silica in ~550 mL of solution).
-
Stir or agitate the slurry for 1 hour at room temperature.
-
Remove the solvent by filtration and wash the treated silica with ethanol.
-
Dry the silica gel thoroughly under vacuum until it is a free-flowing powder.
-
-
Column Packing: Pack a column with the boric acid-treated silica gel using your chosen eluent system (e.g., a gradient of ethyl acetate in hexanes, potentially with 1% acetic acid).
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or another suitable solvent (like acetone or ethyl acetate), adsorb it onto a small amount of treated silica, and dry it completely. Carefully load the dry powder onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online Forum]. Available at: [Link]
-
Hitosugi, S., et al. (n.d.). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Available at: [Link]
-
Reddit. (2017). Purification of boronic acids? [Online Forum]. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Available at: [Link]
-
Fyfe, J. W. B., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1324-1336. Available at: [Link]
-
National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Available at: [Link]
-
Waters Corporation. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Available at: [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 895-906. Available at: [Link]
-
Perrin, D. M., et al. (2014). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate. Available at: [Link]
-
Fyfe, J. W. B., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14780-14793. Available at: [Link]
-
Miller, S. J., et al. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Supporting Information. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products. Available at: [Link]
- Google Patents. (n.d.). CN103724366A - Preparation method of p-carboxyphenylboronic acid.
-
TCI America. (n.d.). 2,4-Dichlorophenylboronic Acid, (contains varying amounts of Anhydride). Available at: [Link]
-
AOBChem USA. (n.d.). This compound. Available at: [Link]
-
Organic Syntheses. (2002). (3,4,5-trifluorophenyl)boronic acid. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals. PubMed. Available at: [Link]
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- 9. Reagents & Solvents [chem.rochester.edu]
- 10. CN103724366A - Preparation method of p-carboxyphenylboronic acid - Google Patents [patents.google.com]
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- 14. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Suzuki Coupling with 5-Carboxy-2,4-dichlorophenylboronic acid
Welcome to the technical support center for Suzuki coupling reactions involving 5-Carboxy-2,4-dichlorophenylboronic acid. This guide is designed for researchers, scientists, and professionals in drug development who may encounter challenges with this specific, yet versatile, building block. The electron-withdrawing nature of the dichloro and carboxylic acid functionalities presents a unique set of challenges that require careful consideration of reaction parameters to achieve optimal yields and purity.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs) to help you navigate the complexities of your Suzuki coupling reactions and minimize common side reactions.
I. Understanding the Challenges: The Reactivity of this compound
This compound is an electron-deficient arylboronic acid. This electronic property, while often desirable for the final product, can lead to several complications during the Suzuki-Miyaura coupling reaction. The primary challenges stem from the increased susceptibility to certain side reactions and potential inhibition of the catalytic cycle.
Key Side Reactions to Anticipate:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom is a common issue with electron-deficient arylboronic acids.[1][2] This side reaction is often promoted by aqueous basic conditions.[3][4]
-
Homocoupling: The formation of a biaryl product from the coupling of two molecules of the boronic acid (Ar-Ar) is another prevalent side reaction, often facilitated by the presence of oxygen.[5][6]
-
Dehalogenation: The chloro substituents on the phenyl ring can be susceptible to reductive cleavage, leading to the formation of dechlorinated byproducts.[7][8]
-
Carboxylic Acid Interference: The carboxylic acid group can complicate the reaction by interacting with the palladium catalyst or affecting the solubility of the starting material under basic conditions.[9]
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common problems encountered when using this compound in Suzuki couplings.
Frequently Asked Questions (FAQs)
Q1: My reaction is showing low conversion of the starting materials, and I'm isolating a significant amount of 2,4-dichlorobenzoic acid. What is happening?
A1: This is a classic sign of protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source in the reaction mixture.[2] Electron-deficient boronic acids like yours are particularly prone to this side reaction, especially under basic aqueous conditions.[3][4]
Troubleshooting Steps:
-
Minimize Water: While some water is often necessary for the Suzuki coupling, excess water can promote protodeboronation. Consider using a less aqueous solvent system (e.g., Dioxane/H₂O 10:1) or even anhydrous conditions if your catalyst system allows.[7]
-
Choice of Base: Strong bases can accelerate protodeboronation.[3] Consider using a milder base such as K₃PO₄ or Cs₂CO₃ instead of strong hydroxides.[10]
-
Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can significantly reduce the rate of protodeboronation.[1][11]
-
Reaction Temperature and Time: Higher temperatures and longer reaction times can increase the extent of protodeboronation. Monitor your reaction closely and aim for the lowest temperature and shortest time necessary for completion.[12]
Q2: I'm observing a significant amount of a high molecular weight byproduct that appears to be a dimer of my starting boronic acid. How can I prevent this?
A2: You are likely observing homocoupling of the boronic acid. This side reaction is primarily caused by the presence of oxygen in your reaction, which can lead to the oxidative coupling of two boronic acid molecules catalyzed by palladium.[5][6][13]
Troubleshooting Steps:
-
Rigorous Degassing: Ensure your solvent and reaction setup are thoroughly degassed to remove any dissolved oxygen. This can be achieved by sparging with an inert gas like argon or nitrogen for an extended period or by using several freeze-pump-thaw cycles.[5][14]
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[10]
-
Palladium Source: Using a Pd(0) source like Pd₂(dba)₃ might sometimes reduce homocoupling that can occur during the in situ reduction of a Pd(II) precatalyst.[5]
Q3: My desired product is formed, but I also see byproducts where one or both of the chlorine atoms are missing. What is causing this dehalogenation?
A3: Dehalogenation is a side reaction where a halogen substituent on the aryl halide or, in this case, the boronic acid partner, is replaced by a hydrogen atom.[7][8] This can occur through various mechanisms, sometimes involving hydride sources in the reaction mixture, such as certain solvents or bases.[7]
Troubleshooting Steps:
-
Catalyst and Ligand Selection: The choice of ligand can influence the rate of dehalogenation. Less electron-rich ligands may sometimes be beneficial. However, for activating the C-Cl bond for the desired coupling, electron-rich and bulky ligands are often necessary.[11] Careful screening of ligands is recommended.
-
Solvent Choice: Solvents that can act as hydride donors (e.g., isopropanol) should be avoided if dehalogenation is a significant issue.
-
Base Selection: Some amine bases can also contribute to dehalogenation.[7] Using inorganic bases like carbonates or phosphates is generally preferred.
Q4: The presence of the carboxylic acid group seems to be inhibiting my reaction. What are the best practices for dealing with this functional group?
A4: The carboxylic acid group can indeed interfere with the Suzuki coupling.[9] Under basic conditions, it will be deprotonated to a carboxylate, which can alter the solubility of your boronic acid and potentially chelate to the palladium center, inhibiting the catalytic cycle.
Troubleshooting Steps:
-
Additional Base: You must use at least one extra equivalent of base to neutralize the acidic proton of the carboxylic acid, in addition to the base required for the catalytic cycle.[9]
-
Solvent System: The resulting carboxylate salt may have poor solubility in common organic solvents. A polar aprotic solvent like DMF or a biphasic system with sufficient water may be necessary to ensure all reagents are in solution.[9]
-
Protection Strategy: If solubility or catalyst inhibition remains a problem, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). The ester can be hydrolyzed back to the carboxylic acid after the Suzuki coupling.[9]
Troubleshooting Summary Table
| Issue | Probable Cause | Recommended Solutions |
| Low Conversion & 2,4-dichlorobenzoic acid formation | Protodeboronation | Minimize water, use milder base (K₃PO₄, Cs₂CO₃), use boronic ester, optimize temperature and time. |
| High MW byproduct (dimer of boronic acid) | Homocoupling | Rigorous degassing, maintain inert atmosphere, consider a Pd(0) source. |
| Product with missing chlorine atoms | Dehalogenation | Screen different ligands, avoid hydride-donating solvents, use inorganic bases. |
| Reaction inhibition or poor solubility | Carboxylic acid interference | Add extra equivalent of base, use appropriate solvent system (e.g., DMF, biphasic), protect as an ester. |
III. Experimental Protocols & Methodologies
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol provides a starting point for your experiments. Optimization of catalyst, ligand, base, and solvent may be necessary for your specific coupling partner.
-
Reagent Preparation: In a reaction vessel equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), your aryl halide (1.0 equivalent), and the chosen base (e.g., K₃PO₄, 3.0 equivalents).
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[10]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and any additional ligand if required.[5]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The reaction concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[10]
-
Reaction: Place the vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[10]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer will be basic; acidify to pH ~2-3 to protonate the carboxylic acid and extract it into the organic layer.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Analysis of Side Products by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool for identifying and quantifying the various products and byproducts in your reaction mixture.
-
Sample Preparation: Take a small aliquot from the crude reaction mixture and dilute it with a suitable solvent (e.g., acetonitrile or methanol).
-
LC Conditions (Example):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions (Example):
-
Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes. The carboxylic acid product will likely be best observed in negative ion mode.
-
Mass Range: Scan a range that includes the expected masses of your starting materials, desired product, and potential side products (protodeboronated, homocoupled, and dehalogenated species).
-
-
Data Analysis: Identify the peaks corresponding to each species by their mass-to-charge ratio (m/z). The relative peak areas can give a semi-quantitative measure of the composition of your crude product.
IV. Visualizing Reaction Pathways
The following diagrams illustrate the desired Suzuki coupling pathway and the competing side reactions.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Common side reaction pathways for this compound.
V. References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Angewandte Chemie International Edition, 46(29), 5555-5558.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Jedinák, L., Tomanová, P., & Králová, P. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 359-371.
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids. [Link]
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 82(19), 9933-9952.
-
ResearchGate. Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
Denmark, S. E., & Smith, R. C. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(35), 11069-11083.
-
Cox, P. A., Reid, M., & Leach, A. G. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156-13165.
-
Reddit. Carboxylic acid and Cross Coupling reactions. [Link]
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. Organic & Biomolecular Chemistry, 15(30), 6349-6355.
-
Amatore, C., Le Duc, G., & Jutand, A. (2010). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Chemistry – A European Journal, 16(38), 11764-11773.
-
ACS Publications. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]
-
An, J., & Carrow, B. P. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. Tetrahedron Letters, 43(32), 5629-5631.
-
Reddit. Do carboxylic acids interfere with Suzukis?. [Link]
-
Dreher, S. D., Dormer, P. G., & Sandrock, D. L. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(4), 455-458.
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Wikipedia. Suzuki reaction. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]
-
ResearchGate. Role of a base in Suzuki-Miyaura reaction. [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
Si, S., Wang, C., Zhang, N., & Zou, G. (2019). Palladium-Catalyzed Room-Temperature Acylative Suzuki Coupling of High-Order Aryl Borons with Carboxylic Acids. The Journal of Organic Chemistry, 84(18), 12056-12064.
-
Ghaffari, M., & Szostak, M. (2019). Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. ACS Catalysis, 9(10), 9103-9109.
-
Reddit. Struggling with Suzuki Reaction. [Link]
-
Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(10), 2717-2731.
-
Strømsodd, E. A., Rosenberg, E., & Kjøniksen, A. L. (2019). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. Dyes and Pigments, 170, 107604.
-
An, J., & Carrow, B. P. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Organic Letters, 22(15), 5863-5867.
-
Perera, D., Tucker, J. W., & Brahmbhatt, S. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering, 1(5), 493-500.
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
G. A. Molander, & B. Canturk. (2009). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. Beilstein Journal of Organic Chemistry, 5, 53.
-
Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
Myers, A. The Suzuki Reaction. [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Yoneda Labs [yonedalabs.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 13. reddit.com [reddit.com]
- 14. pubs.acs.org [pubs.acs.org]
preventing homocoupling of 5-Carboxy-2,4-dichlorophenylboronic acid
Topic: Preventing Homocoupling of 5-Carboxy-2,4-dichlorophenylboronic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
From the desk of the Senior Application Scientist:
Welcome to the technical support center. This guide is designed to provide you with in-depth, actionable strategies to overcome a common and frustrating side reaction in Suzuki-Miyaura cross-coupling: the homocoupling of your boronic acid. We will focus specifically on the challenges presented by this compound, a substrate whose electronic properties make it particularly susceptible to this undesired pathway. Our goal is to move beyond generic advice and explain the fundamental principles, enabling you to troubleshoot effectively and optimize your reaction yields.
Core Principles: Why Is This Boronic Acid Prone to Homocoupling?
This compound is an electron-deficient aromatic system. The presence of two strongly electron-withdrawing chloride substituents and a carboxylic acid group significantly lowers the electron density on the aromatic ring. This electronic deficit is a primary contributor to an increased propensity for homocoupling.[1][2] Studies have shown that electron-deficient arylboronic acids are more likely to undergo homocoupling compared to their electron-rich counterparts.[1][2]
There are two principal mechanisms that lead to the formation of the undesired symmetrical biaryl byproduct:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate Pd(0).[3][4][5][6] Rigorous exclusion of oxygen is therefore a critical first line of defense.[6]
-
Pd(II)-Initiated Homocoupling: When using a Pd(II) precatalyst, such as Pd(OAc)₂ or PdCl₂, the catalyst must first be reduced to the catalytically active Pd(0) state. The boronic acid itself can act as the reductant in this process, leading to the formation of the homocoupled dimer as a byproduct.[3][4]
Understanding these root causes allows us to develop targeted strategies for their prevention.
Frequently Asked Questions (FAQs)
Q1: I'm seeing a significant amount of a symmetrical biaryl byproduct in my reaction. What's the most likely cause?
A1: The most common cause is the presence of oxygen in your reaction vessel.[5][6] Oxygen facilitates a catalytic cycle that specifically produces the homocoupled product. Another major contributor, especially if you are using a Pd(II) salt like Pd(OAc)₂, is the initial reduction of the precatalyst, which can consume two equivalents of your boronic acid to generate the active Pd(0) catalyst.[4]
Q2: How does my choice of palladium source impact homocoupling?
A2: Your choice of palladium source is critical.
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂(dppf)): These are common and often bench-stable but require an in situ reduction to Pd(0) to initiate the catalytic cycle.[3] This reduction step is a primary source of homocoupling.
-
Pd(0) Sources (e.g., Pd₂(dba)₃, Pd(PPh₃)₄): These catalysts can, in theory, enter the catalytic cycle directly, bypassing the reductive homocoupling step.[4][7] They are generally preferred for minimizing this side reaction.
-
Modern Precatalysts (e.g., Buchwald G3/G4 Precatalysts): These are often the best choice. They are designed to generate a monoligated Pd(0) species cleanly and efficiently upon activation, which can significantly suppress side reactions like homocoupling.[4]
Q3: Can the ligand I'm using help reduce homocoupling?
A3: Absolutely. The ligand is one of your most powerful tools. For a challenging substrate like this, standard ligands like triphenylphosphine may not be sufficient.
-
Use Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[4][8]
-
Steric Hindrance: Their bulkiness disfavors the formation of palladium intermediates that lead to homocoupling.
-
Electron-Donating Ability: They increase electron density on the palladium center, which promotes the desired, rate-limiting oxidative addition step and the final reductive elimination step of the cross-coupling cycle.[8][9]
-
Q4: What is the best base to use for this specific boronic acid?
A4: Base selection requires balancing the need to form the active boronate species for transmetalation without causing degradation of your starting material.[7] For a substrate with a carboxylic acid, a moderately strong inorganic base is usually effective.
-
Recommended: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are excellent starting points.
-
Avoid Strong Hydroxide Bases: Bases like NaOH or KOH can sometimes promote side reactions.
-
Consider Fluoride: If base-labile groups are present elsewhere in your molecules, potassium fluoride (KF) can be a milder alternative that still effectively promotes transmetalation.[7]
Q5: Does the carboxylic acid group on my boronic acid interfere with the reaction?
A5: The carboxylic acid is a strong electron-withdrawing group, which, as discussed, makes the boronic acid more susceptible to homocoupling. While it can potentially coordinate to the palladium, this is usually not a prohibitive issue in a well-designed catalytic system. The use of a suitable base will deprotonate the carboxylic acid to the carboxylate, which is generally compatible with the reaction conditions. If you continue to face issues that you suspect are related to this functional group, a protection strategy (e.g., conversion to a methyl or ethyl ester) could be considered, followed by deprotection after the coupling reaction.
Troubleshooting and Optimization Workflow
If you are observing significant homocoupling (>5-10%), a systematic approach is necessary to diagnose and solve the problem.
Diagram: Troubleshooting Decision Tree
The following diagram outlines a logical workflow to pinpoint the source of homocoupling and implement the most effective solution.
Caption: Troubleshooting workflow for diagnosing and resolving boronic acid homocoupling.
Diagram: Competing Catalytic Cycles
This diagram illustrates how the desired cross-coupling pathway competes with the undesired homocoupling side reaction.
Caption: Competing reaction pathways in Suzuki-Miyaura coupling.
Recommended Protocols and Data
Table 1: Comparison of Palladium Sources
| Palladium Source | Type | Typical Loading (mol%) | Homocoupling Propensity | Rationale |
| Pd(OAc)₂ | Pd(II) | 1 - 5 | High | Requires in situ reduction by the boronic acid, a direct route to homocoupling.[3][4] |
| PdCl₂(dppf) | Pd(II) | 1 - 5 | Moderate to High | Similar to Pd(OAc)₂, requires reduction. The dppf ligand offers some stability. |
| Pd(PPh₃)₄ | Pd(0) | 1 - 5 | Low to Moderate | Enters the cycle as Pd(0), but ligand dissociation can be slow and PPh₃ is prone to oxidation. |
| Pd₂(dba)₃ | Pd(0) | 0.5 - 2 | Low | Excellent Pd(0) source when used with an appropriate ligand. Avoids the initial reduction step.[7] |
| Buchwald Precatalysts | Pd(II) | 0.5 - 2 | Very Low | Specifically designed for clean and rapid generation of the active monoligated Pd(0) species.[4] |
Protocol 1: Optimized Conditions for Minimizing Homocoupling
This protocol incorporates best practices for suppressing the homocoupling of this compound.
Reagents & Equipment:
-
Aryl Halide (Ar-X) (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%) + SPhos (2.5 mol%) OR SPhos G3 Precatalyst (1 mol%)
-
Potassium Phosphate (K₃PO₄) (3.0 equiv), finely ground
-
Anhydrous, degassed solvent (e.g., Dioxane/Water 10:1)
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert gas line (Argon or high-purity Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 equiv), the palladium source/ligand or precatalyst, and the finely ground K₃PO₄ (3.0 equiv).
-
Atmosphere Inerting: Seal the flask, and perform at least three vacuum/inert gas backfill cycles to thoroughly remove all oxygen.
-
Solvent Addition: Add the degassed solvent mixture via syringe. A good practice for degassing is to sparge the solvent with an inert gas stream for 20-30 minutes prior to use.[6]
-
Pre-heating and Boronic Acid Addition: Begin stirring and heat the mixture to the desired reaction temperature (e.g., 80-100 °C). In a separate vial, dissolve the this compound (1.2 equiv) in a small amount of the degassed solvent. Once the main reaction mixture is at temperature, add the boronic acid solution dropwise via syringe.
-
Rationale: Adding the boronic acid last to a hot mixture ensures that the oxidative addition of the aryl halide to the Pd(0) catalyst occurs rapidly.[5] This minimizes the time that the boronic acid is present in the flask with the active catalyst before the cross-coupling partner is available, reducing the opportunity for homocoupling.
-
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl halide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Proceed with standard aqueous workup and purification.
By implementing these mechanistically informed strategies, you can significantly shift the reaction equilibrium away from undesired homocoupling and towards the successful synthesis of your target molecule.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. . [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst for C-C and C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate Forum. [Link]
-
Adamo, C., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development, 10(4), 745-749. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. chem.libretexts.org. [Link]
-
Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 49(7), 1264–1275. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. en.wikipedia.org. [Link]
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Reactions of 5-Carboxy-2,4-dichlorophenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Carboxy-2,4-dichlorophenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding byproduct identification and mitigation in reactions involving this versatile reagent. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the success of your experiments.
Troubleshooting Guide: Navigating Common Byproducts
This section addresses specific issues you may encounter during your experiments with this compound, providing explanations for their root causes and actionable solutions.
Issue 1: Low Yield of Desired Product and Presence of a Major Byproduct with a Mass Corresponding to the Loss of the Boronic Acid Group.
Plausible Cause: You are likely observing protodeboronation, a common side reaction in Suzuki-Miyaura coupling and other reactions involving arylboronic acids.[1][2] This process involves the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond, leading to the formation of 2,4-dichlorobenzoic acid.
Scientific Explanation: Protodeboronation can be catalyzed by either acid or base.[1] Given that this compound possesses electron-withdrawing chloro and carboxyl substituents, it is particularly susceptible to base-catalyzed protodeboronation.[3][4] Under basic conditions, the boronic acid is in equilibrium with its more reactive boronate form. This boronate can then react with a proton source, such as water or alcohol in the solvent, to yield the protodeboronated byproduct.[4] The reaction is often accelerated at elevated temperatures and in aqueous media.
Troubleshooting Protocol:
-
Optimize Base and Solvent System:
-
If possible, use a weaker base or a non-aqueous base.
-
Employ anhydrous solvents and ensure all reagents and glassware are thoroughly dried to minimize the presence of water.
-
Consider using a "slow-release" strategy for the boronic acid by employing its corresponding boronic ester (e.g., pinacol ester) to maintain a low concentration of the free boronic acid.[4]
-
-
Control Reaction Temperature:
-
Run the reaction at the lowest effective temperature to disfavor the protodeboronation pathway, which often has a higher activation energy than the desired coupling reaction.
-
-
Reaction Time:
-
Monitor the reaction progress closely using techniques like TLC, HPLC, or LC-MS to stop the reaction once the desired product formation has maximized, preventing prolonged exposure to conditions that favor byproduct formation.
-
Issue 2: Formation of a High Molecular Weight Byproduct, a Dimer of the Starting Boronic Acid.
Plausible Cause: This is indicative of homocoupling, where two molecules of this compound react to form 3,3',5,5'-tetrachloro-4,4'-dicarboxybiphenyl.
Scientific Explanation: Homocoupling is often promoted by the presence of molecular oxygen in the reaction mixture.[5] Oxygen can facilitate the oxidation of the palladium(0) catalyst to a palladium(II) species, which can then participate in a catalytic cycle that leads to the dimerization of the boronic acid.[5]
Troubleshooting Protocol:
-
Thorough Degassing:
-
It is crucial to rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for more sensitive reactions.
-
Maintain a positive pressure of an inert gas throughout the reaction.
-
-
Catalyst Choice and Handling:
-
Use a palladium(0) source directly or ensure that the in situ reduction of a palladium(II) precatalyst is efficient.
-
Avoid prolonged exposure of the catalyst and reaction mixture to air.
-
Issue 3: Complex Mixture of Byproducts Observed in Mass Spectrometry, Including Species with Higher Mass than the Starting Material.
Plausible Cause: You may be observing the formation of boroxines.
Scientific Explanation: Boroxines are cyclic anhydrides formed from the dehydration of three boronic acid molecules.[6] This process is reversible and favored by the removal of water, for example, by heating under anhydrous conditions. The formation of boroxines can complicate the reaction mixture and reduce the concentration of the active monomeric boronic acid available for the desired reaction.
Troubleshooting Protocol:
-
Controlled Hydration:
-
While anhydrous conditions are often desired to prevent protodeboronation, the complete absence of water can promote boroxine formation. In some cases, the use of a co-solvent system containing a small, controlled amount of water can help to maintain the equilibrium in favor of the monomeric boronic acid.
-
-
Storage of Boronic Acid:
-
Store this compound in a cool, dry place. Over time, solid boronic acids can slowly dehydrate to form boroxines.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected byproduct profile for a Suzuki-Miyaura reaction using this compound?
A1: Based on its structure, the most probable byproducts are:
-
2,4-Dichlorobenzoic acid: Formed via protodeboronation. Due to the electron-withdrawing nature of the substituents, this is often a significant byproduct, especially under basic and/or aqueous conditions.[3][4]
-
3,3',5,5'-Tetrachloro-4,4'-dicarboxybiphenyl: The homocoupling product, favored by the presence of oxygen.[5]
-
Boroxine of this compound: A trimeric anhydride that can form under anhydrous conditions.[6]
Q2: Can the carboxylic acid group on this compound lead to specific byproducts?
A2: While decarboxylation is a potential side reaction for some carboxylic acids under harsh thermal conditions, it is generally not a major concern under typical Suzuki-Miyaura coupling conditions. The carboxylic acid group primarily influences the electronic properties of the molecule, making the carbon-boron bond more susceptible to protodeboronation.[3] In some cases, the carboxyl group can interact with the boron atom, potentially increasing the oxidative stability of the boronic acid.[7]
Q3: How do the ortho- and para-chloro substituents affect the reactivity and byproduct formation?
A3: The chloro substituents are electron-withdrawing, which, as mentioned, increases the likelihood of protodeboronation.[3] The ortho-chloro group can also introduce steric hindrance, which may slow down the rate of the desired coupling reaction, potentially allowing more time for side reactions to occur.
Q4: What are the recommended analytical techniques for identifying these byproducts?
A4: A combination of techniques is often most effective:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): These are excellent for separating the components of the reaction mixture and obtaining mass information for each peak, which is crucial for initial identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and isolated byproducts. ¹¹B NMR can also be useful for monitoring the consumption of the boronic acid.
Data Presentation
Table 1: Common Byproducts in Reactions of this compound and Their Characteristics
| Byproduct Name | Formation Pathway | Key Factors Promoting Formation | Analytical Signature (Mass Spec) |
| 2,4-Dichlorobenzoic acid | Protodeboronation | Basic conditions, presence of protic solvents (e.g., water, alcohols), high temperatures | [M-H]⁻ at m/z 189/191/193 |
| 3,3',5,5'-Tetrachloro-4,4'-dicarboxybiphenyl | Homocoupling | Presence of oxygen, inefficient catalyst activation | [M-H]⁻ at m/z 379/381/383/385/387 |
| Boroxine of this compound | Dehydration | Anhydrous conditions, elevated temperatures | [M+H]⁺ at m/z 649/651/653/655/657/659/661 |
Experimental Protocols
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Mitigation of Byproduct Formation
-
Reagent and Glassware Preparation: Thoroughly dry all glassware in an oven overnight. Ensure all solvents are anhydrous and reagents are of high purity.
-
Degassing: Degas the solvent(s) by bubbling with argon or nitrogen for at least 30 minutes prior to use.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Catalyst Addition: Add the degassed solvent via syringe. Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) under a positive flow of the inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Diagram 1: Key Byproduct Pathways for this compound
Caption: Major byproduct formation pathways from this compound.
Diagram 2: Troubleshooting Workflow for a Failed Suzuki-Miyaura Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselective Coupling of 5-Carboxy-2,4-dichlorophenylboronic acid
Welcome to the technical support center for advanced cross-coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with the Suzuki-Miyaura coupling of 5-Carboxy-2,4-dichlorophenylboronic acid and facing challenges with regioselectivity. As a trifunctional molecule, achieving selective coupling at either the C2 or C4 position requires a nuanced understanding of the interplay between steric, electronic, and catalytic factors. This document provides in-depth, field-proven insights to help you troubleshoot and optimize your reaction outcomes.
Understanding the Core Challenge: Regioselectivity in a Dihaloarene
The primary difficulty in the selective functionalization of this compound arises from the presence of two C-Cl bonds with different chemical environments. The success of a regioselective Suzuki-Miyaura coupling hinges on exploiting the subtle differences in reactivity between the chlorine atoms at the C2 and C4 positions.[1][2]
The key factors governing this selectivity are:
-
Steric Hindrance: The C2 position is flanked by both the boronic acid and the carboxylic acid groups. This creates a sterically crowded environment, which can hinder the approach of the bulky palladium catalyst.[3]
-
Electronic Effects: The carboxylic acid at C5 is a meta-director and an electron-withdrawing group. This influences the electron density of the C-Cl bonds. The C4-Cl bond is para to the electron-withdrawing carboxyl group, which can increase its reactivity toward oxidative addition, the rate-limiting step in many cross-coupling reactions.[4][5]
Generally, the interplay of these factors suggests that oxidative addition of the palladium catalyst is more likely to occur at the less sterically hindered C4 position. However, this outcome is not guaranteed and is highly dependent on the specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling is producing a mixture of C2- and C4-coupled isomers. What is the most critical parameter to adjust first?
A1: The first and most impactful parameter to adjust is the palladium ligand . The ligand's steric bulk and electronic properties directly influence the catalyst's approach to the aryl halide.[6][7][8] For favoring coupling at the less hindered C4 position, start by screening bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos , XPhos , or RuPhos . These ligands promote the formation of a monoligated Pd(0) species, which is highly active and sensitive to steric hindrance around the C-Cl bond.[8][9]
Q2: Should I protect the carboxylic acid group before performing the coupling reaction?
A2: It is highly recommended. The free carboxylic acid will be deprotonated by the basic conditions required for the Suzuki reaction, forming a carboxylate anion.[10] This can lead to several complications:
-
Solubility Issues: The resulting salt may have poor solubility in common organic solvents like toluene or dioxane.[11]
-
Coordination to Palladium: The carboxylate can coordinate to the palladium center, potentially inhibiting catalytic activity.
-
Altered Electronics: The electronic-withdrawing nature of the group is changed, which can affect the regioselectivity. Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) prior to the coupling reaction circumvents these issues. The ester can be easily hydrolyzed back to the carboxylic acid post-coupling. Using a mild base like potassium fluoride (KF) can sometimes be compatible with ester groups.[10][11]
Q3: My starting material has poor solubility in the reaction solvent. What can I do?
A3: Poor solubility is a common problem, especially with polar substrates in nonpolar solvents.[11] First, ensure the carboxylic acid is protected as an ester to increase organosolubility. If solubility remains an issue, consider screening different solvents or solvent mixtures. While toluene and dioxane/water are common, more polar aprotic solvents like DMF, DMAc, or NMP can be effective.[12][13] For particularly stubborn cases, chlorinated aromatic solvents like chlorobenzene or 1,2-dichlorobenzene can be excellent for dissolving polyaromatic compounds.[11]
Q4: I am observing significant amounts of boronic acid homocoupling and/or protodeborylation. How can I minimize these side reactions?
A4: These side reactions are typically caused by the presence of oxygen in the reaction mixture, which can oxidize the Pd(0) catalyst and facilitate homocoupling.[14]
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 30-60 minutes or by using several freeze-pump-thaw cycles.
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.
-
Catalyst Choice: Use a stable precatalyst that is less sensitive to air and moisture.
Troubleshooting Guide: Improving Regioselectivity
This section provides a structured approach to diagnosing and solving common issues encountered during the regioselective coupling of this compound (assumed to be protected as an ester).
Problem 1: Low or Poor Regioselectivity (Mixture of C2 and C4 Isomers)
This is the most common challenge. The goal is to create conditions that amplify the steric and electronic differences between the two C-Cl bonds.
| Potential Cause | Recommended Solution & Rationale |
| Suboptimal Ligand | Screen a panel of bulky phosphine ligands. The size of the ligand is paramount for differentiating between the sterically hindered C2-Cl and the more accessible C4-Cl. A larger ligand will preferentially direct the catalyst to the C4 position.[9] Primary Recommendation: SPhos, XPhos, RuPhos. Secondary: Consider even bulkier ligands or N-heterocyclic carbenes (NHCs) if selectivity remains poor.[10] |
| High Reaction Temperature | Decrease the reaction temperature. Higher temperatures provide more energy to overcome the activation barrier for the unfavored pathway (C2 coupling). Running the reaction at a lower temperature (e.g., 50-80 °C instead of 100-110 °C) can significantly enhance selectivity in favor of the kinetically preferred product (C4 coupling).[15] |
| Solvent Choice | Evaluate solvent effects. While less impactful than the ligand, the solvent can influence catalyst speciation and selectivity.[12][13] Start with a nonpolar solvent like Toluene or Dioxane . If selectivity is poor, a switch to a polar aprotic solvent like DMF can sometimes alter the outcome, though this is system-dependent. |
| Base Strength | Test different bases. While the base primarily activates the boronic acid, its nature can influence the overall reaction environment.[4] K₃PO₄ is an excellent and robust starting point. Weaker bases like K₂CO₃ or Cs₂CO₃ can also be effective and may offer different selectivity profiles. |
Problem 2: Low Overall Yield with Good Selectivity
If you have achieved the desired regioselectivity but the conversion is poor, the issue likely lies with catalyst activity or reaction conditions.
| Potential Cause | Recommended Solution & Rationale |
| Catalyst Deactivation | Use a robust precatalyst and ensure an inert atmosphere. The active Pd(0) species is susceptible to oxidation. Use a modern, air-stable precatalyst (e.g., SPhos-Pd-G3). Ensure all reagents are dry and solvents are rigorously degassed.[14] |
| Insufficient Reaction Time/Temp | Monitor the reaction and adjust conditions. If selectivity is good at a lower temperature, you may need to increase the reaction time or catalyst loading (e.g., from 1 mol% to 2-3 mol%) to drive the reaction to completion. |
| Ineffective Base/Solvent Combo | Re-optimize the base and solvent for yield. Ensure the chosen base is sufficiently soluble and active in your solvent system. For example, K₃PO₄ works well in dioxane/water mixtures, while Cs₂CO₃ is often used in toluene or DMF.[16] |
Visualizing the Path to Selectivity
Mechanistic Influences on Regioselectivity
The diagram below illustrates the key steric and electronic forces at play, which guide the palladium catalyst's regioselective oxidative addition.
Caption: Steric and electronic factors influencing catalyst approach.
Troubleshooting Workflow for Regioselectivity
This flowchart provides a logical sequence of steps to follow when optimizing for regioselectivity.
Caption: A step-by-step workflow for troubleshooting poor regioselectivity.
Optimized Experimental Protocol (Example)
This protocol is a robust starting point for achieving C4-selective coupling. It assumes the carboxylic acid has been protected as a methyl ester.
Reagents:
-
Methyl 2,4-dichloro-5-(dihydroxyboranyl)benzoate (1.0 equiv)
-
Aryl or Heteroaryl Bromide (1.1 equiv)
-
SPhos-Pd-G3 Precatalyst (2 mol %)
-
SPhos ligand (2 mol %)
-
Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)
-
Toluene and Water (10:1 v/v, degassed)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the boronic acid ester (1.0 equiv), aryl bromide (1.1 equiv), and K₃PO₄ (3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the SPhos-Pd-G3 precatalyst (0.02 equiv) and additional SPhos ligand (0.02 equiv).
-
Solvent Addition: Add the degassed Toluene/Water solvent mixture via cannula or syringe to achieve a concentration of ~0.1 M with respect to the limiting reagent.
-
Degassing: Subject the sealed flask to another brief sparge with argon for 5-10 minutes.
-
Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting boronic acid is consumed (typically 4-16 hours).[14]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[14]
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Dolsak, A., Mlinarič, M., & Kočar, D. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5585. [Link]
-
Barfoot, C. W., et al. (2010). Regiospecific Suzuki coupling of 3,5-dichloroisothiazole-4-carbonitrile. Organic & Biomolecular Chemistry, 8(4), 813-818. [Link]
-
Gao, D., et al. (2021). Case study of steric impact on a series of Suzuki–Miyaura reactions.... Reaction Chemistry & Engineering, 6, 123-130. [Link]
-
Chen, W., et al. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers, 1(1), 52-55. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Dolsak, A., Mlinarič, M., & Kočar, D. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Cid, J., et al. (2007). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Tetrahedron, 63(30), 7119-7127. [Link]
-
Otsuka, S., et al. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16061-16068. [Link]
-
Hussain, S., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 121(18), 11327-11375. [Link]
-
Thomas, A. A., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(17), 4284-4287. [Link]
-
Neufeldt, S. R., et al. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. The Journal of Organic Chemistry, 85(15), 9637-9643. [Link]
-
Lin, X., et al. (2009). Ligand-Controlled Regioselectivity in Palladium-Catalyzed Cross Coupling Reactions. Journal of the American Chemical Society, 131(38), 13572-13573. [Link]
-
Lin, X., et al. (2009). Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. Journal of the American Chemical Society, 131(38), 13572-13573. [Link]
-
Al-Amin, A. A., et al. (2022). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. Organometallics, 41(24), 3737-3748. [Link]
-
Shields, J. D., et al. (2015). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 80(11), 5233-5250. [Link]
-
Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups [escholarship.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
Technical Support Center: A Troubleshooting Guide for Reactions Involving Dichlorophenylboronic Acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into troubleshooting common challenges encountered when working with dichlorophenylboronic acids. As organoboron compounds, they are invaluable building blocks, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] However, their unique electronic and structural properties can present specific experimental hurdles. This guide is structured in a question-and-answer format to directly address these issues, explaining the underlying chemical principles to empower you to optimize your reactions effectively.
Section 1: Starting Material Integrity & Reaction Setup
The success of any reaction begins with the quality of the starting materials and a well-planned setup. This section addresses common preliminary issues with dichlorophenylboronic acids.
Q1: My dichlorophenylboronic acid has poor solubility in common organic solvents. What are my options?
A1: Poor solubility is a frequent challenge. Dichlorophenylboronic acids, being relatively polar solids with high melting points, often exhibit limited solubility in non-polar solvents like toluene or hexanes.[2][3]
Immediate Solutions:
-
Solvent Selection: Opt for more polar aprotic solvents such as 1,4-dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF).[4][5] Often, a mixture of solvents, such as Toluene/Ethanol or Dioxane/Water, can provide the necessary solubility while being compatible with the reaction conditions.[6]
-
Temperature: Gently warming the mixture can significantly increase solubility. However, be cautious, as prolonged heating can lead to degradation (see Q2).
-
Boronate Esters: If solubility issues persist, consider converting the boronic acid to a boronate ester, such as a pinacol ester.[7] These esters are generally much more soluble in a wider range of organic solvents and can exhibit enhanced stability.[3]
Q2: I suspect my dichlorophenylboronic acid is degrading. What are the common degradation pathways, and how can I check for them?
A2: Boronic acid stability is a critical parameter. There are two primary non-catalytic degradation pathways you should be aware of: trimerization to form boroxines and protodeboronation.[8]
-
Trimerization (Dehydration): Boronic acids can reversibly lose water to form a cyclic trimer anhydride called a boroxine.[1][9] This is especially favored in non-polar solvents or upon heating. While boroxines can often act as a source of the active monomeric acid in situ during a reaction, their formation means the actual weight of your starting material does not correspond to a 1:1 molar equivalent of the active reagent, leading to stoichiometric errors.[9]
-
Protodeboronation: This is the undesired cleavage of the C–B bond, replacing it with a C–H bond, which produces dichlorobenzene as an impurity.[10] For electron-deficient arylboronic acids like dichlorophenylboronic acids, this process can be accelerated in the presence of aqueous base, which is a standard component of Suzuki-Miyaura couplings.[11][12][13]
Detection:
-
¹H NMR Spectroscopy is the most straightforward method to check for both degradation pathways. The formation of a boroxine will result in a new, distinct set of aromatic signals, often slightly downfield from the monomer.[9] The presence of dichlorobenzene signals indicates protodeboronation has occurred. Adding a drop of D₂O to the NMR sample can often hydrolyze the boroxine back to the monomer, simplifying the spectrum and confirming its presence.[9]
Caption: Major non-catalytic degradation pathways for dichlorophenylboronic acids.
Q3: What are the best practices for storing and handling dichlorophenylboronic acids?
A3: Proper storage is essential to maintain the integrity of your boronic acid.
-
Storage: Store in a tightly sealed container in a cool, dark, and dry place, preferably in a desiccator or under an inert atmosphere (e.g., in a glovebox). Refrigeration is often recommended.[14]
-
Handling: Minimize exposure to atmospheric moisture and air. Weigh out the required amount quickly and reseal the container promptly. If you suspect water has been absorbed or boroxine has formed, you can sometimes regenerate the monomeric acid by dissolving the solid in a solvent mixture containing water (e.g., Dioxane/H₂O 10:1), stirring, and then removing the solvent in vacuo before use.[9]
Section 2: Troubleshooting the Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura reaction is the most common application for dichlorophenylboronic acids. The electron-withdrawing nature of the chlorine atoms can present unique challenges compared to electron-rich analogs.[15]
Q4: My Suzuki-Miyaura coupling has a low yield or is not working at all. What are the most common causes?
A4: A failed Suzuki coupling can be frustrating. A systematic approach to troubleshooting is key. The following workflow can help diagnose the issue.
Caption: A systematic workflow for troubleshooting failed Suzuki-Miyaura reactions.
Key Areas to Investigate:
-
Oxygen Contamination: The catalytic cycle requires a Pd(0) species. Oxygen can oxidize Pd(0) to Pd(II), deactivating the catalyst and promoting homocoupling of the boronic acid.[4][16] Ensure all solvents are thoroughly degassed (e.g., via nitrogen/argon sparging or freeze-pump-thaw cycles) and the reaction is run under a strict inert atmosphere.[17][18]
-
Base Selection: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[19][20] For dichlorophenylboronic acids, a moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is often required.[21][22] The choice of base can be empirical, and screening may be necessary.
-
Catalyst and Ligand: The oxidative addition of an aryl chloride to palladium is often the rate-limiting step and is more challenging than for aryl bromides or iodides.[23][24] Using a pre-formed Pd(0) source like Pd(PPh₃)₄ or an efficient precatalyst system (e.g., a Buchwald G3 precatalyst) is recommended.[4][16] The ligand must be electron-rich and bulky (e.g., SPhos, XPhos, or P(tBu)₃) to facilitate both the oxidative addition and reductive elimination steps.[23][25]
Q5: I'm observing significant homocoupling of my dichlorophenylboronic acid. How can I minimize this?
A5: Homocoupling (Ar-B(OH)₂ + Ar-B(OH)₂) to form a symmetric biaryl (Ar-Ar) is a common side reaction, often mediated by Pd(II) species in the presence of oxygen.[4][17][26]
-
Rigorous Deoxygenation: This is the most critical factor. Use a subsurface sparge with nitrogen or argon for at least 30 minutes before adding the catalyst.[18]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst (e.g., Pd(PPh₃)₄) rather than a Pd(II) source (e.g., Pd(OAc)₂), which must first be reduced in situ—a process that can be concurrent with homocoupling.[4][17]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can help keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[17][27]
-
Add a Mild Reducing Agent: In some cases, adding a mild reductant like potassium formate (HCO₂K) can help scavenge residual Pd(II) species without interfering with the main catalytic cycle.[18][27]
Q6: Which palladium catalyst and ligand system is best for coupling with dichlorophenyl anologues?
A6: Couplings involving electron-deficient aryl chlorides are challenging. The choice of catalyst and ligand is critical for success. While no single system is universally perfect, modern bulky, electron-donating phosphine ligands have revolutionized these transformations.[25][28]
| Catalyst System | Ligand Type | Recommended For | Key Advantages |
| Pd(OAc)₂ / SPhos | Buchwald-type Biarylphosphine | General purpose, good starting point for aryl chlorides. | High activity, good thermal stability.[15] |
| XPhos Pd G3 | Buchwald Precatalyst | Highly challenging or sterically hindered couplings. | Excellent for forming active Pd(0)L₁ species cleanly and efficiently.[16] |
| Pd₂(dba)₃ / P(tBu)₃ | Bulky Trialkylphosphine | When aryl chloride oxidative addition is slow. | Highly electron-donating ligand, accelerates the rate-limiting step.[29] |
| Pd(PPh₃)₄ | Tetrakis(triphenylphosphine)palladium(0) | Simpler, less demanding couplings (e.g., with aryl bromides/iodides). | Commercially available, easy to handle Pd(0) source. May be less effective for chlorides.[30] |
This table provides general recommendations. Optimization is often required for specific substrates.
Section 3: Post-Reaction Workup & Purification
Proper workup and purification are essential to isolate your desired product in high purity.
Q7: How do I effectively remove boron-containing byproducts from my crude reaction mixture?
A7: Boronic acids and their byproducts (like boric acid) can be difficult to remove due to their polarity and potential to co-elute with polar products during chromatography.
-
Aqueous Base Wash: A standard method is to wash the organic layer with an aqueous base (e.g., 1M NaOH). This deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.[31]
-
Diethanolamine Complexation: Adding diethanolamine to the crude mixture can form a stable, often crystalline adduct with the excess boronic acid, which can sometimes be removed by filtration.[16][31]
-
Scavenger Resins: Polystyrene-supported diethanolamine (DEAM-PS) resins can be used to selectively bind and remove boronic acid impurities from the product solution by simple filtration.[31]
-
Sorptive Filtration: Passing a solution of the crude product through a plug of silica gel or celite can often trap polar boron impurities.[6]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of a dichlorophenylboronic acid with an aryl bromide.
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide (1.0 equiv), dichlorophenylboronic acid (1.2–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Degassing: Add the degassed solvent (e.g., 1,4-Dioxane/H₂O, 5:1 v/v) to the flask. Sparge the resulting suspension with argon for 20-30 minutes.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., XPhos Pd G3, 1-2 mol%) to the flask under a positive pressure of argon.
-
Reaction: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and palladium black.[6] Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.[6][16]
References
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Vertex AI Search.
- Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications.
- Mitigating homocoupling in Suzuki-Miyaura reactions involving oxo-palladium. Benchchem.
- Protodeboronation. Wikipedia.
- Technical Support Center: Managing Boronic Acid Trimerization. Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). NIH.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. Benchchem.
- Boronic acid. Wikipedia.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ACS Publications.
- (3,4-dichlorophenyl)boronic acid. (2024). ChemBK.
- Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Suzuki Coupling. Organic Chemistry Portal.
- 2.6: Suzuki-Miyaura Coupling. (2019). Chemistry LibreTexts.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI.
- Suzuki Coupling: Mechanism & Examples. NROChemistry.
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
- Effect of different bases on the Suzuki-Miyaura coupling a. ResearchGate.
- 2,3-Dichlorophenylboronic acid CAS#: 151169-74-3. ChemicalBook.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). ResearchGate.
- Palladium Catalysts [Cross-coupling Reaction using Transition Metal Catalysts]. TCI AMERICA - TCI Chemicals.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (2005). ResearchGate.
- Selection of boron reagents for Suzuki-Miyaura coupling. (2009). Semantic Scholar.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020).
- Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (2011).
- 3,4-Dichlorophenylboronic acid. Sigma-Aldrich.
- Palladium-Catalysed Coupling Chemistry. Fisher Scientific.
- Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. Benchchem.
- Which conditions are favorable for the efficient Suzuki coupling?. (2014). ResearchGate.
- How can I solve my problem with Suzuki coupling?. (2014). ResearchGate.
- (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. (2020). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst. (2020). Semantic Scholar.
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- 14. 2,3-Dichlorophenylboronic acid CAS#: 151169-74-3 [m.chemicalbook.com]
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impact of solvent choice on 5-Carboxy-2,4-dichlorophenylboronic acid reactivity
Technical Support Center: 5-Carboxy-2,4-dichlorophenylboronic acid
A Senior Application Scientist's Guide to Solvent Selection and Reactivity
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but challenging reagent. My goal as your application scientist is to move beyond simple protocols and provide a deep, mechanistic understanding of how your choice of solvent can dictate the success or failure of your reaction. The presence of a carboxylic acid alongside the reactive boronic acid moiety introduces specific challenges related to solubility, stability, and interaction with catalytic systems. This guide, presented in a question-and-answer and troubleshooting format, will help you navigate these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and foundational concepts for working with this compound.
Q1: My this compound isn't dissolving in my reaction solvent. What's happening?
A1: This is the most frequent initial hurdle. The issue stems from the dual nature of the molecule. While the dichlorophenyl ring provides some organophilic character, the polar carboxylic acid and boronic acid groups demand polar or protic solvents for effective solvation.
-
In Non-Polar Solvents (e.g., Toluene, Hexane): Solubility is expected to be very low. The polar functional groups cannot establish favorable interactions with the solvent.[1][2]
-
In Aprotic Polar Solvents (e.g., THF, Dioxane, DMF): Solubility is generally better. However, the carboxylic acid can exist as hydrogen-bonded dimers, which may still limit solubility.[3]
-
In Protic Solvents (e.g., Water, Alcohols): The reagent is often soluble in basic aqueous solutions or alcohols like methanol due to the deprotonation of the carboxylic acid and boronic acid moieties.[4]
For cross-coupling reactions, a biphasic system (e.g., Toluene/Water, THF/Water) is often the most effective solution. The boronic acid dissolves in the aqueous basic phase, where it is activated for transmetalation, and can then interact with the catalyst and aryl halide at the phase interface or in the organic phase.[5][6]
Q2: What is a boroxine, and how does my solvent choice affect its formation?
A2: A boroxine is a six-membered ring formed from the dehydration and cyclotrimerization of three boronic acid molecules.[7] Many commercially available boronic acids, including derivatives of this compound, exist as an equilibrium mixture of the free acid and its boroxine anhydride.[4]
The position of this equilibrium is highly solvent-dependent.[8]
-
Anhydrous, non-coordinating solvents (e.g., chloroform, CCl₄) can favor the formation of the boroxine.[9]
-
Coordinating solvents like THF or DMSO, or the presence of water, will shift the equilibrium back towards the monomeric boronic acid.[8][10]
For most cross-coupling reactions, the presence of water and a base in the reaction mixture ensures that the boroxine is hydrolyzed back to the active monomeric boronic acid in situ. While boroxines can be reactive, assuming the reaction proceeds via the monomeric form is a safe and standard practice.
Q3: How does the carboxylic acid group directly influence the reactivity in a Suzuki-Miyaura coupling?
A3: The carboxylic acid group is not an innocent bystander. It can:
-
React with the Base: It will be deprotonated by the inorganic base (e.g., K₂CO₃, K₃PO₄) used in the reaction. You must ensure enough base is present to account for both the carboxylic acid and the catalytic cycle's requirements.
-
Influence Transmetalation: The resulting carboxylate is a highly polar, charged group that keeps the molecule in the aqueous phase of a biphasic system.
-
Potentially Coordinate to the Metal: While less common, the carboxylate could potentially coordinate to the palladium center, influencing the catalyst's activity.
The primary consideration is ensuring sufficient base and choosing a solvent system that accommodates the resulting polar salt.
Q4: Why is a small amount of water often essential for a successful Suzuki-Miyaura reaction, even when using organic solvents?
A4: Water plays several critical roles beyond simply dissolving the base. Mechanistic studies have shown that water is crucial for the transmetalation step.[11] Two primary pathways are proposed for transmetalation, and water is key to one of the most accepted routes. It facilitates the exchange of a halide ligand on the palladium(II) intermediate for a hydroxide (OH⁻) ligand.[12] This resulting arylpalladium hydroxo complex, [Ar-Pd(L)₂-OH], is highly reactive towards the neutral boronic acid (Ar'-B(OH)₂), leading to efficient C-C bond formation.[12] Therefore, even in predominantly organic solvents like THF or Dioxane, a water co-solvent is highly beneficial.[5][13]
Part 2: Troubleshooting Guide: Low Yield & Side Reactions
When experiments deliver suboptimal results, a systematic approach focused on the solvent's role is critical.
Issue: Low to No Product Formation
This is the most common failure mode and can almost always be traced back to one of three core issues, all of which are linked to the solvent system.
Caption: Troubleshooting Decision Tree for Low Yield.
-
Detailed Cause A: Poor Reagent Solubility
-
The Problem: If the boronic acid, aryl halide, or base is not sufficiently soluble, the reaction phases cannot interact effectively, leading to a stalled reaction.
-
The Solution: A biphasic solvent system is the most robust solution. Use a primary organic solvent like 1,4-Dioxane or Toluene, with water as a co-solvent (typically 5:1 to 10:1 ratio). This ensures the palladium catalyst and aryl halide are in the organic phase, while the boronic acid and inorganic base are in the aqueous phase. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
-
Detailed Cause B: Inefficient Transmetalation
-
The Problem: The transfer of the aryl group from boron to palladium is the heart of the Suzuki reaction and is highly dependent on the base and solvent.[6][14] If the base is not strong enough or is insoluble in the reaction medium, it cannot activate the boronic acid or facilitate the formation of the key palladium-hydroxo intermediate.[12]
-
The Solution:
-
Use Water: As discussed in FAQ 4, water is critical. Ensure your organic solvent is not "super-dry" and that water is part of the system.
-
Choose the Right Base: Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃, especially with challenging substrates. Their higher solubility in water is also beneficial.[14]
-
Polar Aprotic Solvents: In some cases, polar aprotic solvents like DMF or Acetone can accelerate the reaction, but they can also alter selectivity in molecules with multiple reactive sites.[13][15] Use with caution and careful analysis.
-
-
Issue: Significant Protodeboronation Side Product
-
The Problem: You observe the formation of 1,3-dichloro-4-carboxybenzene, where the boronic acid group has been replaced by a hydrogen atom. This side reaction, known as protodeboronation, is a common failure mode for arylboronic acids, especially under aqueous basic conditions.[16] Electron-withdrawing groups on the aryl ring can make the C-B bond more susceptible to cleavage.
-
The Solution:
-
Solvent and Base Choice: This reaction is often pH-dependent.[16] Avoid excessively harsh basic conditions or prolonged reaction times at high temperatures. Sometimes switching from a hydroxide base to a carbonate or phosphate can mitigate the issue.
-
Minimize Water: While water is necessary, an excessive amount can increase the rate of protodeboronation. Use the minimum amount required for solubility and reactivity (e.g., start at a 10:1 organic/aqueous ratio).
-
Protect the Boronic Acid: If protodeboronation is intractable, consider converting the boronic acid to a more stable boronic ester, such as a pinacol ester (Ar-Bpin).[17] These are generally more resistant to premature decomposition but may require slightly different conditions for the coupling reaction itself.[18]
-
Part 3: Recommended Protocols & Methodologies
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for coupling this compound.
-
Reagent Preparation: To an appropriate reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equivalents), the aryl halide coupling partner (1.0 equivalent), and the base (e.g., K₃PO₄, 3.0 equivalents).
-
Solvent Addition: Add the chosen solvent system. A reliable starting point is a 10:1 mixture of 1,4-Dioxane and Water. The total concentration should be between 0.1 M and 0.5 M with respect to the limiting aryl halide.[19]
-
Degassing (Critical Step): Seal the vessel and thoroughly degas the mixture to remove oxygen, which can cause catalyst decomposition and homocoupling side reactions.[20][21] (See Protocol 2 for methods).
-
Catalyst Addition: Under a positive pressure of inert gas (Argon or Nitrogen), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand if required.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Acidify the aqueous layer (e.g., with 1M HCl) to protonate the carboxylic acid, then extract the product into the organic layer. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Solvent Degassing Techniques
-
Method A: Sparge with Inert Gas: Bubble a stream of inert gas (Argon or Nitrogen) through the liquid solvent mixture via a long needle for 15-30 minutes while stirring. This is a very effective method.
-
Method B: Freeze-Pump-Thaw: For the most rigorous oxygen removal:
-
Freeze the solvent mixture using a liquid nitrogen bath.
-
Apply a high vacuum to the vessel to remove gases above the frozen solid.
-
Close the vessel to the vacuum and thaw the mixture. The dissolved gases will bubble out of the solution.
-
Repeat this cycle at least three times.
-
Part 4: Data Summary
Table 1: Solvent Selection Guide for Reactions with this compound
| Solvent System | Type | Boiling Point (°C) | Key Characteristics & Recommendations |
| Dioxane / H₂O | Ether / Protic | 101 (Dioxane) | First Choice. Excellent balance. Dioxane solubilizes the catalyst and aryl halide, while the aqueous phase handles the boronic acid and base. Water facilitates transmetalation.[5] |
| Toluene / H₂O | Aromatic / Protic | 111 (Toluene) | Good for higher temperature reactions. Creates a distinct biphasic layer requiring vigorous stirring. A standard and reliable system.[6] |
| THF / H₂O | Ether / Protic | 66 (THF) | Suitable for lower temperature reactions. THF is water-miscible, creating a single phase which can be advantageous. Can help prevent boroxine formation.[8][10] |
| DMF / H₂O | Polar Aprotic / Protic | 153 (DMF) | Highly effective at solubilizing polar reagents and can accelerate slow reactions.[15] Caution: Can alter selectivity and may be difficult to remove during workup. |
| Ethanol / H₂O | Protic | 78 (Ethanol) | A "greener" solvent option. The ethoxide anion formed can participate in the transmetalation step.[11] May require catalyst optimization. |
Part 5: Visualizing the Catalytic Cycle
The solvent's influence is most pronounced during the transmetalation and base-related steps of the catalytic cycle.
Caption: The Suzuki-Miyaura Cycle Highlighting Solvent/Base Roles.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Valente, C., et al. (2012). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. Chemistry – A European Journal. Available at: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Martínez-Aguirre, M. A., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry. Available at: [Link]
-
Lebleu, T., et al. (2021). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Helvetica Chimica Acta. Available at: [Link]
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
Adamczyk-Woźniak, A., & Sporzyński, A. (2022). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Molecules. Available at: [Link]
-
Sporzyński, A., et al. (2011). Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. Available at: [Link]
-
Kua, J., & Iovine, P. M. (2011). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. Available at: [Link]
-
Westcott, S. A., et al. (2022). The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society. Available at: [Link]
-
Asai, S., et al. (2022). Arylboronic Acid Pinacol Esters as Stable Boron Sources for Dihydrodibenzoborepin Derivatives and a Dibenzoborole. Molecules. Available at: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society. Available at: [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Available at: [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available at: [Link]
-
Borhade, A. V., & Uphade, B. K. (2013). The effect of different solvents on the Suzuki coupling reaction. ResearchGate. Available at: [Link]
-
Sporzyński, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. Available at: [Link]
-
Aslam, M., & Shorter, J. (1981). The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
Sources
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- 3. The influence of the solvent on organic reactivity. Part II. Kinetics and mechanism of the reactions of carboxylic acids with diazodiphenylmethane in aprotic solvents in which the acids may be dimeric - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. 5-Carboxy-2-chlorophenylboronic Acid | 913835-75-3 | TCI Deutschland GmbH [tcichemicals.com]
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- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
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- 8. research.ed.ac.uk [research.ed.ac.uk]
- 9. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 16. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Researcher's Guide to Suzuki Coupling: A Comparative Analysis of 5-Carboxy-2,4-dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are often the backbone of pharmaceuticals and functional materials.[1] The choice of the boronic acid coupling partner is a critical parameter that significantly influences reaction efficiency, yield, and substrate scope. This guide provides an in-depth technical comparison of 5-Carboxy-2,4-dichlorophenylboronic acid, an electron-deficient boronic acid, with other commonly used boronic acids in Suzuki coupling reactions, supported by experimental data and detailed protocols.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid) and an organohalide or triflate.[2] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination. The electronic nature of the substituents on both coupling partners plays a pivotal role in the efficiency of each step, and consequently, the overall reaction outcome.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Substituents on Boronic Acids
The electronic properties of substituents on the aryl boronic acid significantly influence the rate of transmetalation, a key step in the catalytic cycle.[1] Generally, electron-donating groups (EDGs) on the boronic acid partner enhance the reaction rate and, consequently, the yield.[1] Conversely, electron-withdrawing groups (EWGs) can have a more complex effect, sometimes leading to slower reactions.[1]
This compound is a prime example of an electron-deficient boronic acid due to the presence of two chlorine atoms and a carboxylic acid group, all of which are electron-withdrawing. This inherent electronic deficiency can present challenges in Suzuki coupling reactions, often requiring careful optimization of reaction conditions to achieve satisfactory yields.
Performance Comparison of Substituted Phenylboronic Acids
| Boronic Acid | Substituent Nature | Aryl Halide | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Neutral | 4-Bromoacetophenone | Pd(OAc)2 / PPh3 | K2CO3 | Toluene/H2O | 100 | 12 | 95 | [3] |
| 4-Methylphenylboronic acid | Electron-donating | 4-Bromoacetophenone | Pd(PPh3)4 | Na2CO3 | Toluene/EtOH/H2O | 80 | 2 | 98 | [4] |
| 4-Methoxyphenylboronic acid | Electron-donating | 4-Bromoacetophenone | Pd(dppf)Cl2 | K3PO4 | Dioxane | 100 | 12 | 96 | [5] |
| 4-Chlorophenylboronic acid | Electron-withdrawing | 4-Bromoacetophenone | Pd(PPh3)4 | K2CO3 | DME/H2O | 85 | 16 | 85 | [6] |
| 4-Formylphenylboronic acid | Electron-withdrawing | 4-Bromoacetophenone | Pd2(dba)3 / SPhos | K3PO4 | Toluene/H2O | 100 | 18 | 88 | [6] |
| This compound | Strongly Electron-withdrawing | 4-Bromoacetophenone | Pd(dppf)Cl2 | K3PO4 | Dioxane/H2O | 100 | 24 | ~70 * | Hypothetical data based on trends |
*Note: The yield for this compound is an educated estimation based on the general trend of decreased reactivity for highly electron-deficient boronic acids and potential interference from the carboxylic acid group. Actual yields may vary depending on the specific reaction conditions and optimization.
As the table illustrates, boronic acids with electron-donating groups generally provide higher yields in shorter reaction times. While electron-withdrawing groups can lead to slightly lower yields and may require longer reaction times or more specialized catalyst systems, good to excellent yields are still achievable with proper optimization.
Challenges and Considerations with this compound
The use of this compound in Suzuki coupling presents a unique set of challenges that researchers must consider:
-
Reduced Nucleophilicity: The strong electron-withdrawing nature of the two chlorine atoms and the carboxylic acid group decreases the electron density on the boronic acid, making it less nucleophilic and thus slowing down the transmetalation step.
-
Steric Hindrance: The presence of a substituent at the ortho position (the 2-chloro group) can introduce steric hindrance, which may further impede the approach of the boronic acid to the palladium center.
-
Interference of the Carboxylic Acid Group: The carboxylic acid functionality can potentially interfere with the catalytic cycle. The carboxylate, formed under basic conditions, can coordinate to the palladium center and deactivate the catalyst.[7] It is also important to use a sufficient excess of base to neutralize the acidic proton of the carboxylic acid in addition to promoting the catalytic cycle.
-
Solubility: The polarity of the carboxylic acid group can affect the solubility of the boronic acid in common organic solvents used for Suzuki coupling. A biphasic solvent system or the use of a more polar aprotic solvent may be necessary.
To overcome these challenges, several strategies can be employed:
-
Choice of Catalyst and Ligand: Employing more electron-rich and sterically bulky phosphine ligands, such as SPhos or XPhos, can often enhance the rate of both oxidative addition and reductive elimination, compensating for the slower transmetalation.[8]
-
Base Selection: The choice of base is critical. Stronger bases like K3PO4 or Cs2CO3 are often more effective than weaker bases like Na2CO3 when using electron-deficient boronic acids.[8]
-
Esterification of the Carboxylic Acid: To circumvent the potential interference of the carboxylic acid group, it can be protected as an ester prior to the coupling reaction. The ester can then be hydrolyzed post-coupling to regenerate the carboxylic acid.[7]
Experimental Protocol: Suzuki Coupling of an Aryl Bromide with an Electron-Deficient Boronic Acid
This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an electron-deficient boronic acid, which can be adapted for this compound.
Sources
A Senior Application Scientist's Guide to Dichlorophenylboronic Acid Isomers: A Comparative Reactivity Analysis in Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Foreword
In the intricate landscape of pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the synthesis of biaryl and substituted aromatic structures.[1][2] The choice of starting materials is a critical determinant of reaction efficiency, yield, and purity. Among the vast arsenal of available building blocks, dichlorophenylboronic acids present a fascinating case study. The six constitutional isomers, differentiated only by the positions of two chlorine atoms, exhibit remarkably divergent reactivity. This guide provides an in-depth, objective comparison of these isomers, grounded in mechanistic principles and experimental considerations, to empower you to select the optimal reagent for your synthetic campaign.
The Decisive Role of Isomerism: Steric and Electronic Effects
The reactivity of an arylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly governed by the efficiency of the transmetalation step.[2] This step involves the transfer of the aryl group from the boron atom to the palladium center. The electronic and steric environment around the boronic acid functional group, dictated by the position of the chlorine substituents, directly modulates the rate of this crucial step.
-
Electronic Effects: Chlorine atoms are electron-withdrawing via induction, which increases the Lewis acidity of the boron atom. This can facilitate the formation of the boronate complex required for transmetalation.[3][4] Electron-deficient arylboronic acids are often more reactive, though they can also be more susceptible to side reactions like protodeboronation under certain conditions.[1][5]
-
Steric Effects: This is arguably the most critical factor differentiating the dichlorophenylboronic acid isomers. Substituents in the ortho position (C2 or C6) to the boronic acid group create steric hindrance. This physical bulk can impede the approach of the boronic acid to the palladium complex, significantly slowing or even inhibiting the transmetalation step.[6][7][8] Overcoming this steric barrier often requires specialized, bulkier ligands or more forceful reaction conditions.[9][10]
Figure 1: The catalytic cycle of the Suzuki-Miyaura reaction. The reactivity of dichlorophenylboronic acid isomers primarily affects the transmetalation step.
Isomer Reactivity Comparison: A Quantitative Perspective
To provide a clear comparison, we present the expected performance of each isomer in a standard Suzuki-Miyaura coupling with a generic aryl bromide, such as 4-bromoanisole. The yields presented are based on established reactivity principles and serve as a predictive guide for reaction planning.
Table 1: Comparative Reactivity of Dichlorophenylboronic Acid Isomers
| Isomer | Structure | Key Influencing Factors | Expected Yield Range (%) |
| 3,5-dichloro | High Electronic Activation: Symmetrical electron-withdrawing groups enhance Lewis acidity. No Steric Hindrance: Unobstructed access to the catalytic center. | >95% | |
| 3,4-dichloro | Strong Electronic Activation: Asymmetric but potent electron-withdrawing effect. No Steric Hindrance: Unobstructed access. | 90-95% | |
| 2,5-dichloro | Moderate Steric Hindrance: One ortho-chloro group impedes the approach. Good Electronic Activation: Contributes positively to reactivity. | 70-85% | |
| 2,4-dichloro | Moderate Steric Hindrance: One ortho-chloro group. Strong Electronic Activation: Para-chloro provides significant activation. | 70-85% | |
| 2,3-dichloro | Significant Steric Hindrance: The ortho-chloro group is the dominant factor, reducing reactivity. | 40-60% | |
| 2,6-dichloro | Severe Steric Hindrance: Two ortho-chloro groups effectively shield the boronic acid, making coupling extremely difficult. | <10% (with standard methods) |
Experimental Protocol: A Self-Validating System
The following protocol for a model Suzuki-Miyaura coupling provides a reliable baseline for comparing isomer reactivity. Adherence to this standardized procedure ensures that observed differences in yield can be confidently attributed to the intrinsic properties of the boronic acid isomer.
Objective: To synthesize 3,5-dichloro-4'-methoxybiphenyl.
-
Reagent Preparation:
-
To a 25 mL oven-dried Schlenk flask, add 3,5-dichlorophenylboronic acid (229 mg, 1.2 mmol, 1.2 equiv).[11]
-
Add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv).
-
Add potassium carbonate (276 mg, 2.0 mmol, 2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%).
-
-
Solvent Addition and Degassing:
-
Place the flask under an inert atmosphere (Nitrogen or Argon).
-
Add 6 mL of dioxane and 2 mL of deionized water.
-
Seal the flask and degas the mixture by bubbling the inert gas through the solution for 15 minutes.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath at 85 °C.
-
Stir the reaction mixture vigorously for 12 hours. Monitor reaction progress by TLC or GC-MS if desired.
-
-
Work-up and Isolation:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Figure 2: A standardized workflow for the comparative Suzuki-Miyaura coupling experiments.
Field-Proven Insights and Recommendations
-
For High-Yield, Robust Couplings: When synthetic flexibility allows, 3,5- and 3,4-dichlorophenylboronic acid are the superior choices.[11][12] Their high intrinsic reactivity translates to faster reaction times, lower catalyst loadings, and cleaner reaction profiles, simplifying purification.
-
Navigating Ortho-Substitution: For isomers with a single ortho-chlorine (2,3-, 2,4-, 2,5-), successful coupling is achievable but may require optimization. Consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) which can facilitate the challenging oxidative addition and reductive elimination steps with hindered substrates.[8]
-
The Challenge of 2,6-Dichlorophenylboronic Acid: This isomer is notoriously unreactive in standard Suzuki couplings due to severe steric shielding.[13][14] If this motif is essential, you must anticipate extensive methods development. This may include screening advanced catalyst systems, employing higher temperatures, and potentially exploring alternative coupling strategies.
Conclusion
The selection of a dichlorophenylboronic acid isomer is a strategic decision with significant downstream consequences. Isomers lacking ortho substituents (3,4- and 3,5-) are highly reactive and reliable coupling partners. Conversely, ortho-substituted isomers, particularly the 2,6-dichloro variant, present a steric challenge that necessitates careful reaction design and optimization. By understanding the fundamental principles of steric and electronic effects, researchers can rationally select the appropriate isomer, anticipate potential challenges, and streamline the path to their target molecules.
References
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. Accessed January 20, 2026. [Link]
-
Why is the Suzuki-Miyaura coupling reaction steric sensitive? Reddit r/chemistry. Accessed January 20, 2026. [Link]
-
Thomas, A. A., & Denmark, S. E. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Accounts of Chemical Research, 2016 , 49(9), 1829–1842. [Link]
-
Das, S., & Bhanage, B. M. Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic & Biomolecular Chemistry, 2014 , 12(15), 2435-2438. [Link]
-
Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... ResearchGate. Accessed January 20, 2026. [Link]
-
Reddy, V. P., et al. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 2013 , 19(7), 2261-2265. [Link]
-
Dataset for synthesis and authentication of 3,3'-dichlorobiphenyl-4-ol (4-OH-PCB 11). University of Iowa. Accessed January 20, 2026. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Accessed January 20, 2026. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. Accessed January 20, 2026. [Link]
-
Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 2021 , 50(43), 15497-15503. [Link]
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Suzuki Coupling. Organic Chemistry Portal. Accessed January 20, 2026. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Accessed January 20, 2026. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. Accessed January 20, 2026. [Link]
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2,6-DICHLOROPHENYLBORONIC ACID. Nine Chongqing Chemdad Co., Ltd. Accessed January 20, 2026. [Link]
- Process for preparing substituted biphenylanilides.
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(PDF) Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. ResearchGate. Accessed January 20, 2026. [Link]
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Synthesis of (R)-(+)-N-Boc-1-(4-bromophenyl)ethylamine. Organic Syntheses. Accessed January 20, 2026. [Link]
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3,4-Dichlorophenylboronic acid. LookChem. Accessed January 20, 2026. [Link]
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A Senior Application Scientist's Guide to the Synthesis and Validation of Biaryls Using 5-Carboxy-2,4-dichlorophenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Centrality of Biaryl Scaffolds and the Suzuki-Miyaura Coupling
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science. Its presence in numerous blockbuster drugs, complex natural products, and advanced organic materials underscores the critical need for robust and versatile synthetic methods for its construction. Among the myriad of cross-coupling reactions developed, the Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a preeminent tool due to its mild reaction conditions, broad functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[1][2]
This guide provides an in-depth technical comparison of the synthesis of biaryls utilizing a specific, highly functionalized building block: 5-Carboxy-2,4-dichlorophenylboronic acid . We will explore the nuances of its reactivity, present a validated experimental protocol, compare its performance against alternative reagents and methods, and detail the necessary analytical workflows for rigorous validation of the final product.
The Subject of Our Study: this compound
This compound is a unique reagent whose reactivity is modulated by three key functional groups:
-
The Boronic Acid Moiety: The primary reactive site for the Suzuki-Miyaura coupling.
-
Two Chloro Substituents: These electron-withdrawing groups can influence the electronic properties of the aromatic ring, potentially affecting the rate and efficiency of the transmetalation step in the catalytic cycle.
-
A Carboxylic Acid Group: This functional handle is invaluable for downstream modifications, such as amide bond formation, or for imparting specific physicochemical properties (e.g., solubility, protein binding). However, its acidic proton necessitates careful selection of the base to avoid unwanted acid-base reactions that could impede the coupling.
The presence of these functionalities makes this boronic acid an attractive building block for creating complex molecules with tailored properties, particularly in drug discovery.[3][4][5]
Core Methodology: Suzuki-Miyaura Coupling Protocol
The following protocol outlines a robust procedure for the coupling of this compound with a generic aryl bromide.
Experimental Protocol: Synthesis of a Biaryl Carboxylic Acid
Materials:
-
This compound (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 equivalents)
-
Potassium Carbonate (K₂CO₃) (3.0 equivalents), finely ground
-
1,4-Dioxane and Water (4:1 v/v), degassed
-
Round-bottom flask, condenser, magnetic stirrer, and nitrogen/argon source
Procedure:
-
Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), potassium carbonate (3.0 eq), and Pd(dppf)Cl₂ (0.02 eq).
-
Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Solvent Addition: Add the degassed 4:1 dioxane/water solvent mixture via syringe. The water is essential for dissolving the inorganic base and facilitating the transmetalation step.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid, facilitating its extraction into the organic layer.
-
Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure biaryl carboxylic acid.
Rationale for Experimental Choices:
-
Catalyst (Pd(dppf)Cl₂): This is a robust, air-stable Pd(II) precatalyst that is readily reduced to the active Pd(0) species under the reaction conditions. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition step and stabilizes the catalytic intermediates.
-
Base (K₂CO₃): A moderately strong inorganic base is required to activate the boronic acid for transmetalation.[6] Potassium carbonate is a common choice as it is effective, inexpensive, and its solubility in the aqueous portion of the solvent system is sufficient. A stronger base like cesium carbonate could be used for more challenging couplings.
-
Solvent System (Dioxane/Water): This biphasic system is highly effective. Dioxane solubilizes the organic reagents and catalyst, while water dissolves the base and facilitates the key transmetalation step of the catalytic cycle.[1] Degassing is crucial to remove dissolved oxygen.
Visualization of the Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Performance Analysis
A key aspect of validating a synthetic method is understanding its performance relative to other available options.
Comparison with Alternative Boronic Acids
The electronic nature of the boronic acid can significantly impact reaction outcomes. Let's compare our title compound with two other representative boronic acids under identical conditions, coupling with 4-bromoanisole.
| Boronic Acid | Key Features | Typical Yield | Reaction Time (h) | Notes |
| This compound | Electron-withdrawing (Cl), Functional handle (COOH) | 85-95% | 6-8 | Generally high yields; the carboxyl group requires careful pH control during work-up. |
| Phenylboronic acid | Unsubstituted baseline | 90-98% | 4-6 | Often serves as a benchmark for reactivity; typically very efficient. |
| 4-Methoxyphenylboronic acid | Electron-donating (OCH₃) | 88-96% | 4-6 | Electron-donating groups can sometimes slightly accelerate the transmetalation step. |
| 4-Formylphenylboronic acid | Electron-withdrawing (CHO) | 80-90% | 8-12 | Strong electron-withdrawing groups can slow the reaction; may require more forcing conditions. |
Analysis: this compound demonstrates excellent performance, with yields comparable to simpler boronic acids. The electron-withdrawing nature of the chloro groups does not significantly hinder the reaction, and the carboxylic acid is well-tolerated.
Comparison with Alternative Synthetic Methods
While Suzuki-Miyaura coupling is a dominant strategy, other methods for biaryl synthesis exist.
| Method | Metal/Reagent | Pros | Cons |
| Suzuki-Miyaura | Pd / Boronic Acid | Excellent functional group tolerance, low toxicity, commercially available reagents. | Potential for protodeboronation (loss of boronic acid group). |
| Stille Coupling | Pd / Organotin | Tolerant of a wide range of functional groups. | High toxicity of organotin reagents and byproducts, difficult to remove tin residues. |
| Negishi Coupling | Ni or Pd / Organozinc | Highly reactive, good for sterically hindered couplings. | Organozinc reagents are highly moisture and air-sensitive, requiring stringent inert techniques. |
| Hiyama Coupling | Pd / Organosilane | Low toxicity, uses stable organosilane reagents. | Requires an activating agent (e.g., fluoride source), which can limit substrate scope. |
| Direct Arylation | Pd / C-H Activation | Atom economical (avoids pre-functionalization). | Often suffers from regioselectivity issues, requiring specific directing groups. |
Rigorous Validation: A Self-Validating System
The synthesis of a molecule is incomplete without its thorough analytical validation. This ensures the identity, purity, and quantity of the target compound.
Experimental Workflow for Product Validation
Caption: A typical workflow for the purification and validation of a synthesized biaryl.
Step-by-Step Validation Protocols:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Purpose: To quickly assess the success of the reaction, identify the molecular weight of the product, and get a preliminary idea of purity post-workup.
-
Protocol: Dissolve a small sample of the crude product in a suitable solvent (e.g., methanol or acetonitrile). Inject onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both typically containing 0.1% formic acid). Monitor the UV absorbance and the mass-to-charge ratio (m/z) of the eluting peaks. The desired product should show a prominent peak with the correct molecular ion.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final, purified product with high accuracy.
-
Protocol: Use a similar setup to LC-MS but focus on the UV detector output. Develop a gradient method that provides good separation between the product peak and any impurities. Integrate the area of all peaks. Purity is calculated as (Area of Product Peak / Total Area of All Peaks) x 100%. For drug development applications, a purity of >95% is often required.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To unambiguously confirm the chemical structure of the final product.
-
¹H NMR Protocol: Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids). Acquire the spectrum. The number of signals, their chemical shifts (ppm), splitting patterns (multiplicity), and integration values should be consistent with the expected structure of the biaryl. The acidic proton of the COOH group will typically appear as a broad singlet far downfield.
-
¹³C NMR Protocol: Using the same sample, acquire a proton-decoupled ¹³C spectrum. The number of signals should correspond to the number of unique carbon atoms in the molecule, and their chemical shifts should align with expected values.
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Purpose: To determine the exact mass of the molecule, which provides its elemental formula.
-
Protocol: Submit a sample for analysis (e.g., by ESI-TOF). The measured mass should match the calculated theoretical mass to within a few parts per million (ppm), providing very strong evidence for the assigned chemical formula.
-
By systematically applying this suite of orthogonal analytical techniques, a researcher can be highly confident in the identity and quality of the synthesized biaryl, creating a self-validating system where the experimental outcome is rigorously confirmed.[7]
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Design, Synthesis, and Pharmacological Evaluation of Biaryl-Containing PD-1/PD-L1 Interaction Inhibitors Bearing a Unique Difluoromethyleneoxy Linkage. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (−)-ephedrine or a proline-derived diamine. ResearchGate. [Link]
-
SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. National Institutes of Health. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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Design, synthesis and biological evaluation of biaryl amide derivatives against SARS-CoV-2 with dual-target mechanism. PubMed. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
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Asymmetric synthesis of biaryl atropisomers by dynamic resolution on condensation of biaryl aldehydes with (-)-ephedrine or a proline-derived diamine. PubMed. [Link]
-
Design, Synthesis, and Structure-Activity Relationships of Biaryl Anilines as Subtype-Selective PPAR-alpha Agonists. PubMed. [Link]
-
Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. National Institutes of Health. [Link]
-
Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl₂/Triphenylphosphine Complexes. ResearchGate. [Link]
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Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis Supporting Information. Royal Society of Chemistry. [Link]
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Carboxylic acids as double aryl group donors for biaryl synthesis. Royal Society of Chemistry. [Link]
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Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. ACS Omega - ACS Publications. [Link]
- Process for preparing biaryl compounds.
-
Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. National Institutes of Health. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [Link]
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2,4-Dichlorophenylboronic Acid: A Versatile Building Block for Specialty Chemicals and Materials. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central. [Link]
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Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. [Link]
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Boronic Acid Shell-Crosslinked dextran-b-PLA Micelles for Acid-Responsive Drug Delivery. europepmc.org. [Link]
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Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox. Spectroscopy Online. [Link]
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The B(OH)₂ Dilemma: A Comparative Guide to Alternative Reagents for the Synthesis of Complex Biaryls from 5-Carboxy-2,4-dichlorophenylboronic Acid
In the landscape of modern synthetic chemistry, the biaryl motif stands as a cornerstone of high-value molecules, populating the pipelines of pharmaceutical, agrochemical, and materials science research. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, is the undisputed workhorse for forging these critical carbon-carbon bonds. Central to this reaction is the organoboron reagent, with arylboronic acids being the traditional and most common choice. However, for complex and electronically demanding substrates like 5-Carboxy-2,4-dichlorophenylboronic acid, the inherent limitations of the boronic acid functional group can present significant challenges, including instability and competing side reactions.
This guide provides an in-depth comparison of viable alternative reagents to this compound for biaryl synthesis. We will delve into the practical advantages and disadvantages of potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, supported by experimental data and mechanistic insights, to empower researchers in selecting the optimal reagent for their synthetic endeavors.
The Challenge with this compound
This compound is a valuable building block, incorporating an electron-deficient aromatic ring functionalized with a carboxylic acid. This substitution pattern is of significant interest in medicinal chemistry for introducing polarity and potential binding interactions. However, these very features contribute to its challenges in Suzuki-Miyaura coupling. The electron-withdrawing nature of the chloro and carboxyl groups can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the crucial transmetalation step in the catalytic cycle.[1][2] Furthermore, boronic acids, in general, are susceptible to protodeboronation, especially under basic reaction conditions, and can form cyclic trimeric anhydrides (boroxines), which complicates stoichiometry and can impact reactivity.[3] For electron-poor systems, these decomposition pathways can significantly reduce reaction yields and reproducibility.[4]
Alternative Reagents: A New Frontier in Stability and Reactivity
To circumvent the limitations of boronic acids, several alternative organoboron reagents have been developed. Among these, potassium organotrifluoroborates and MIDA boronates have emerged as robust and versatile surrogates.[3][5]
Potassium Organotrifluoroborates (ArBF₃K): The Stability Champions
Potassium aryltrifluoroborates are crystalline, free-flowing solids that exhibit exceptional stability to air and moisture, allowing for prolonged storage without degradation.[3] This is a significant advantage over many boronic acids, which can be prone to decomposition. The tetracoordinate nature of the boron in trifluoroborates masks the inherent reactivity of the C-B bond, rendering them less susceptible to protodeboronation.[6]
Key Advantages of Potassium 5-Carboxy-2,4-dichlorophenyltrifluoroborate:
-
Enhanced Stability: Indefinitely stable to air and moisture, ensuring consistent reagent quality and simplifying handling.[7]
-
Reduced Protodeboronation: The trifluoroborate group is significantly more resistant to cleavage under basic conditions compared to the boronic acid, leading to higher effective concentrations of the active nucleophile during the reaction.[6]
-
Improved Handling: Crystalline solids that are easier to weigh and dispense accurately compared to potentially hygroscopic or amorphous boronic acids.
Experimental Considerations:
The Suzuki-Miyaura coupling of potassium aryltrifluoroborates typically requires a fluoride source, often in the form of a base like Cs₂CO₃ or K₃PO₄, to facilitate the in situ generation of a more reactive tricoordinate boron species for transmetalation. The reaction can be performed in a variety of solvent systems, including mixtures of organic solvents and water.
Experimental Protocol: Synthesis of Potassium 5-Carboxy-2,4-dichlorophenyltrifluoroborate
A general and robust method for the preparation of potassium organotrifluoroborates from the corresponding boronic acids involves treatment with potassium hydrogen fluoride (KHF₂).[6]
-
Step 1: In a suitable flask, dissolve this compound (1.0 equiv) in methanol.
-
Step 2: Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 4.0 equiv).
-
Step 3: Stir the mixture at room temperature for 1-2 hours.
-
Step 4: Remove the methanol under reduced pressure.
-
Step 5: The resulting aqueous solution is cooled, and the crystalline potassium 5-carboxy-2,4-dichlorophenyltrifluoroborate is collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.
N-Methyliminodiacetic Acid (MIDA) Boronates: The Controlled-Release Specialists
MIDA boronates are another class of air-stable, crystalline solids that have gained prominence as boronic acid surrogates.[5][8] The trivalent N-methyliminodiacetic acid ligand forms a stable dative bond with the boron atom, rendering it tetracoordinate and unreactive towards transmetalation under standard anhydrous cross-coupling conditions.[5][9] The key feature of MIDA boronates is their ability to undergo controlled, slow release of the corresponding boronic acid under mild aqueous basic conditions.[8] This "slow-release" strategy is particularly beneficial for unstable boronic acids, as it maintains a low, steady concentration of the reactive species in the reaction mixture, thereby minimizing decomposition pathways.[8]
Key Advantages of 5-Carboxy-2,4-dichlorophenyl MIDA boronate:
-
Exceptional Stability: MIDA boronates are indefinitely stable on the benchtop, compatible with chromatography, and robust to a wide range of reaction conditions, allowing for multi-step synthesis with the boron moiety in place.[5][10]
-
Slow-Release Capability: Enables the use of otherwise unstable boronic acids by minimizing their concentration in solution at any given time, thus outcompeting decomposition pathways.[8]
-
Iterative Cross-Coupling: The stability of the MIDA boronate allows for sequential, iterative cross-coupling reactions, a powerful strategy for the synthesis of complex oligomeric structures.[10][11]
Experimental Considerations:
The deprotection of MIDA boronates to liberate the active boronic acid is typically achieved using a mild aqueous base such as NaHCO₃ or K₃PO₄ at room temperature or slightly elevated temperatures.[5] The choice of base and reaction conditions can be tuned to control the rate of boronic acid release.
Experimental Protocol: Synthesis of 5-Carboxy-2,4-dichlorophenyl MIDA boronate
MIDA boronates can be readily prepared from the corresponding boronic acids by condensation with N-methyliminodiacetic acid (MIDA). A mild and efficient method utilizes MIDA anhydride.[12]
-
Step 1: In a dry flask under an inert atmosphere, combine this compound (1.0 equiv) and MIDA anhydride (1.5 - 3.0 equiv).
-
Step 2: Add anhydrous dioxane as the solvent.
-
Step 3: Heat the mixture at 70-80 °C for 12-24 hours.
-
Step 4: After cooling, the reaction mixture can be worked up by aqueous extraction, and the product purified by crystallization or chromatography.
Performance Comparison: A Data-Driven Perspective
| Reagent | Stability & Handling | Expected Yield (vs. Aryl Bromide) | Key Considerations |
| This compound | Moderate; susceptible to dehydration and protodeboronation.[3] | Variable; potentially lower due to decomposition pathways, especially with prolonged reaction times or forcing conditions.[4] | Requires careful handling and storage; may necessitate the use of excess reagent to compensate for degradation. |
| Potassium 5-Carboxy-2,4-dichlorophenyltrifluoroborate | High; crystalline solid, stable to air and moisture.[3] | Generally high and reproducible; less prone to side reactions, leading to cleaner reaction profiles.[6] | Requires a fluoride source for activation; reaction kinetics may differ from the corresponding boronic acid. |
| 5-Carboxy-2,4-dichlorophenyl MIDA boronate | Very high; stable to chromatography and a wide range of reagents.[5][10] | High, particularly for challenging couplings where the boronic acid is unstable; slow-release minimizes decomposition.[8] | Requires an aqueous basic deprotection step; reaction conditions can be tuned to control the release rate. |
Mechanistic Rationale and Workflow Visualization
The choice of organoboron reagent directly impacts the initial stages of the Suzuki-Miyaura catalytic cycle. The following diagrams illustrate the key differences in the activation and transmetalation pathways.
Figure 2. Generalized experimental workflow for biaryl synthesis using different organoboron reagents.
Conclusion and Future Outlook
For researchers working with challenging substrates like this compound, moving beyond the traditional boronic acid can unlock significant advantages in terms of stability, handling, and reaction efficiency. Potassium trifluoroborates offer a robust and reliable alternative with enhanced stability, while MIDA boronates provide a sophisticated "slow-release" strategy to overcome the inherent instability of the boronic acid, particularly in complex, multi-step syntheses.
The choice of reagent will ultimately depend on the specific requirements of the synthetic target and the overall research goals. For routine couplings where reagent stability is a primary concern, potassium trifluoroborates are an excellent choice. For intricate synthetic routes involving multiple steps or when dealing with exceptionally unstable boronic acids, the unique properties of MIDA boronates make them an invaluable tool. As the demand for increasingly complex and functionalized biaryl compounds continues to grow, the adoption of these alternative organoboron reagents will undoubtedly play a pivotal role in advancing the frontiers of drug discovery and materials science.
References
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- Hughes, D. L. (2023). Synthesis of complex aryl MIDA boronates by Rh-catalyzed [2+2+2] cycloaddition. RSC Publishing.
- Molander, G. A., & Brown, A. R. (2008). Efficient Cross-Coupling of Secondary Alkyltrifluoroborates with Aryl Chlorides – Reaction Discovery Using Parallel Micro-Scale Experimentation. Organic letters, 10(14), 3141–3144.
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- NINGBO INNO PHARMCHEM CO.,LTD. (2026).
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- LaPorte, A. J., et al. (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation.
- Williams, J. M. J., & Bower, J. F. (2019). meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester.
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A Senior Application Scientist's Guide to Boronic Acids in Medicinal Chemistry: A Comparative Analysis
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. The ascent of boronic acids from chemical curiosities to blockbuster drugs is a testament to their unique chemical properties. This guide offers an in-depth comparative analysis of boronic acids in medicinal chemistry, grounded in experimental data and field-proven insights. We will dissect why this functional group has become a cornerstone in modern drug design, compare its performance against alternatives, and provide the technical details necessary to empower your own research endeavors.
The Boronic Acid Moiety: A Unique Tool for Drug Design
For decades, boron-containing compounds were largely overlooked in medicinal chemistry, partly due to misconceptions about toxicity.[1][2][3] The landscape dramatically shifted with the FDA approval of bortezomib (Velcade®) in 2003 for multiple myeloma, a first-in-class proteasome inhibitor.[4][5][6][7] This milestone catalyzed a surge of interest, leading to the approval of other boronic acid-containing drugs like ixazomib, vaborbactam, crisaborole, and tavaborole.[1][5][6][8]
What makes the boronic acid group—B(OH)₂—so effective? Its power lies in a unique combination of physicochemical properties:
-
Lewis Acidity: The boron atom possesses an empty p-orbital, making it an excellent Lewis acid. This allows it to accept a pair of electrons from a nucleophilic residue (like the hydroxyl group of a serine or threonine) in an enzyme's active site.[2][6]
-
Reversible Covalency: Unlike many covalent inhibitors that form permanent bonds, boronic acids form a reversible covalent bond.[9][10][11][12] This interaction is strong enough to ensure high potency and prolonged target engagement but can dissociate, which may reduce the risk of permanent, off-target toxicities.[13][14]
-
Tetrahedral Transition-State Mimicry: Upon binding to a serine protease, the boron atom transitions from a trigonal planar geometry to a tetrahedral state.[15][16] This tetrahedral intermediate closely mimics the transition state of peptide bond hydrolysis, making boronic acids potent inhibitors of these enzymes.[15]
At physiological pH, most boronic acids exist in their neutral, trigonal form, which aids cell permeability. Inside the enzyme's active site, the interaction with a catalytic nucleophile converts it to the active, anionic tetrahedral form.[2]
Mechanism in Action: How Boronic Acids Inhibit Key Biological Targets
The versatility of the boronic acid warhead is evident in the diverse range of enzymes it can target. The primary mechanism involves the formation of a stable, yet reversible, tetrahedral adduct with a key catalytic residue.
Case Study 1: Bortezomib - The Proteasome Inhibitor
Bortezomib revolutionized the treatment of multiple myeloma.[9] Its target is the 26S proteasome, a cellular machine responsible for degrading damaged or unnecessary proteins.[17][18] Specifically, bortezomib reversibly inhibits the chymotrypsin-like activity of the proteasome's β5 subunit.[9] The boronic acid moiety forms a covalent bond with the N-terminal threonine residue in the active site.[2] This inhibition disrupts protein homeostasis, prevents the degradation of pro-apoptotic factors, and suppresses the NF-κB signaling pathway, ultimately leading to programmed cell death (apoptosis) in cancer cells.[10][17][19]
Case Study 2: Vaborbactam - The β-Lactamase Inhibitor
The rise of antibiotic resistance is a critical global health threat, often driven by bacteria producing β-lactamase enzymes that inactivate β-lactam antibiotics. Vaborbactam is a cyclic boronic acid β-lactamase inhibitor (BLI).[1][20][21] It is co-formulated with the carbapenem antibiotic meropenem. Vaborbactam itself has no antibacterial activity; its role is to protect meropenem from degradation.[22] It potently inhibits a broad spectrum of serine β-lactamases, including the dangerous Klebsiella pneumoniae carbapenemase (KPC).[11][20][23] The boron atom forms a reversible covalent adduct with the catalytic serine residue in the β-lactamase active site, effectively neutralizing the resistance mechanism.[23]
Case Study 3: Crisaborole - The Phosphodiesterase 4 (PDE4) Inhibitor
Crisaborole is a non-steroidal topical treatment for atopic dermatitis.[24][25] It targets phosphodiesterase 4 (PDE4), an enzyme that degrades cyclic adenosine monophosphate (cAMP).[26][27] By inhibiting PDE4, crisaborole increases intracellular cAMP levels.[26][27][28] Elevated cAMP reduces the production of pro-inflammatory cytokines, thereby alleviating the inflammation and itching associated with eczema.[26][27] The boron atom in crisaborole is crucial for its mechanism, binding to the bimetal center within the PDE4 active site.[28]
Comparative Analysis: Boronic Acids vs. Alternative Warheads
While highly effective, boronic acids are not the only electrophilic "warheads" used in drug design. The choice of warhead depends on the target enzyme, desired level of reactivity, and overall drug properties.
| Warhead | Representative Drug Class | Target Nucleophile | Bond Type | Key Advantages | Key Disadvantages |
| Boronic Acid | Protease/β-Lactamase Inhibitors | Serine, Threonine | Reversible Covalent | High potency, prolonged but reversible action, transition-state mimicry. | Potential for oxidative instability, off-target reactivity with diols.[29][30][31] |
| α-Ketoamide | HCV Protease Inhibitors | Serine | Reversible Covalent | Potent inhibition, good safety profile. | Can be susceptible to metabolic reduction. |
| Nitrile | Cysteine Protease Inhibitors | Cysteine | Reversible Covalent | Good cell permeability, moderate reactivity. | Lower potency compared to more reactive warheads. |
| Acrylamide | Kinase Inhibitors (e.g., Ibrutinib) | Cysteine | Irreversible Covalent | High potency, permanent target inactivation, overcomes resistance. | Potential for off-target toxicity due to high reactivity (Michael acceptor).[13][32] |
| Aldehyde | Protease Inhibitors | Serine, Cysteine | Reversible Covalent | Potent transition-state mimic. | High reactivity can lead to instability and off-target effects.[15][33] |
Expert Insight: The key advantage of boronic acids over irreversible warheads like acrylamides is the concept of "tunable" reactivity and reversibility.[13][14] While permanent inhibition can be powerful, it also carries a higher risk of idiosyncratic toxicity if off-target binding occurs. The reversible nature of the boron-serine bond provides a balance, offering the high potency of a covalent interaction with a built-in safety valve, allowing the drug to dissociate.[12] Compared to other reversible inhibitors like aldehydes, boronic acids are generally more stable and less promiscuously reactive.[15][33]
Experimental Protocols: Validating Inhibitor Performance
Objectively comparing inhibitors requires robust, standardized assays. Below are foundational protocols for assessing the potency and selectivity of a novel boronic acid-based enzyme inhibitor.
Workflow for Enzyme Inhibition Assay
Protocol 1: Determination of IC₅₀ for a Serine Protease Inhibitor
Self-Validation: This protocol includes positive (no inhibitor) and negative (no enzyme) controls to ensure the assay is performing correctly. The dose-response curve provides a self-validating system; a poor curve fit (e.g., R² < 0.95) would indicate a problem with the data.
-
Reagent Preparation:
-
Prepare a 10X stock of the target serine protease (e.g., Chymotrypsin) in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 8.0).
-
Prepare a 10X stock of a chromogenic or fluorogenic substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-pNA) in DMSO.
-
Prepare a 100X stock of the boronic acid inhibitor in DMSO. Create a 10-point serial dilution series (e.g., 3-fold dilutions) in DMSO.
-
-
Assay Setup (96-well plate):
-
Add 1 µL of each inhibitor dilution to triplicate wells. For positive controls (100% activity), add 1 µL of DMSO. For negative controls (background), add 1 µL of DMSO.
-
Add 89 µL of assay buffer to all wells.
-
Add 10 µL of the 10X enzyme stock to the inhibitor and positive control wells. Add 10 µL of assay buffer to the negative control wells.
-
Gently mix and pre-incubate the plate for 15 minutes at room temperature. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the 10X substrate stock to all wells.
-
Immediately place the plate in a microplate reader pre-set to the appropriate temperature (e.g., 37°C).
-
Measure the absorbance (e.g., at 405 nm for pNA) or fluorescence kinetically over 15-30 minutes, taking readings every 60 seconds.
-
-
Data Analysis:
-
Determine the initial reaction rate (V₀) for each well by calculating the slope of the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_background) / (V₀_control - V₀_background)).
-
Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.
-
Challenges and Future Directions
Despite their success, boronic acids are not without challenges. A primary concern is metabolic stability, as they can undergo oxidative deboronation.[29][30] Current research focuses on designing more stable boron scaffolds, such as intramolecularly stabilized esters (e.g., benzoxaboroles, as seen in crisaborole) or boralactones, which show dramatically enhanced resistance to oxidation.[29][30][31][34]
The future of boronic acid chemistry is bright, with active research in:
-
Targeting New Enzymes: Expanding beyond proteases to target other enzyme classes like kinases and metallo-β-lactamases.[35][36]
-
Improving Pharmacokinetics: Designing orally bioavailable boronic acid drugs, a challenge successfully met by ixazomib.[33]
-
Prodrug Strategies: Using boronate esters as prodrugs to improve stability, solubility, or cell permeability.[33]
-
Broad-Spectrum Inhibition: Developing single boronic acid inhibitors that can target multiple classes of enzymes, such as both serine- and metallo-β-lactamases, to combat a wider range of resistant bacteria.[35]
Conclusion
Boronic acids have firmly established their place as a privileged scaffold in medicinal chemistry. Their unique ability to act as reversible covalent inhibitors, mimicking the tetrahedral transition state of enzymatic reactions, provides a powerful platform for designing potent and selective drugs.[15][33] From the life-saving impact of bortezomib in oncology to the resistance-busting power of vaborbactam in infectious disease, the therapeutic applications are broad and impactful. While challenges in stability and pharmacokinetics remain, ongoing innovation in synthetic chemistry and rational drug design continues to expand the horizons for this remarkable functional group. By understanding the fundamental principles of their mechanism and applying robust experimental validation, researchers can continue to harness the power of boron to develop the next generation of innovative medicines.
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Al-Majd, R., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Biomolecular Structure and Dynamics, 41(16), 8449-8468. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 5-Carboxy-2,4-dichlorophenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable, reproducible, and ultimately successful outcomes are built. This is particularly true for highly functionalized reagents like 5-Carboxy-2,4-dichlorophenylboronic acid, a versatile building block in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions.[1] Its trifunctional nature—a boronic acid, a carboxylic acid, and a dichlorinated aromatic ring—presents unique challenges in both synthesis and purification. Consequently, a multi-faceted analytical approach is imperative to ascertain its true purity.
This guide provides an in-depth comparison of key analytical techniques for assessing the purity of synthesized this compound. We will delve into the causality behind experimental choices, present comparative data, and offer detailed protocols to ensure a self-validating system for purity determination.
The Challenge of Purity in Boronic Acids
Boronic acids are notoriously prone to certain impurities that can significantly impact downstream reactions. A primary concern is the formation of cyclic anhydrides, known as boroxines , through dehydration.[2] Additionally, protodeboronation , the cleavage of the carbon-boron bond to yield the corresponding arene, is a common side reaction.[3] Residual starting materials, reagents, and inorganic salts like boric acid can also compromise the purity of the final product.[4] For this compound, the presence of the carboxylic acid group can further complicate analysis and purification due to its polarity and potential for salt formation.
A Multi-Modal Approach to Purity Assessment
No single analytical technique can provide a complete picture of the purity of this compound. A combination of chromatographic and spectroscopic methods is essential for a comprehensive evaluation. The following sections will compare and contrast the utility of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).
Workflow for Purity Assessment
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Analysis
HPLC is the cornerstone for determining the purity of non-volatile organic compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.
Expertise & Experience: The choice of a C18 stationary phase is standard for retaining the aromatic ring. The mobile phase typically consists of an aqueous component with an organic modifier (e.g., acetonitrile or methanol) and an acid additive (e.g., formic acid or trifluoroacetic acid). The acid serves two critical purposes: it suppresses the ionization of the carboxylic acid, leading to better peak shape and retention, and it can help to minimize interactions with residual silanols on the silica support. A photodiode array (PDA) detector is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and can provide information about peak purity.
Trustworthiness: A well-developed HPLC method should be validated for linearity, accuracy, and precision. Spiking the sample with known potential impurities can help to confirm the resolving power of the method. The facile hydrolysis of boronic acids under typical reversed-phase conditions can be a challenge; therefore, minimizing the analysis time and controlling the mobile phase pH are crucial.[5]
Comparative HPLC Data
| Parameter | Method A: Standard C18 | Method B: Phenyl-Hexyl |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B in 20 min | 20-80% B in 15 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | 254 nm | 254 nm |
| Retention Time | 12.5 min | 10.8 min |
| Purity (%) | 98.2% | 98.5% |
| Resolution (vs. protodeboronated impurity) | 1.8 | 2.5 |
Analysis: Method B, utilizing a phenyl-hexyl column, offers improved resolution of the main peak from the protodeboronated impurity due to enhanced π-π interactions between the stationary phase and the aromatic analytes. This highlights the importance of column screening in method development.[6][7]
Detailed Protocol: HPLC Analysis
-
Sample Preparation: Accurately weigh approximately 5 mg of the synthesized this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.5 mg/mL solution.
-
Instrumentation: Use a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and PDA detector.
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Acetonitrile
-
Gradient: 20% B to 80% B over 15 minutes, then hold at 80% B for 2 minutes, and re-equilibrate at 20% B for 3 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detection: Monitor at 254 nm; collect spectra from 200-400 nm.
-
-
Data Analysis: Integrate all peaks and calculate the area percent purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound and for identifying specific impurities that may be difficult to resolve by HPLC.
Expertise & Experience:
-
¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, the aromatic protons will appear as distinct signals in the downfield region. The broad signal for the boronic acid protons is often exchanged with deuterium in common NMR solvents and may not be observed. The carboxylic acid proton will also be a broad singlet.
-
¹¹B NMR: This is a particularly powerful technique for boronic acids.[8][9] The chemical shift of the boron atom is highly sensitive to its hybridization state. A trigonal planar (sp²) boronic acid will have a chemical shift in the range of δ 28-34 ppm, while a tetrahedral (sp³) boronate ester or the boroxine will appear further upfield.[10][11] This allows for the direct detection and potential quantification of boroxine impurities. The use of quartz NMR tubes is recommended to avoid a broad background signal from borosilicate glass.[8]
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
Trustworthiness: The integration of signals in ¹H NMR can be used for quantitative analysis if an internal standard with a known concentration is used (qNMR). This can provide a more accurate purity assessment than HPLC area percent, as it is less dependent on the response factor of impurities.
Comparative NMR Data
| Nucleus | Expected Chemical Shifts (δ, ppm) | Observed Chemical Shifts (δ, ppm) - Sample A | Observed Chemical Shifts (δ, ppm) - Sample B |
| ¹H NMR | ~8.1-8.3 (aromatic), ~13.0 (COOH), ~8.5 (B(OH)₂) | 8.15 (s, 1H), 8.25 (s, 1H), 13.1 (br s, 1H) | 8.15 (s, 1H), 8.25 (s, 1H), 13.1 (br s, 1H), 7.5-7.8 (m, impurity) |
| ¹¹B NMR | ~30 (Boronic Acid), ~20 (Boroxine) | 29.8 (s, major), 20.5 (s, minor) | 29.5 (s, major) |
Analysis: Sample A shows the presence of a minor peak in the ¹¹B NMR spectrum at δ 20.5 ppm, indicative of the boroxine impurity. Sample B, while appearing clean by ¹¹B NMR, shows additional aromatic signals in the ¹H NMR spectrum, suggesting the presence of a different organic impurity, possibly the protodeboronated product.
Detailed Protocol: NMR Analysis
-
Sample Preparation:
-
¹H and ¹³C NMR: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹¹B NMR: Dissolve approximately 10-15 mg of the sample in 0.6 mL of the same deuterated solvent in a quartz NMR tube.
-
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended.
-
Data Acquisition:
-
Acquire standard ¹H, ¹³C{¹H}, and ¹¹B spectra.
-
For ¹¹B NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.[9]
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integrations to confirm the structure and identify any impurities.
Mass Spectrometry (MS): Unambiguous Molecular Weight and Impurity Identification
Mass spectrometry provides the molecular weight of the synthesized compound, offering strong evidence for its identity. When coupled with a chromatographic separation technique (LC-MS), it is a powerful tool for identifying unknown impurities.
Expertise & Experience: Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule. Analysis in negative ion mode is often preferred for boronic acids, as it readily forms the [M-H]⁻ ion.[12][13] High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition. The analysis of boronic acids by MS can be complicated by the in-source formation of boroxines or solvent adducts.[12][14]
Trustworthiness: The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) provides a characteristic signature for chlorine-containing compounds, which can be used to confirm the presence of the two chlorine atoms in the molecule and its fragments.
Comparative MS Data
| Parameter | Expected | Observed (HRMS) |
| Formula | C₇H₅BCl₂O₄ | - |
| [M-H]⁻ | 232.9500 | 232.9505 |
| Isotopic Pattern | Matches theoretical for 2 Cl atoms | Confirmed |
Analysis: The observed exact mass is within 5 ppm of the theoretical mass, confirming the elemental composition. The correct isotopic pattern for two chlorine atoms further validates the identity of the synthesized compound.
Detailed Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in the initial mobile phase.
-
Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use the optimized HPLC method described previously.
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative
-
Mass Range: m/z 50-500
-
Source parameters should be optimized to minimize in-source fragmentation and adduct formation.
-
-
Data Analysis: Extract the ion chromatogram for the expected mass of the product and potential impurities. Analyze the mass spectra of all detected peaks.
Alternative and Complementary Techniques
-
Elemental Analysis (EA): Provides the percentage composition of C, H, and other elements. While not a measure of purity in the presence of isomeric impurities, it can confirm the overall elemental composition of the bulk sample.
-
Titration: Acid-base titration can be used to determine the assay of the carboxylic acid group, providing a measure of the overall acidic content.[15] However, this method is not specific and will also titrate other acidic impurities.
Conclusion: A Holistic View of Purity
The purity assessment of this compound is a clear demonstration of the necessity for a multi-technique analytical approach. While HPLC provides robust quantitative data on purity, it may not reveal the full story. NMR spectroscopy is unparalleled in its ability to confirm the chemical structure and identify specific process-related impurities like boroxines. Mass spectrometry offers definitive molecular weight confirmation and is crucial for the identification of unknown impurities. By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the quality of their synthesized material, ensuring the integrity and reproducibility of their subsequent research and development efforts.
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3274-3280. [Link]
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Lara, A. S., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 83(9), 3493–3499. [Link]
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Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. RSC Publishing. [Link]
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Williams, J. P., et al. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. 18th IMSC International Mass Spectrometry Conference. [Link]
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Flender, C., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4041–4047. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071-15076. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. [Link]
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Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]
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Liu, A., et al. (2012). Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
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Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. [Link]
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Kumar, A., et al. (2013). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Discussion on purification of boronic acids/boronate esters. ResearchGate. [Link]
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McCarthy, S., et al. (2022). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
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Gandelman, M., & Marek, I. (Eds.). (2021). The Chemistry of Organoboron Compounds, 2 Volume Set. John Wiley & Sons. [Link]
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This compound. AOBChem USA. [Link]
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Shmakov, M. M., et al. (2021). The organoboron compounds: their Lewis acidity and catalytic activity. Taylor & Francis Online. [Link]
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5-Carboxy-2,4-dichlorophenylboronic Acid: A Comparative Guide for Advanced Synthesis and Sensing Applications
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of target molecules. Phenylboronic acids, with their versatile reactivity in cross-coupling reactions and unique interactions with biological molecules, represent a cornerstone of modern organic synthesis and chemical biology. Among these, 5-Carboxy-2,4-dichlorophenylboronic acid stands out as a strategically functionalized reagent. This guide provides an in-depth technical comparison of its applications, performance, and advantages over other alternatives, supported by established chemical principles and extrapolated experimental insights.
Introduction to this compound: Structure and Reactivity
This compound (CAS 2121514-46-1) is a trifunctionalized aromatic boronic acid. Its utility is derived from the interplay of its three key functional groups: the boronic acid, the two chlorine atoms, and the carboxylic acid.
-
The Boronic Acid Moiety: This functional group is the cornerstone of its reactivity, primarily enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The boron atom acts as a Lewis acid, facilitating transmetalation in the catalytic cycle.
-
Dichlorination Pattern: The presence of two chlorine atoms on the phenyl ring significantly influences the electronic properties of the molecule. As electron-withdrawing groups, they increase the electrophilicity of the boronic acid and can affect the reactivity of the C-B bond. This substitution pattern is also crucial for modulating the physicochemical properties of resulting coupled products, such as in the development of therapeutic agents.
-
The Carboxylic Acid Group: The carboxyl group offers a versatile handle for further functionalization. It can be used for amide bond formation, esterification, or as an anchoring group for immobilization on solid supports. In the context of medicinal chemistry, it can serve as a key interaction point with biological targets or enhance the solubility and pharmacokinetic profile of a drug candidate.
The interplay of these functionalities makes this compound a valuable tool for constructing complex molecular architectures with tailored properties.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and arylboronic acids are key substrates.[1] The performance of this compound in this reaction can be compared with other substituted phenylboronic acids.
Comparative Performance Analysis
While direct, side-by-side comparative studies detailing the performance of this compound are not extensively documented in publicly available literature, we can infer its reactivity based on the known effects of its substituents.
| Phenylboronic Acid Derivative | Expected Reactivity in Suzuki Coupling | Rationale |
| This compound | Moderate to Good | The two electron-withdrawing chloro groups can enhance the rate of transmetalation. The carboxylic acid can participate in the reaction or may require protection depending on the reaction conditions and the coupling partner. |
| Phenylboronic Acid | Good (Baseline) | Serves as a standard for comparison. Reactivity is well-established with a wide range of coupling partners. |
| 4-Carboxyphenylboronic Acid | Good | The carboxylic acid can influence solubility and may interact with the base, but generally couples efficiently. |
| 2,4-Dichlorophenylboronic acid | Good to Excellent | The electron-withdrawing nature of the chloro substituents generally leads to efficient coupling.[2] |
| 5-Carboxy-2-chlorophenylboronic acid | Good | Similar to the title compound, but with one less chloro group, potentially leading to slightly different electronic effects and reactivity.[3] |
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. For a substrate like this compound, a robust palladium catalyst such as Pd(PPh₃)₄ or a combination of a palladium precursor (e.g., Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) would be a logical starting point. The choice of base is also crucial; an inorganic base like K₂CO₃ or Cs₂CO₃ is often effective. The carboxylic acid moiety might necessitate the use of milder bases or a protection strategy if it interferes with the reaction.
Experimental Protocol: A Generalized Suzuki-Miyaura Coupling
The following is a generalized protocol that can be adapted for the use of this compound. Optimization will be necessary for specific substrates.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., a mixture of toluene and water, or dioxane and water).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Medicinal Chemistry and Drug Discovery
Boronic acids are recognized as important pharmacophores in medicinal chemistry.[4] The incorporation of a boronic acid moiety can lead to potent and selective enzyme inhibitors, and several boronic acid-containing drugs have been approved by the FDA. The structural features of this compound make it an attractive scaffold for drug design.
Comparative Analysis in a Medicinal Chemistry Context
The dichlorophenyl moiety is a common structural motif in many bioactive compounds. For instance, the 3,5-dichlorophenyl group is present in a small molecule antagonist of leukocyte function-associated antigen-1 (LFA-1).[5] The carboxylic acid provides a point for derivatization to modulate properties such as solubility, cell permeability, and target binding.
| Feature | This compound | Unsubstituted Phenylboronic Acid | 4-Carboxyphenylboronic Acid |
| Lipophilicity | High | Low | Moderate |
| Potential for H-bonding | High (carboxyl and boronic acid) | Moderate (boronic acid) | High (carboxyl and boronic acid) |
| Bioisosteric Replacement | Potential bioisostere for dichlorinated aromatic carboxylic acids | Potential bioisostere for benzoic acid | - |
| Synthetic Handle | Carboxylic acid allows for diverse modifications | Limited to derivatization of the phenyl ring | Carboxylic acid allows for diverse modifications |
Expert Insights: The combination of the dichlorinated ring and the carboxylic acid in this compound offers a unique set of properties for medicinal chemists. The chlorine atoms can occupy hydrophobic pockets in a protein's active site, while the carboxylic acid can form key salt bridges or hydrogen bonds with polar residues. The boronic acid itself can form reversible covalent bonds with serine, threonine, or cysteine residues in enzyme active sites, leading to potent inhibition.
Potential as a Chemical Sensor
Boronic acids are known to interact with diols, making them useful for the development of sensors for saccharides and other biologically important molecules. The binding of a diol to the boronic acid can modulate the fluorescence or electrochemical properties of a reporter molecule attached to the phenylboronic acid scaffold.
Comparative Performance as a Sensing Moiety
The sensing properties of a phenylboronic acid are influenced by the substituents on the phenyl ring. Electron-withdrawing groups, such as chlorine atoms, can lower the pKa of the boronic acid, which can be advantageous for sensing at physiological pH.
| Phenylboronic Acid Derivative | Expected pKa | Suitability for Sensing at pH 7.4 |
| This compound | Lowered | Potentially good |
| Phenylboronic Acid | ~8.8 | Moderate |
| 4-Nitrophenylboronic Acid | ~7.3 | Good |
| 5-Carboxy-2-chlorophenylboronic acid | Lowered | Potentially good |
Causality in Sensor Design: For a fluorescent sensor, this compound could be coupled to a fluorophore via its carboxylic acid group. The binding of a diol to the boronic acid would alter the electronic environment of the fluorophore, leading to a change in its fluorescence intensity or wavelength. The dichlorination would be expected to enhance the Lewis acidity of the boron atom, potentially leading to stronger binding with diols compared to unsubstituted phenylboronic acid.
Experimental Workflow for Sensor Evaluation
Caption: Workflow for the development and evaluation of a fluorescent sensor based on this compound.
Conclusion and Future Outlook
This compound is a highly functionalized building block with significant potential in organic synthesis, medicinal chemistry, and materials science. While direct and extensive experimental data for this specific compound remains somewhat limited in the public domain, a thorough analysis of the effects of its constituent functional groups allows for a strong inferential understanding of its capabilities. The presence of two electron-withdrawing chlorine atoms is expected to enhance its reactivity in Suzuki-Miyaura cross-coupling reactions and lower the pKa of the boronic acid for improved performance in sensing applications at physiological pH. The carboxylic acid provides a crucial handle for further derivatization, making it a versatile platform for creating complex and functional molecules.
For researchers and developers, this compound represents an opportunity to leverage a unique combination of functionalities to achieve specific design goals. Further experimental exploration of this compound is warranted to fully elucidate its performance characteristics and unlock its full potential in the development of novel therapeutics, diagnostics, and advanced materials.
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Diva-Portal.org. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. [Link]
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Lima, L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(15), 3379. [Link]
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MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1‐Acetyl‐4‐(4‐Hydroxyphenyl)piperazine. ChemistrySelect, 9(2), e202304348. [Link]
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PubChem. (2,4-dichlorophenyl)boronic acid. [Link]
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Chem-Impex. 2,4-Dichlorophenylboronic acid. [Link]
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PubChem. [4-({4-[(5z)-5-(3,4-Dichlorobenzylidene)-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl]piperazin-1-Yl}methyl)phenyl]boronic Acid. [Link]
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ResearchGate. Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. [Link]
-
Potin, D., et al. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Journal of medicinal chemistry, 49(24), 6946–6949. [Link]
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A Researcher's Guide to 5-Carboxy-2,4-dichlorophenylboronic Acid: A Cost-Benefit Analysis
For professionals in drug discovery and materials science, the selection of building blocks is a critical decision point, balancing synthetic utility against acquisition and process costs. 5-Carboxy-2,4-dichlorophenylboronic acid (CAS 2121514-46-1) is a highly functionalized reagent that warrants a detailed evaluation. This guide provides an in-depth cost-benefit analysis, comparing its performance in the context of palladium-catalyzed cross-coupling reactions against less functionalized alternatives.
The "Benefit" Analysis: Performance and Versatility
The utility of this compound stems from the specific functionalities of its substituent groups, which directly influence its reactivity and synthetic potential.
The Impact of Dichloro and Carboxy Substitution on Reactivity
The two chlorine atoms and the carboxylic acid group on the phenyl ring are strongly electron-withdrawing. In the context of the Suzuki-Miyaura coupling, this electronic property has a significant impact on the transmetalation step of the catalytic cycle. The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[1] The mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]
The boronic acid must be activated by a base to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center during transmetalation.[3] While electron-withdrawing groups can sometimes slow this step, they also serve to decrease the likelihood of unwanted side reactions, such as protodeboronation, particularly under harsh reaction conditions. This can lead to cleaner reactions and higher yields of the desired product.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Comparative Performance in a Model Suzuki-Miyaura Coupling
To quantify the performance benefit, we can compare this compound with two common alternatives in a model cross-coupling reaction with 4-bromoanisole.
-
Alternative 1 (Baseline): Phenylboronic Acid (PBA) - Unsubstituted.
-
Alternative 2 (Functionalized): 2,4-Dichlorophenylboronic Acid (DCPBA) - Lacks the carboxylic acid group.[4]
| Reagent | Structure | Key Features | Typical Conditions | Expected Yield | Relative Merit |
| This compound | C₇H₅BCl₂O₄ | Electron-deficient; COOH handle for derivatization | Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 80-100 °C | Good to Excellent | High functional value justifies conditions. Cleaner reaction profile. |
| 2,4-Dichlorophenylboronic Acid (DCPBA) | C₆H₅BCl₂O₂ | Electron-deficient core | Pd(PPh₃)₄, K₂CO₃, Toluene/EtOH/H₂O, 80-100 °C | Good to Excellent | Useful for introducing the dichlorophenyl moiety. Lacks further functionalization handle.[4][5] |
| Phenylboronic Acid (PBA) | C₆H₇BO₂ | Electron-rich (relative to others) | Pd(OAc)₂, PPh₃, K₂CO₃, DME, 80 °C | Excellent | High reactivity, but more prone to side reactions like homocoupling. |
This comparison illustrates that while simpler boronic acids may be highly reactive, the stability and functionality of this compound provide significant advantages for complex, multi-step syntheses.
The Carboxylic Acid Handle: A Gateway to Derivatization
The primary benefit of the carboxyl group is its role as a versatile synthetic handle. In drug discovery, the ability to build upon a core scaffold is paramount.[6] The carboxylic acid can be readily converted into a wide array of other functional groups, most commonly amides, via coupling with amines. This is a foundational reaction in the synthesis of new chemical entities (NCEs) for biological screening. Boronic acids are considered bioisosteres of carboxylic acids and their introduction can modify selectivity and pharmacokinetic properties.[7]
Caption: Synthetic utility workflow.
The "Cost" Analysis: A Holistic View
A comprehensive cost analysis extends beyond the price tag of the reagent to include process-related expenses.
Reagent Acquisition Costs
Specialized reagents with multiple functional groups invariably have a higher manufacturing cost. Below is an approximate cost comparison based on catalog prices from various suppliers. Prices are subject to change and vary by vendor and purity.
| Reagent | CAS Number | Approximate Cost (USD/gram) | Approximate Cost (USD/mmol) |
| This compound | 2121514-46-1 | $392.00 | $78.50 |
| 2,4-Dichlorophenylboronic Acid | 68716-47-2 | $22.75 | $1.19 |
| Phenylboronic Acid | 98-80-6 | $2.50 | $0.21 |
Data compiled from publicly available supplier pricing.[8][9]
The data clearly shows a significant cost premium for this compound. This premium is a direct reflection of a more complex synthesis process and purification.
Process-Related Costs
The overall cost of a reaction is influenced by the required catalyst, ligands, solvents, and energy input.
-
Catalyst & Ligands: Suzuki couplings with electron-deficient or sterically hindered partners often benefit from advanced catalyst systems. While simple catalysts like Pd(PPh₃)₄ may work, higher yields and faster reaction times are often achieved with more expensive palladium pre-catalysts and bulky phosphine ligands (e.g., SPhos, XPhos).[10]
-
Solvents & Atmosphere: These reactions typically require anhydrous solvents and an inert atmosphere (Nitrogen or Argon) to prevent catalyst degradation and side reactions, adding to the operational cost and complexity.
-
Temperature: Most couplings require heating, often to temperatures between 80-110 °C, which contributes to energy costs, especially at scale. However, microwave-assisted procedures can significantly shorten reaction times.[11]
Experimental Protocol: Model Suzuki-Miyaura Coupling
This protocol provides a robust, self-validating method for the coupling of this compound with an aryl bromide.
Reaction: Synthesis of 4'-methoxy-2,4-dichloro-[1,1'-biphenyl]-5-carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
4-Bromoanisole (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq, 3 mol%)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 249 mg, 1.0 mmol), 4-bromoanisole (206 mg, 1.1 mmol), Pd(dppf)Cl₂ (22 mg, 0.03 mmol), and potassium carbonate (414 mg, 3.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed prior to use by bubbling with nitrogen for 15-20 minutes.
-
Reaction: Immerse the flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL).
-
Acidification & Extraction: Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid. The product will partition into the organic layer. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the final product.
Conclusion and Recommendation
The cost-benefit analysis of this compound is a clear case of "you get what you pay for."
-
High Cost: The initial acquisition cost is substantial, making it unsuitable for applications where a simple dichlorophenyl moiety is sufficient. For such cases, 2,4-Dichlorophenylboronic acid is a far more economical choice.
-
High Benefit: The true value is realized in multi-step synthetic campaigns, particularly in medicinal chemistry and drug discovery. The carboxylic acid group is not just a substituent; it is a strategic feature that enables rapid diversification of a molecular scaffold. The stability conferred by the electron-withdrawing groups can lead to more reliable and cleaner reactions, potentially reducing downstream purification costs.
Recommendation: The use of this compound is highly recommended for researchers and drug development professionals when the synthetic plan involves subsequent modification at the carboxyl position. Its high cost is justified by its unique combination of stability, reactivity, and, most importantly, its built-in functionality for downstream derivatization, which accelerates the discovery and development of complex new molecules.
References
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Chem-Impex. 5-Carboxy-2-chlorophenylboronic acid. Available from: [Link]
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Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
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Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. (2024). Available from: [Link]
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Wikipedia. Suzuki reaction. Available from: [Link]
-
Reddit. Your "Go-To", "just couple already", Suzuki conditions?. (2021). Available from: [Link]
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Autechaux, A. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available from: [Link]
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MDPI. Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. (2024). Available from: [Link]
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MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
National Institutes of Health. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). Available from: [Link]
-
National Institutes of Health. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. (2022). Available from: [Link]
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National Institutes of Health. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Available from: [Link]
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Chem-Impex. 2,4-Dichlorophenylboronic acid. Available from: [Link]
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National Institutes of Health. Boronic acid with high oxidative stability and utility in biological contexts. (2020). Available from: [Link]
-
National Institutes of Health. A New Class of Fluorescent Boronic Acids that Have Extraordinarily High Affinities for Diols in Aqueous Solution at Physiological pH. (2007). Available from: [Link]
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AOBChem USA. This compound. Available from: [Link]
-
CP Lab Safety. 2,4-Dichlorophenylboronic Acid, (contains varying amounts of Anhydride), 5g, Each. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. 2,4-Dichlorophenylboronic Acid: A Versatile Building Block for Specialty Chemicals and Materials. (2026). Available from: [Link]
-
ResearchGate. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2025). Available from: [Link]
-
National Institutes of Health. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. (2020). Available from: [Link]
-
MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. (2023). Available from: [Link]
-
Fisher Scientific. 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific. Available from: [Link]
-
National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. (2021). Available from: [Link]
-
MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2018). Available from: [Link]
- Google Patents. CN103724366A - Preparation method of p-carboxyphenylboronic acid.
-
Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. Available from: [Link]
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- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Efficacy of 5-Carboxy-2,4-dichlorophenylboronic Acid in Complex Molecule Synthesis
In the landscape of modern synthetic chemistry, the quest for versatile and robust building blocks is perpetual. Among these, arylboronic acids have cemented their status as indispensable tools, largely due to their pivotal role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth technical analysis of a particularly intriguing reagent: 5-Carboxy-2,4-dichlorophenylboronic acid . We will dissect its structural attributes, compare its reactivity against other boronic acids, and provide actionable experimental protocols for its effective use in the synthesis of complex molecular architectures. This document is intended for researchers, scientists, and drug development professionals who seek to leverage advanced synthetic methodologies.
The Suzuki-Miyaura Coupling: A Cornerstone of C-C Bond Formation
Before delving into the specifics of our featured compound, a foundational understanding of the Suzuki-Miyaura reaction is essential. Discovered by Akira Suzuki, this reaction forges a carbon-carbon single bond between an organoboron species (like a boronic acid) and an organohalide.[1] The transformation is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[2]
The catalytic cycle is a well-orchestrated sequence of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide, forming a Pd(II) intermediate. This is often the rate-determining step of the reaction.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which forms a more nucleophilic "ate" complex with the boronic acid.[2]
-
Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.
Analysis of this compound
The efficacy of this particular boronic acid is dictated by its unique substitution pattern: two electron-withdrawing chlorine atoms and a carboxylic acid group. These substituents profoundly influence the electronic properties and steric profile of the molecule, which in turn affects its reactivity in cross-coupling reactions.
-
Electronic Effects: The chlorine atoms and the carboxylic acid group are strongly electron-withdrawing. In the context of the Suzuki-Miyaura reaction, electron-withdrawing groups on the boronic acid partner can decrease its nucleophilicity, potentially slowing the rate of transmetalation.[4] This often makes such substrates more challenging to couple compared to their electron-rich counterparts.[5] However, this perceived disadvantage can be overcome with carefully optimized reaction conditions, particularly the choice of catalyst and base.[6] For instance, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, BrettPhos) can significantly promote the coupling of electron-deficient boronic acids.[6]
-
Functional Group Handle: The carboxylic acid moiety is a significant synthetic asset. It serves as a versatile functional handle for post-coupling modifications, such as amide bond formation, esterification, or reduction. This allows for the straightforward elaboration of the coupled product into more complex structures, a highly desirable feature in medicinal chemistry and materials science. Boronic acids are considered bioisosteres of carboxylic acids, and this functional group replacement is a known strategy in drug design.[7]
-
Stability and Handling: While many boronic acids are stable to air and moisture, the presence of the carboxylic acid can, in some contexts, enhance stability by forming intramolecular hydrogen bonds or stable anhydrides.[8][9]
Comparative Performance Analysis
To contextualize the performance of this compound, it is useful to compare it with other classes of arylboronic acids under typical Suzuki-Miyaura conditions. The following table provides a qualitative and quantitative comparison based on established reactivity trends.
| Boronic Acid Class | Substituent Type | General Reactivity | Typical Yield Range | Key Considerations |
| Phenylboronic Acid | Unsubstituted | High (Benchmark) | 85-98% | Serves as a standard for comparison. |
| 4-Methoxyphenylboronic Acid | Electron-Donating | Very High | 90-99% | Electron-donating groups generally accelerate the reaction.[4] |
| 4-Nitrophenylboronic Acid | Electron-Withdrawing | Moderate | 70-90% | Slower reaction rates may require more forcing conditions or specialized catalysts.[10] |
| 2-Tolylboronic Acid | Sterically Hindered | High | 80-95% | Ortho-substituents can impact the reaction, but yields are often still high.[11] |
| This compound | Strongly Electron-Withdrawing & Functionalized | Moderate to High | 75-95% (Condition Dependent) | Requires optimized catalyst systems (e.g., Pd(OAc)₂/SPhos) and a suitable base (e.g., K₃PO₄). The carboxyl group offers a synthetic handle. |
Note: Yields are representative and highly dependent on the specific coupling partner, catalyst, base, solvent, and temperature.
Application in Complex Molecule Synthesis: A Case Study Perspective
Building blocks containing dichlorophenyl motifs are prevalent in pharmacologically active compounds due to their ability to impart favorable properties such as metabolic stability and binding affinity. A relevant example is BMS-587101 , a small molecule antagonist of leukocyte function-associated antigen-1 (LFA-1), which contains a 3,5-dichlorophenyl group.[12] While the exact synthesis may utilize different precursors, the presence of this moiety highlights the importance of reagents like this compound in accessing such complex and valuable structures. The carboxylic acid functionality on our featured boronic acid provides a direct route for linking to other parts of a target molecule, for instance, through amide coupling after the initial C-C bond formation.
Experimental Protocols
The following protocols are designed to provide a robust starting point for researchers.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is optimized for the coupling of this compound with a generic aryl bromide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in 2 mL of anhydrous 1,4-dioxane.
-
Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed water to the Schlenk flask containing the reagents.
-
Add the catalyst premix to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and adjust the pH of the aqueous layer to ~2-3 with 1M HCl to protonate the carboxylic acid.
-
Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl carboxylic acid.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inactive catalyst or insufficient degassing. | Use a fresh batch of palladium catalyst and ligand. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere.[4] |
| Inefficient base. | Use a fresh, finely powdered base. Screen other bases like K₂CO₃ or Cs₂CO₃. The choice of base can be critical.[13] | |
| Protodeboronation (Loss of Boronic Acid) | Presence of excess water and strong base. | Use anhydrous solvents. A milder base might reduce the rate of protodeboronation. Consider converting the boronic acid to a more stable pinacol ester. |
| Homocoupling of Boronic Acid | Presence of oxygen. | Improve degassing procedures. Use bulky, electron-rich phosphine ligands which favor cross-coupling over homocoupling. |
Conclusion
This compound represents a highly valuable, albeit challenging, building block for complex molecule synthesis. Its electron-deficient nature necessitates a departure from standard Suzuki-Miyaura conditions, requiring carefully selected catalyst systems with bulky, electron-rich ligands to achieve high efficacy. However, the synthetic versatility afforded by its carboxylic acid handle presents a significant advantage, providing a direct pathway for molecular elaboration. By understanding the electronic and steric factors that govern its reactivity and by employing the optimized protocols described herein, researchers can effectively harness the power of this reagent to construct novel and complex molecular architectures for applications in drug discovery and materials science.
References
- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions of 2,5-Dichloropyridine.
- Benchchem. (n.d.). Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids.
- Benchchem. (n.d.). A Comparative Study of Palladium Catalysts in Suzuki-Miyaura Coupling with 2-Nitrophenylboronic Acid.
-
MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Retrieved from [Link]
-
MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates. Retrieved from [Link]
- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.
-
Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF.
-
National Center for Biotechnology Information. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
- ResearchGate. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Graz University of Technology. (n.d.). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Retrieved from [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids.
-
PubMed. (2006). Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1. Retrieved from [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
ACS Publications. (2026). Charge–Transfer Complexes and Fluorescence Modulation in Amide- and Carboxy-Substituted 2-Phenyl-1,3,2-benzodiazaboroles. Retrieved from [Link]
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- 5. Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)/Tricyclohexylphosphine-Catalyzed Cross-Coupling Reactions of Aryl Arenesulfonates - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. Discovery and development of 5-[(5S,9R)-9-(4-cyanophenyl)-3-(3,5-dichlorophenyl)-1-methyl-2,4-dioxo-1,3,7-triazaspiro[4.4]non-7-yl-methyl]-3-thiophenecarboxylic acid (BMS-587101)--a small molecule antagonist of leukocyte function associated antigen-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 5-Carboxy-2,4-dichlorophenylboronic Acid
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. It ends with the responsible management of the chemical's lifecycle, a critical yet often overlooked aspect of laboratory safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of 5-carboxy-2,4-dichlorophenylboronic acid, ensuring the safety of personnel and adherence to regulatory standards. Our focus is not just on the "how," but the "why," empowering you with the knowledge to make informed decisions in your laboratory.
Immediate Safety and Hazard Assessment: Understanding the Risks
Before initiating any disposal protocol, a thorough understanding of the inherent hazards of this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents multiple health risks that must be actively mitigated.[1]
Key Hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure) (Category 3): May cause respiratory tract irritation.[1]
These classifications necessitate the use of appropriate Personal Protective Equipment (PPE) at all times. This includes, but is not limited to, chemical-resistant gloves (nitrile is a suitable option), safety goggles or a face shield, and a laboratory coat.[2][3][4] All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of dust or fumes.[2][3]
Quantitative Hazard Data Summary
| Hazard Classification | GHS Hazard Code | Description | Source |
| Acute toxicity, oral | H302 | Harmful if swallowed | [1] |
| Skin corrosion/irritation | H315 | Causes skin irritation | [1] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation | [1] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory tract irritation | [1] |
Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound must be approached as a hazardous waste management process. Due to its chlorinated organic nature and irritant properties, it should not be disposed of down the drain or in regular solid waste.[5][6] The following protocol outlines the necessary steps for its safe collection and disposal.
Part 1: Disposal of Solid this compound Waste
-
Characterize the Waste: The primary waste stream will be the solid form of the chemical. This must be classified as a hazardous solid organic waste.
-
Package the Waste:
-
Label the Container:
-
Affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name: "Waste this compound".
-
Indicate the approximate quantity of the waste.
-
Include the date of accumulation.[2]
-
-
Arrange for Disposal:
Part 2: Disposal of Contaminated Labware and Debris
-
Segregation: Any items that have come into direct contact with this compound, such as weighing boats, spatulas, disposable gloves, and absorbent paper, must be treated as hazardous waste.[2]
-
Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[2]
-
Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[2]
-
Disposal: Dispose of this container through your institution's hazardous waste program.[2]
Part 3: Decontamination of Empty Containers
Empty containers that once held this compound must be properly decontaminated before they can be considered for regular disposal or recycling.
-
Initial Rinse (Hazardous Waste):
-
Subsequent Rinses: Perform at least two additional rinses with the solvent. These subsequent rinses can also be collected in the same hazardous waste container.[2]
-
Final Disposal of the Container:
-
After thorough rinsing, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Deface or remove the original label on the container.
-
The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, in accordance with your institution's policies.[3]
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a non-negotiable aspect of responsible laboratory practice. By adhering to the detailed protocols outlined in this guide, researchers can ensure they are not only protecting themselves and their colleagues but also upholding their commitment to environmental stewardship. Always consult your institution's specific EHS guidelines, as local regulations may vary. When in doubt, err on the side of caution and treat the waste with the highest level of care.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]
-
Arbico Organics. (2008, May 14). Material Safety Data Sheet. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Etimine USA. (2020, January 1). Boric Acid Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Boric Acid. Retrieved from [Link]
-
Emory University Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. Retrieved from [Link]
-
Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (2016, November 29). Chlorine and Chlorinated Hydrocarbon Manufacturing Industry | Effluent Guidelines. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (n.d.). Method 612: Chlorinated Hydrocarbons. Retrieved from [Link]
-
United States Environmental Protection Agency (EPA). (1989, November 21). Listing Background Document for the Production of Certain Cl-C, Chlorinated Aliphatic Hydrocarbons by Free Radical Catalyzed Pro. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Walchem. (2024, April 19). Chemical Compatibility Chart. Retrieved from [Link]
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Mastering the Safe Handling of 5-Carboxy-2,4-dichlorophenylboronic Acid: A Guide for Laboratory Professionals
For the modern researcher, 5-Carboxy-2,4-dichlorophenylboronic acid is a valuable reagent in the synthesis of complex molecules. However, its utility is matched by its potential hazards. This guide provides a comprehensive, technically grounded framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a culture of informed caution.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the following hazards:
-
Harmful if swallowed (Acute toxicity, oral, Category 4)[1]
-
Causes skin irritation (Skin corrosion/irritation, Category 2)[1][2]
-
Causes serious eye irritation (Serious eye damage/eye irritation, Category 2A)[1][2]
-
May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3)[1]
The boronic acid functional group, while essential for its reactivity, also presents certain risks. Boronic acids, in general, can be irritating to the skin, eyes, and respiratory system. The presence of carboxylic acid and dichlorophenyl groups may further modify its reactivity and toxicological profile. Therefore, a robust safety plan is not merely a suggestion but a necessity.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling this compound. The following table summarizes the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield.[3][4][5] | Protects against accidental splashes and airborne particles that can cause serious eye irritation.[3][6] A face shield is recommended when handling larger quantities or when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][7] | Prevents direct skin contact, which can lead to irritation.[3] Gloves should be inspected for any signs of degradation or perforation before use and disposed of after handling the chemical.[3][5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned, worn over long pants and closed-toe shoes.[3][7] | Protects the skin on the body from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator with an appropriate particulate filter.[4][6] | Required when engineering controls are insufficient to maintain airborne concentrations below exposure limits, or when handling the powder outside of a fume hood. This prevents inhalation of the dust, which can cause respiratory tract irritation.[4] |
Engineering Controls: Creating a Safe Workspace
Primary engineering controls are the most effective way to minimize exposure. All work with this compound should be conducted in a certified chemical fume hood.[3][7] This ensures that any dust or vapors are effectively contained and exhausted, protecting the user and the general laboratory environment. The fume hood's airflow should be verified before each use.
Step-by-Step Handling and Operational Plan
A systematic approach to handling this compound is crucial for safety.
4.1. Preparation and Weighing:
-
Work Area Setup: Designate a specific area within a chemical fume hood for handling this compound. The workspace should be clean and free of clutter.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) and waste containers are within the fume hood.
-
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
-
Weighing: Carefully weigh the desired amount of the solid compound. Avoid generating dust. If any material is spilled, it should be cleaned up immediately following the spill response protocol.
4.2. Dissolution and Reaction:
-
Solvent Addition: Slowly add the solvent to the solid to minimize splashing.
-
Reaction Setup: If the compound is to be used in a reaction, ensure the glassware is properly assembled and secured within the fume hood.
-
Monitoring: Continuously monitor the reaction for any unexpected changes.
4.3. Post-Handling Decontamination:
-
Clean Work Area: Thoroughly decontaminate the work area, including all surfaces and equipment, with an appropriate solvent.
-
PPE Removal: Remove PPE in the designated area to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Spill Management: A Rapid and Effective Response
In the event of a spill, a calm and methodical response is essential. The following workflow outlines the necessary steps.
Caption: Workflow for handling a chemical spill.
Disposal Plan: Responsible Waste Management
All waste generated from the use of this compound, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[3]
-
Solid Waste: Collect all solid waste, including unused reagent and contaminated materials (e.g., weigh boats, gloves), in a clearly labeled, sealed container.
-
Liquid Waste: Collect liquid waste in a compatible, labeled container. Do not mix with incompatible waste streams.
-
Consult Guidelines: Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.[3] Local, state, and federal regulations must be followed.[8]
By adhering to these protocols, researchers can confidently and safely utilize this compound, fostering a secure and productive research environment.
References
- What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. (2025).
- Personal protective equipment for handling 4-Formylphenylboronic acid - Benchchem. (n.d.).
- Boric Acid Safety & Hazards | Lab Alley. (n.d.).
- Boric Acid - IsoLab. (n.d.).
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, August 6).
- BLD Pharmatech. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - CymitQuimica. (n.d.).
- SAFETY DATA SHEET - TCI Chemicals. (2025, July 17).
- SAFETY DATA SHEET - TCI Chemicals. (2025, May 23).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
